1,2-Dichloro-4-fluoro-3-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-4-fluoro-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHVCFRWQIJBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,2-Dichloro-4-fluoro-3-nitrobenzene physical properties
An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dichloro-4-fluoro-3-nitrobenzene
Introduction
This compound is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring two vicinal chlorine atoms, a fluorine atom, and a nitro group—creates a highly electron-deficient aromatic ring, predisposing it to a range of chemical transformations. This guide provides a comprehensive overview of its known physical and chemical properties, theoretical synthesis protocols, and expected reactivity, offering a critical resource for professionals in drug development and synthetic chemistry.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the foundation of all scientific investigation. This compound is registered under a specific CAS number, distinguishing it from its various isomers.
-
IUPAC Name: this compound[1]
-
Synonyms: 2,3-Dichloro-6-fluoronitrobenzene[1]
-
Canonical SMILES: C1=CC(=C(C(=C1F)--INVALID-LINK--[O-])Cl)Cl[1]
-
InChIKey: ZPHVCFRWQIJBAZ-UHFFFAOYSA-N[1]
The structural arrangement of substituents is critical to the molecule's reactivity. The nitro group, a powerful electron-withdrawing group, is flanked by a fluorine and a chlorine atom, while the second chlorine atom is adjacent to the first. This arrangement significantly influences the electron density of the benzene ring and the lability of the halogen substituents.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental physicochemical properties can be reliably computed. These calculated values provide essential benchmarks for experimental design, including solvent selection and reaction condition optimization.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 209.99 g/mol | PubChem[1] |
| Exact Mass | 208.9446619 Da | PubChem[1] |
| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |
| XLogP3 | 3.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of fluorinated nitroaromatics often involves nucleophilic aromatic substitution (SₙAr) reactions, where a leaving group (typically chlorine) is displaced by a fluoride ion. A plausible and efficient route to synthesize this compound is through the nitration of a dichlorofluorobenzene precursor.
Proposed Synthesis Workflow: Nitration of 1,2-Dichloro-4-fluorobenzene
This protocol is a theoretically grounded approach based on established nitration chemistry of halogenated benzenes. The choice of starting material is critical; 1,2-dichloro-4-fluorobenzene is selected to ensure the correct final substitution pattern. The directing effects of the halogen substituents (ortho-, para-directing) and their relative activating/deactivating strengths will influence the regioselectivity of nitration.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology:
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Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 1,2-dichloro-4-fluorobenzene (1.0 eq).
-
Acidic Medium: Cool the flask in an ice-salt bath to 0 °C. Cautiously add concentrated sulfuric acid (H₂SO₄) (approx. 3-4 volumes relative to the substrate) while maintaining the internal temperature below 10 °C.
-
Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃) (1.1 eq) to concentrated sulfuric acid (1 volume) at 0 °C.
-
Reaction: Add the prepared nitrating mixture dropwise to the stirred solution of the substrate in sulfuric acid, ensuring the internal temperature does not exceed 5-10 °C. The rate of addition is critical to prevent runaway reactions and the formation of dinitrated byproducts.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Quenching: Once the starting material is consumed, slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
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Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Alternatively, if the product is oily, perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate or dichloromethane.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the principles of Nucleophilic Aromatic Substitution (SₙAr). The potent electron-withdrawing nitro group, positioned ortho and para to three halogen atoms, strongly activates the ring towards nucleophilic attack.
Mechanism of Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).
Regioselectivity of Substitution:
An analysis of the structure allows for the prediction of which halogen is most likely to be displaced:
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Fluorine (at C4): This position is para to the nitro group. In SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile. The stability of the resulting Meisenheimer complex is paramount. A nucleophilic attack at the carbon bearing the fluorine allows the negative charge of the intermediate to be delocalized directly onto the oxygen atoms of the nitro group, providing substantial resonance stabilization. Fluorine is also an excellent leaving group in many SₙAr contexts due to the high electronegativity polarizing the C-F bond.
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Chlorine (at C2): This position is ortho to the nitro group. Attack at this position also allows for direct resonance delocalization of the negative charge onto the nitro group.
-
Chlorine (at C1): This position is meta to the nitro group. Nucleophilic attack here does not permit direct delocalization of the negative charge onto the nitro group, resulting in a significantly less stable Meisenheimer complex.[6]
Therefore, substitution is strongly favored at the C4 (fluoro) and C2 (chloro) positions over the C1 (chloro) position. The relative reactivity between the C4-F and C2-Cl bonds will depend on the specific nucleophile and reaction conditions, but both are highly activated. This predictable regioselectivity makes this compound a valuable building block for synthesizing complex molecules, as different nucleophiles can be introduced in a controlled, stepwise manner.[7] This is particularly useful in drug development for creating libraries of related compounds for structure-activity relationship (SAR) studies.[8]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of structurally similar compounds like dichloronitrobenzenes and fluoronitrobenzenes, a high degree of caution is warranted.[9][10][11]
Table 2: Anticipated Hazards and Precautions
| Hazard Category | Description and Precautionary Measures |
|---|---|
| Acute Toxicity | Likely to be harmful if swallowed, inhaled, or in contact with skin.[5][10] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. |
| Skin/Eye Irritation | Expected to cause skin and serious eye irritation.[10][12] Avoid all contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. |
| Chemical Stability | The compound is expected to be stable under standard laboratory conditions.[10] However, it may decompose upon heating, producing toxic fumes of nitrogen oxides and halogenated compounds.[11] Avoid strong heating and contact with strong bases or oxidizing agents.[11] |
| Environmental | Halogenated nitroaromatic compounds are often toxic to aquatic life with long-lasting effects.[9][11] Do not allow this chemical to enter the environment. All waste should be disposed of as hazardous chemical waste according to local regulations. |
Emergency Procedures:
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Skin Contact: Immediately wash off with soap and plenty of water.[9]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
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Inhalation: Move the person to fresh air and keep comfortable for breathing.[9]
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Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]
Conclusion
This compound is a highly functionalized aromatic compound with significant potential as a synthetic intermediate. While experimental data on its physical properties are sparse, its chemical identity is well-defined. Its reactivity is governed by the powerful activating effect of the nitro group, making it an excellent substrate for regioselective nucleophilic aromatic substitution reactions. The provided synthesis protocol and reactivity analysis offer a solid foundation for researchers aiming to utilize this versatile molecule in their synthetic endeavors, particularly in the fields of agrochemicals and pharmaceutical development. Due to its anticipated toxicological profile, strict adherence to safety protocols is mandatory when handling this compound.
References
- 1. This compound | C6H2Cl2FNO2 | CID 68681071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1360438-72-7|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CAS#:1360438-72-7 | Chemsrc [chemsrc.com]
- 4. rndmate.com [rndmate.com]
- 5. 1,3-Dichloro-2-fluoro-4-nitrobenzene | C6H2Cl2FNO2 | CID 223081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE [inchem.org]
- 12. 1,2-Dichloro-4-fluoro-5-nitrobenzene | C6H2Cl2FNO2 | CID 533951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1,2-Dichloro-4-fluoro-3-nitrobenzene: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,2-dichloro-4-fluoro-3-nitrobenzene, a halogenated nitroaromatic compound with significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. This document delves into its chemical identity, plausible synthetic routes, expected spectroscopic characteristics, and reactivity, with a particular focus on its utility in the development of novel therapeutic agents.
Core Chemical Identity: Structure and CAS Number
This compound is a substituted benzene ring bearing two chlorine atoms, a fluorine atom, and a nitro group. Its unique substitution pattern renders it an interesting substrate for various chemical transformations.
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Chemical Structure:
Caption: Chemical structure of this compound.
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Molecular Formula: C₆H₂Cl₂FNO₂[3]
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Molecular Weight: 209.99 g/mol [3]
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IUPAC Name: this compound[3]
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Synonyms: 2,3-Dichloro-6-fluoronitrobenzene[3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Density | 1.6±0.1 g/cm³ | [2] |
| Boiling Point | 270.1±35.0 °C at 760 mmHg | [2] |
| LogP | 2.15 | [2] |
| Index of Refraction | 1.572 | [2] |
Synthesis Strategies
Plausible Synthetic Route: Nitration of 1,2-Dichloro-4-fluorobenzene
A probable synthetic pathway involves the nitration of 1,2-dichloro-4-fluorobenzene. The directing effects of the halogen substituents would guide the incoming nitro group.
Reaction Scheme:
Caption: Plausible synthesis via nitration.
General Experimental Protocol (based on analogous reactions):
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To a cooled (0-5 °C) mixture of concentrated sulfuric acid, slowly add 1,2-dichloro-4-fluorobenzene with stirring.
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A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is then added dropwise, maintaining the low temperature.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.
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The reaction is quenched by pouring it onto ice, and the crude product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification of the product can be achieved by recrystallization or column chromatography.
Spectroscopic Characterization
Experimental spectroscopic data for this compound is not widely published. However, based on the analysis of similar substituted nitrobenzenes, the following spectral characteristics can be anticipated.
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¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and halogen groups.
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¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbon atoms attached to the electronegative substituents (Cl, F, NO₂) will be significantly downfield.
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FT-IR: The infrared spectrum will likely exhibit characteristic absorption bands for the C-Cl, C-F, and C-NO₂ stretching vibrations. The aromatic C-H stretching and C=C bending vibrations will also be present.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (209.99 g/mol ), along with characteristic isotopic patterns for the two chlorine atoms.[3]
Reactivity and Mechanistic Insights: The Realm of Nucleophilic Aromatic Substitution (SNAr)
The key to the synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group, positioned ortho and para to the chlorine and fluorine atoms respectively, activates the aromatic ring towards nucleophilic attack.
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process.[4] The first step is the rate-determining addition of the nucleophile to the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] In the second, faster step, the leaving group is expelled, restoring the aromaticity of the ring.
Caption: Generalized SNAr mechanism.
The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions. Both chlorine atoms and the fluorine atom are potential leaving groups. Generally, the ease of displacement of halogens in SNAr reactions follows the order F > Cl > Br > I. This is because the more electronegative fluorine atom polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Applications in Drug Discovery and Development
Halogenated and nitrated aromatic compounds are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[5] The presence of fluorine, in particular, is a common feature in many modern drugs, as it can enhance metabolic stability, binding affinity, and bioavailability.
While specific drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a precursor for various classes of therapeutic agents, including:
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Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic cores. The reactive sites on this compound could be functionalized to introduce pharmacophores that interact with the ATP-binding site of kinases.
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Antimicrobial Agents: The fluoroquinolone class of antibiotics, for instance, is built around a fluorinated aromatic core. This compound could serve as a starting material for novel antibacterial or antifungal agents.
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Anticancer Drugs: The diverse reactivity of this molecule allows for the introduction of various functional groups, which is a key strategy in the development of targeted cancer therapies. A patent for the synthesis of an anti-cancer drug intermediate, methyl 2-fluoro-3-aminobenzoate, highlights the use of related dichloronitrobenzoic acids.
Safety and Handling
As with all halogenated nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound represents a valuable and versatile building block for synthetic chemists, particularly those engaged in drug discovery and agrochemical research. Its unique substitution pattern and susceptibility to nucleophilic aromatic substitution open up a wide range of possibilities for the synthesis of complex and biologically active molecules. Further exploration of the reactivity and applications of this compound is warranted and holds the promise of contributing to the development of new and improved therapeutic agents and crop protection solutions.
References
- 1. 1360438-72-7|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CAS#:1360438-72-7 | Chemsrc [chemsrc.com]
- 3. This compound | C6H2Cl2FNO2 | CID 68681071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. actachemicamalaysia.com [actachemicamalaysia.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 1,2-Dichloro-4-fluoro-3-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic identifiers for the synthetic intermediate, 1,2-Dichloro-4-fluoro-3-nitrobenzene (CAS 1360438-72-7). In the absence of publicly available experimental spectra for this specific isomer, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predictive analysis of its spectral characteristics. By examining the electronic effects of the substituent groups and drawing parallels with structurally similar analogs, this guide offers researchers, scientists, and drug development professionals a detailed framework for the identification, characterization, and quality control of this compound. Methodologies and predicted data are presented with in-depth explanations to provide a practical and scientifically grounded resource.
Introduction: The Need for Precise Characterization
This compound belongs to a class of highly substituted aromatic compounds that are valuable building blocks in organic synthesis. The precise arrangement of chloro, fluoro, and nitro functional groups on the benzene ring dictates the molecule's reactivity, making it a potentially crucial intermediate for the synthesis of complex pharmaceuticals and agrochemicals.
Given the existence of numerous constitutional isomers, unambiguous structural confirmation is paramount. Spectroscopic techniques provide the necessary tools to fingerprint the molecule, ensuring chemical identity and purity. This guide explains the theoretical underpinnings and expected outcomes for the analysis of this compound by ¹H NMR, ¹³C NMR, IR, and MS, establishing a benchmark for its analytical profile.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound features a benzene ring with five substituents. All six carbon positions are unique, as are the two protons. The combination of electron-withdrawing groups (NO₂, Cl, F) and their specific positions creates a distinct electronic environment that governs the molecule's spectroscopic behavior.
The overall analytical workflow for characterizing this molecule is a multi-technique approach, ensuring that the data from each analysis corroborates the proposed structure.
An In-depth Technical Guide to the Synthesis and Purification of 1,2-Dichloro-4-fluoro-3-nitrobenzene
This guide provides a comprehensive overview of the synthesis and purification of 1,2-Dichloro-4-fluoro-3-nitrobenzene, a key intermediate in the production of various agrochemicals and pharmaceuticals.[1] The methodologies detailed herein are grounded in established principles of organic chemistry and are designed to provide researchers, scientists, and drug development professionals with a robust framework for obtaining this compound in high purity.
Introduction and Strategic Importance
This compound (CAS No. 1360438-72-7) is a polysubstituted aromatic compound whose strategic importance lies in its versatile reactivity.[2][3] The presence of multiple halogen atoms and a nitro group on the benzene ring provides several reaction sites for further chemical transformations, making it a valuable building block in the synthesis of complex target molecules.[1] The specific arrangement of these functional groups allows for regioselective nucleophilic aromatic substitution and reduction reactions, which are pivotal in the development of novel active pharmaceutical ingredients and pesticides.
Synthesis via Electrophilic Aromatic Substitution: Nitration of 1,2-Dichloro-4-fluorobenzene
The most direct and industrially scalable method for the synthesis of this compound is the electrophilic aromatic nitration of 1,2-dichloro-4-fluorobenzene. This reaction employs a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid," to generate the highly electrophilic nitronium ion (NO₂⁺).
Mechanistic Rationale and Regioselectivity
The regiochemical outcome of the nitration is dictated by the directing effects of the substituents on the aromatic ring. The fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directors, albeit weaker. The nitro group is a meta-director. In the starting material, 1,2-dichloro-4-fluorobenzene, the positions ortho and para to the fluorine atom are C3, C5, and C1 (already substituted). The positions ortho and para to the chlorine atoms are C3, C6, C4 (already substituted), and C5. The cumulative activating and directing effects of the halogens favor the substitution at the C3 and C5 positions. Steric hindrance from the adjacent chlorine atom at C2 makes the C3 position the most probable site for nitration, leading to the desired product, this compound.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from established procedures for the nitration of similar halogenated aromatic compounds.
Materials:
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1,2-Dichloro-4-fluorobenzene
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Fuming nitric acid (98%)
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Concentrated sulfuric acid (98%)
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Ice
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Deionized water
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Sodium bicarbonate solution (5% w/v)
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Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Equipment:
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Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer
-
Ice-water bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask cooled in an ice-water bath, cautiously and slowly add a stoichiometric equivalent of fuming nitric acid to an equal weight of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to room temperature before use.
-
Reaction Setup: Charge the three-neck round-bottom flask with 1,2-dichloro-4-fluorobenzene. Begin stirring and cool the flask in an ice-water bath to maintain an internal temperature of 0-5 °C.
-
Addition of Nitrating Agent: Slowly add the prepared mixed acid dropwise to the stirred solution of 1,2-dichloro-4-fluorobenzene via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 50-60 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 50-60 °C for approximately 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly and cautiously onto crushed ice with vigorous stirring.
-
Extraction: Transfer the resulting slurry to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Washing: Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification of this compound
The crude product obtained from the synthesis typically contains unreacted starting material and isomeric byproducts. Purification is crucial to achieve the desired quality for subsequent applications. Recrystallization is a highly effective method for this purpose.
Principles of Recrystallization
Recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Detailed Experimental Protocol for Recrystallization
Solvent Selection:
A mixed solvent system is often effective for the recrystallization of nitroaromatic compounds. A good starting point is a mixture of a polar solvent in which the compound is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexane or water). The optimal solvent ratio should be determined experimentally on a small scale. An ethanol/water system is a common and effective choice.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of impurities along with the product.
-
Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any remaining solvent.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Expected Value/Result |
| Molecular Formula | C₆H₂Cl₂FNO₂ |
| Molecular Weight | 209.99 g/mol [3][4][5] |
| CAS Number | 1360438-72-7[2][3] |
| Appearance | Pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | The spectrum is expected to show characteristic signals for the aromatic protons. |
| ¹³C NMR | The spectrum will display distinct signals for each of the six carbon atoms in the aromatic ring. |
| GC-MS | A single major peak with a mass-to-charge ratio (m/z) corresponding to the molecular ion. |
| Purity (by GC or HPLC) | >98% after purification |
Safety and Handling Precautions
-
Nitrating Agents: The mixed acid (HNO₃/H₂SO₄) is extremely corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Reaction Conditions: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts.
-
Work-up: The quenching of the reaction mixture with ice should be done slowly and cautiously to control the exotherm.
-
Halogenated Nitroaromatics: The product, this compound, should be handled with care as it is a potentially toxic and irritant compound. Avoid inhalation, ingestion, and skin contact.
Conclusion
The synthesis of this compound via the nitration of 1,2-dichloro-4-fluorobenzene is a well-established and efficient method. Careful control of reaction conditions and a systematic approach to purification are paramount to obtaining a high-purity product. The protocols and insights provided in this guide offer a solid foundation for researchers and professionals working with this important chemical intermediate.
References
- 1. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 2. This compound | C6H2Cl2FNO2 | CID 68681071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of 1,2-Dichloro-4-fluoro-3-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 1,2-Dichloro-4-fluoro-3-nitrobenzene. This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] A detailed examination of its electronic structure reveals a highly activated aromatic system prone to nucleophilic aromatic substitution (SNAr). This guide elucidates the principles of regioselectivity in SNAr reactions, explores the compound's stability under various conditions, and provides validated experimental protocols. The content herein is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique synthetic potential of this versatile building block.
Introduction
This compound is a polyhalogenated nitroaromatic compound whose synthetic utility is derived from the specific arrangement of its functional groups. The powerful electron-withdrawing nitro group (-NO₂) dramatically influences the reactivity of the halogen substituents, making the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[2][3] Understanding the interplay between the inductive and resonance effects of the nitro, chloro, and fluoro groups is critical for predicting reaction outcomes and designing efficient synthetic routes. This guide will dissect these electronic factors to provide a clear rationale for the compound's observed reactivity and regioselectivity.
Physicochemical and Safety Data
A foundational understanding of a compound's physical properties and safety profile is non-negotiable for its effective and safe application in a laboratory setting.
The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for planning experiments, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂FNO₂ | [1] |
| Molecular Weight | 209.99 g/mol | [1] |
| Appearance | White or colorless to yellow/orange powder or liquid | [1] |
| Melting Point | 17 °C | [1] |
| Boiling Point | 247 °C | [1] |
| Density | 1.61 g/cm³ | [1] |
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.
-
Hazards: The compound is harmful if swallowed, toxic if inhaled, and can cause skin and serious eye irritation.[4] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[4] It is toxic to aquatic life with long-lasting effects.[4]
-
Stability: The compound is generally stable under normal conditions but decomposes on heating, producing toxic fumes of nitrogen oxides and hydrogen chloride.[5][6] It can react violently with strong oxidants and strong bases.[5][6]
-
Handling Precautions: Use only in a well-ventilated area, such as a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid breathing dust and prevent contact with skin and eyes.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, separated from strong oxidants and bases.[5][6]
Reactivity Analysis: The Realm of Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). This reaction is facilitated by the strong electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex) that is crucial for the reaction to proceed.[2][7]
The regioselectivity of SNAr reactions on this molecule is a direct consequence of the positions of the halogens relative to the activating nitro group.
-
Activation: Electron-withdrawing groups activate the aromatic ring for nucleophilic attack by lowering the electron density of the ring. This activation is most effective at the ortho and para positions due to resonance stabilization of the Meisenheimer complex.[2][8]
-
Leaving Group Ability: In SNAr, the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex. The carbon-halogen bond is broken in a subsequent, faster step. The typical leaving group ability in SNAr is F > Cl > Br > I. This is because the more electronegative fluorine atom polarizes the C-F bond more effectively, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
In this compound:
-
The fluorine atom at C-4 is para to the nitro group.
-
The chlorine atom at C-2 is ortho to the nitro group.
-
The chlorine atom at C-1 is meta to the nitro group.
Both the C-2 and C-4 positions are highly activated. However, the superior ability of fluorine to act as a leaving group in SNAr reactions often leads to the selective substitution of the fluorine atom at the C-4 position. The chlorine at the C-1 position, being meta to the nitro group, is significantly less reactive.[2][8]
The SNAr mechanism proceeds via a two-step addition-elimination pathway.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a halogen that is ortho or para to the nitro group. This forms a resonance-stabilized carbanion known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the halide ion (X⁻).
The following diagram illustrates the preferential attack at the C-4 position.
Note: The DOT script above is a template. A proper chemical drawing tool would be needed to generate the images for a final document.
Caption: General mechanism for SNAr on this compound.
Synthetic Applications and Protocols
The predictable reactivity of this compound makes it a valuable precursor for a variety of functionalized molecules.
While multiple routes may exist, a common conceptual pathway involves the nitration of a dichlorofluorobenzene precursor. The precise isomer required would be 1,2-dichloro-4-fluorobenzene.
Caption: Conceptual workflow for the synthesis of the title compound.
This protocol details a general procedure for the substitution of the fluorine atom with an amine, a common transformation in the synthesis of pharmaceutical intermediates.
Objective: To synthesize N-alkyl-2,3-dichloro-6-nitroaniline.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Aprotic polar solvent (e.g., DMSO, DMF, or NMP)
-
Inorganic base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound, the solvent, and the base.
-
Reagent Addition: Add the amine to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to yield the desired N-substituted aniline derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
This compound is a synthetically powerful building block characterized by its highly predictable reactivity in nucleophilic aromatic substitution reactions. The strong activation provided by the C-3 nitro group, combined with the excellent leaving group ability of the C-4 fluorine atom, allows for regioselective functionalization. A thorough understanding of its electronic properties, stability, and safe handling procedures, as detailed in this guide, is essential for its successful application in the complex synthetic challenges encountered in modern chemical research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE [inchem.org]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comprehensive Technical Guide to the Safe Handling of 1,2-Dichloro-4-fluoro-3-nitrobenzene for Research and Development
Introduction: Navigating the Chemistry of a Niche Intermediate
1,2-Dichloro-4-fluoro-3-nitrobenzene, identified by its CAS number 1360438-72-7, is a halogenated nitroaromatic compound.[1][2][3] While specific applications for this particular isomer are not extensively documented in public literature, its structural motifs are common in intermediates used for the synthesis of complex organic molecules in the pharmaceutical and agrochemical industries.[4] The strategic placement of chloro, fluoro, and nitro groups on the benzene ring offers a versatile scaffold for medicinal chemists and process development scientists to perform various chemical transformations, such as nucleophilic aromatic substitution.[5]
The inherent reactivity of such molecules, however, necessitates a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the presumed hazards associated with this compound, drawing upon data from structurally similar compounds due to the limited specific information available for this exact isomer. It is imperative for all personnel handling this and related compounds to supplement this guide with their institution's specific safety policies and to conduct a thorough risk assessment before commencing any experimental work.
Section 1: Hazard Analysis
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this hazard analysis is a composite assessment based on the known dangers of its isomers and related halogenated nitroaromatic compounds. These compounds are generally classified as hazardous, and it is prudent to handle this compound with the same level of caution.
Toxicological Profile (Inferred)
The primary routes of exposure to halogenated nitroaromatics are inhalation, skin contact, and ingestion. The toxicological effects of the nitrobenzene family of compounds are well-documented, with methemoglobinemia being a significant concern. While no specific toxicological studies for this compound are publicly available, the data from related compounds suggest a profile of significant acute and chronic health risks.
Table 1: Inferred Toxicological Hazards of this compound Based on Related Compounds
| Hazard Category | Inferred Effects and Observations from Related Compounds | Citations |
| Acute Toxicity (Oral) | Harmful if swallowed. | [6][7] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | [6][7] |
| Acute Toxicity (Inhalation) | Toxic if inhaled. | [8][9] |
| Skin Corrosion/Irritation | Causes skin irritation. | [6][7][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [6][7][8] |
| Respiratory Sensitization | May cause respiratory irritation. | [6][8][10] |
| Skin Sensitization | May cause an allergic skin reaction. | |
| Carcinogenicity | Suspected of causing cancer. | [8] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | [8][9] |
Physical and Chemical Hazard Profile
The physical and chemical properties of this compound are not well-documented. However, based on its structure, certain hazards can be anticipated.
Table 2: Anticipated Physical and Chemical Hazards
| Hazard Category | Anticipated Risk | Rationale and Precautions from Related Compounds | Citations |
| Flammability | Combustible. | Halogenated nitroaromatics can be combustible, and finely dispersed particles may form explosive mixtures in air. Heating may lead to violent rupture of containers. | [10] |
| Reactivity | Reacts with strong bases and oxidizing agents. | The nitro group can enhance reactivity towards nucleophiles, and reactions with strong bases or oxidizing agents could be exothermic and potentially violent. | [11] |
| Thermal Decomposition | Hazardous decomposition products upon heating. | Combustion or thermal decomposition can release toxic and corrosive gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF). | [10] |
Section 2: Comprehensive Safety Protocols
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential when working with this compound.
Engineering Controls: The First Line of Defense
-
Ventilation: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: For larger scale operations, the use of a glove box or other closed-system transfer methods should be considered to prevent any release into the laboratory environment.
-
Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.
Personal Protective Equipment (PPE): Essential for Individual Safety
A comprehensive PPE strategy is mandatory. The following table outlines the minimum required PPE for handling this compound.
Table 3: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety goggles and a face shield. | Ensure a complete seal around the eyes. A face shield provides an additional layer of protection against splashes. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). | Double-gloving is recommended. Check glove manufacturer's compatibility charts and change gloves frequently, especially after direct contact. |
| Body | Flame-retardant laboratory coat. | A fully fastened lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons or suits should be worn. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Respirator use should be in accordance with a comprehensive respiratory protection program, including fit-testing and training. |
Safe Handling and Storage Procedures
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[10]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong bases and oxidizing agents.[11]
-
Waste Disposal: Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for hazardous chemical waste.
Section 3: Emergency Response Protocols
Prompt and correct action during an emergency is critical to minimizing harm.
In Case of Exposure
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[10]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
Spill and Leak Management
-
Small Spills: Evacuate the immediate area. Wearing appropriate PPE, carefully cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Scoop the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the laboratory and notify emergency personnel immediately. Do not attempt to clean up a large spill without proper training and equipment.
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.
Section 4: Risk Assessment and Control Workflow
The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling this compound.
Caption: Risk assessment and control workflow for handling this compound.
Conclusion
While this compound is a valuable intermediate for chemical synthesis, its handling demands the utmost respect for safety. The potential for significant health hazards, inferred from its structural analogs, underscores the importance of the comprehensive safety protocols outlined in this guide. By adhering to these principles of hazard analysis, risk mitigation, and emergency preparedness, researchers can work with this and other similar compounds in a manner that ensures their personal safety and the integrity of their research environment. Continuous vigilance and a proactive safety culture are the cornerstones of responsible chemical research.
References
- 1. This compound | CAS#:1360438-72-7 | Chemsrc [chemsrc.com]
- 2. rndmate.com [rndmate.com]
- 3. This compound | C6H2Cl2FNO2 | CID 68681071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. aarti-industries.com [aarti-industries.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Commercial suppliers of 1,2-Dichloro-4-fluoro-3-nitrobenzene
An In-Depth Technical Guide to 1,2-Dichloro-4-fluoro-3-nitrobenzene for Advanced Research and Development
Abstract
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement, analysis, and application of this compound. This highly functionalized aromatic compound is a critical building block in modern synthetic organic chemistry, valued for its specific substitution pattern which allows for sequential and site-selective reactions. We will delve into the landscape of commercial suppliers, establish rigorous protocols for quality control and analytical verification, detail its synthetic utility with actionable experimental procedures, and provide essential guidelines for safe handling and storage. The objective is to equip scientists with the necessary expertise to effectively integrate this versatile intermediate into their research and development pipelines.
Introduction to this compound
This compound (CAS No. 1360438-72-7) is a substituted nitrobenzene that presents a unique combination of reactive sites. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the distinct electronic environments of the three halogen atoms (two chlorine, one fluorine) allow for controlled, stepwise transformations. This strategic arrangement of functional groups makes it an invaluable precursor for complex molecular architectures, particularly in the synthesis of pharmaceutical and agrochemical agents.[1]
Chemical Identity and Physicochemical Properties
The precise identity and purity of a starting material are paramount for reproducible and successful synthesis. The properties of this compound are summarized below. It is crucial to note that several isomers exist, such as 1,2-Dichloro-4-fluoro-5-nitrobenzene (CAS 2339-78-8) and 1,2-Dichloro-3-fluoro-4-nitrobenzene (CAS 100465-04-1), and researchers must verify the CAS number to ensure procurement of the correct regioisomer.[2][3]
| Property | Value | Source |
| CAS Number | 1360438-72-7 | BLDpharm[4] |
| Molecular Formula | C₆H₂Cl₂FNO₂ | BLDpharm[4] |
| Molecular Weight | 209.99 g/mol | BLDpharm[4] |
| Appearance | Yellow crystalline solid (typical for related compounds) | General Knowledge[1] |
| Storage Conditions | Sealed in dry, 2-8°C | BLDpharm[4] |
Note: Due to the specificity of this regioisomer, extensive public data on physical properties like melting and boiling points is limited. Data should be confirmed via the supplier's Certificate of Analysis.
Significance in Medicinal Chemistry and Drug Development
Halogenated organic compounds are foundational in the pharmaceutical industry. Chlorine and fluorine atoms, in particular, can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity.[5] The trifluoromethyl group (-CF3), often introduced via precursors like this compound, is a key functional group in modern drug design for similar reasons.
The subject compound is a prime example of a versatile intermediate. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or further derivatization. The halogens can be selectively displaced by various nucleophiles (e.g., amines, thiols, alcohols) via SNAr reactions, with the fluorine atom typically being the most labile, followed by the chlorine atoms, whose reactivity is dictated by their position relative to the activating nitro group. This tiered reactivity is the cornerstone of its utility, enabling the construction of complex substitution patterns on the benzene ring.
Commercial Sourcing and Procurement
The reliability of a chemical supplier directly impacts the integrity of research outcomes. For a specialized intermediate like this compound, sourcing from established manufacturers with robust quality control systems is non-negotiable.
Identifying Reputable Suppliers
Our investigation identified several commercial sources that list this compound. The key is to differentiate between manufacturers, who synthesize the compound in-house, and distributors. Both can be reliable, but manufacturers may offer greater batch-to-batch consistency and more detailed technical support.
| Supplier | Product Number / Identifier | Purity/Specification | Notes |
| BLDpharm | 1360438-72-7 | Not specified on product page, requires inquiry | Offers various services including custom synthesis and scale-up.[4] |
| Allfluoro Pharmaceutical Co., Ltd. | 100465-04-1 | Not specified on product page | Note: This CAS number corresponds to the isomer 1,2-Dichloro-3-fluoro-4-nitrobenzene.[6] |
| ChemScene LLC (via MilliporeSigma) | CS-0112871 (for isomer 100465-04-1) | >98% (typical) | Marketplace partner on MilliporeSigma, indicating a certain level of vetting. |
Disclaimer: This table is for informational purposes. Researchers must conduct their own due diligence before procurement.
Critical Considerations for Procurement
When sourcing this reagent, the following must be prioritized:
-
Purity Verification: Request a batch-specific Certificate of Analysis (CoA) that details the purity (e.g., by HPLC or GC) and identity confirmation (e.g., by NMR or MS).
-
Isomeric Purity: The CoA must confirm the correct regioisomer and quantify any isomeric impurities.
-
Documentation: Ensure the supplier provides a comprehensive Safety Data Sheet (SDS).[7]
Quality Control and Analytical Verification
Upon receipt, independent verification of the material's identity and purity is a critical, self-validating step. Do not rely solely on the supplier's CoA. This internal check ensures that the material has not degraded during transit and meets the specific requirements of the intended reaction.
Rationale for Rigorous QC
The presence of regioisomeric or other impurities can lead to unintended side products, complicate purification, and yield misleading biological data. A robust QC workflow mitigates these risks.
Recommended Analytical Workflow
Caption: Recommended QC workflow for incoming starting materials.
Step-by-Step Protocol for Purity Assessment via HPLC
This protocol is a standard method for assessing the purity of aromatic compounds.
-
Standard Preparation: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of acetonitrile to create a 0.1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample for analysis by diluting the stock solution 1:10 in acetonitrile.
-
Instrumentation:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Analysis: Inject 5-10 µL of the sample. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Trustworthiness Check: The method is self-validating if a sharp, symmetrical peak is observed for the main component and impurities are well-resolved at the baseline. For enhanced confidence, Liquid Chromatography-Mass Spectrometry (LC-MS) should be used in parallel to confirm the molecular weight of the main peak corresponds to the compound (209.99 g/mol ).[8]
Synthetic Utility and Applications
The primary value of this reagent lies in its capacity for controlled, sequential SNAr reactions.
Role as a Synthetic Building Block
The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the C4 position (bearing fluorine) and the C2 position (bearing chlorine) are activated. Fluorine is an excellent leaving group in SNAr, making the C4 position the most probable site for initial substitution.
Caption: General synthetic pathway using the title compound.
General Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines the first substitution, typically at the C4 position.
-
Inert Atmosphere: To a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq).
-
Solvent and Base: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2-3 eq) or diisopropylethylamine (DIPEA, 2-3 eq).
-
Nucleophile Addition: Slowly add the desired nucleophile (e.g., a primary amine, thiol, or alcohol) (1.0-1.2 eq) to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture, typically between 80-120°C. The choice of temperature is critical; lower temperatures favor selective substitution of the fluorine atom.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, pour into water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Safety, Handling, and Storage
Dichloronitrobenzene derivatives are hazardous compounds and must be handled with appropriate precautions.[7]
Hazard Identification and Risk Mitigation
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7] May cause skin and serious eye irritation.
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[7]
-
Environmental: Toxic to aquatic life with long-lasting effects.[7]
Recommended Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound inside a certified chemical fume hood.
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.
-
Eye Protection: Use chemical safety goggles and/or a face shield.
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal Guidelines
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials.[4]
-
Disposal: Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
This compound is a high-value synthetic intermediate with significant potential in pharmaceutical and materials science research. Its utility is derived from the specific arrangement of its functional groups, which allows for selective and sequential chemical modifications. Successful and reproducible application of this reagent is critically dependent on sourcing high-purity material from reputable suppliers, conducting rigorous in-house quality control, and adhering to strict safety protocols. This guide provides the foundational knowledge and actionable protocols to empower researchers to leverage the full synthetic potential of this versatile chemical building block.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,2-Dichloro-3-fluoro-4-nitrobenzene | 100465-04-1 [sigmaaldrich.com]
- 3. CAS 2339-78-8 | 4654-7-45 | MDL MFCD00075330 | 1,2-Dichloro-4-fluoro-5-nitrobenzene | SynQuest Laboratories [synquestlabs.com]
- 4. 1360438-72-7|this compound|BLD Pharm [bldpharm.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-Dichloro-3-fluoro-4-nitrobenzene,100465-04-1->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. researchgate.net [researchgate.net]
The Untapped Potential of 1,2-Dichloro-4-fluoro-3-nitrobenzene: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Chemistry
In the landscape of fine chemical intermediates, the strategic placement of activating and directing groups on an aromatic scaffold is paramount for efficient and regioselective synthesis. 1,2-Dichloro-4-fluoro-3-nitrobenzene emerges as a highly promising, yet underexplored, building block for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. Its unique substitution pattern—a trifecta of a strongly electron-withdrawing nitro group and a combination of chloro and fluoro substituents—offers a rich platform for a variety of chemical transformations, primarily driven by nucleophilic aromatic substitution (SNAr).
This technical guide, intended for researchers and drug development professionals, will provide an in-depth exploration of the synthetic utility of this compound. We will delve into the core principles governing its reactivity, propose novel synthetic pathways for high-value compounds, and provide detailed, actionable protocols to empower chemists to unlock the full potential of this versatile intermediate.
Understanding the Reactivity Landscape
The synthetic utility of this compound is fundamentally rooted in the principles of nucleophilic aromatic substitution. The nitro group, a powerful electron-withdrawing group, significantly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. This activation is crucial for the displacement of the halogen substituents.
The presence of three halogens introduces a fascinating element of regioselectivity. The general trend for leaving group ability in SNAr reactions is F > Cl > Br > I, a reversal of the trend seen in aliphatic nucleophilic substitution. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This principle is a cornerstone of modern organofluorine chemistry, a field that has revolutionized the development of agrochemicals and pharmaceuticals.[1]
In the case of this compound, the fluorine atom is para to the nitro group, while the two chlorine atoms are ortho and meta to it. This positioning strongly suggests that the fluorine atom will be the most labile leaving group in SNAr reactions.
Caption: Activating effects of the nitro group on the halogen substituents.
Applications in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. Many of these complex molecules feature heterocyclic scaffolds, often constructed through the strategic use of functionalized aromatic intermediates. The substitution pattern of this compound makes it an ideal precursor for the synthesis of novel kinase inhibitors.
Proposed Synthetic Pathway for a Kinase Inhibitor Scaffold
The following proposed pathway illustrates how this compound can be utilized to construct a core scaffold found in some kinase inhibitors. The initial, highly regioselective SNAr reaction at the fluorine position allows for the introduction of a key pharmacophoric element.
References
An In-depth Technical Guide to the Electrochemical Properties of 1,2-Dichloro-4-fluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dichloro-4-fluoro-3-nitrobenzene is a halogenated nitroaromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a chemical intermediate stems from the unique reactivity conferred by its substituent groups.[1] This guide provides a comprehensive overview of the electrochemical properties of this compound, offering insights into its reduction mechanisms and the analytical techniques used for its characterization. Understanding these electrochemical characteristics is paramount for its application in synthesis, quality control, and environmental monitoring.
Introduction: The Significance of a Multifunctional Intermediate
This compound, with the chemical formula C₆H₂Cl₂FNO₂, belongs to the class of nitrobenzenes.[2][3] These compounds are characterized by a benzene ring substituted with a nitro group. The presence of chlorine and fluorine atoms further modulates the electron density of the aromatic ring, influencing its chemical and electrochemical behavior.
Halogenated nitroaromatics are pivotal building blocks in organic synthesis. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic substitution reactions.[1] This reactivity is exploited in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] Specifically, this compound serves as an intermediate in the creation of anti-inflammatory and anti-cancer agents, as well as in the formulation of pesticides and herbicides.[1]
The electrochemical reduction of the nitro group is a key transformation, often leading to the corresponding aniline derivative. This reduction is a fundamental step in many synthetic pathways. A thorough understanding of the electrochemical properties of this compound is therefore crucial for optimizing reaction conditions, developing electroanalytical methods for its detection, and assessing its environmental fate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and a closely related isomer is presented in Table 1.
| Property | This compound | 1,3-Dichloro-2-fluoro-4-nitrobenzene |
| CAS Number | 1360438-72-7[4] | 393-79-3[2] |
| Molecular Formula | C₆H₂Cl₂FNO₂[3] | C₆H₂Cl₂FNO₂[2] |
| Molecular Weight | 209.99 g/mol [3] | 209.99 g/mol [2] |
| Appearance | - | - |
| Melting Point | - | - |
| Boiling Point | - | - |
| Density | - | - |
Data for this compound is limited in publicly available literature. The data for the isomer is provided for comparative purposes.
Core Electrochemical Behavior: The Reduction Pathway
The electrochemical reduction of nitroaromatic compounds is a well-studied process that is highly dependent on the experimental conditions, particularly the pH of the medium. The general mechanism involves the stepwise reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂).
The presence of electron-withdrawing halogen substituents on the aromatic ring is expected to facilitate the reduction of the nitro group by lowering the electron density at the reaction center. This generally leads to reduction at less negative potentials compared to unsubstituted nitrobenzene.
Proposed Electrochemical Reduction Mechanism
The multi-step reduction of this compound is proposed to occur as follows:
Caption: Proposed electrochemical reduction pathway of this compound.
This process typically involves a series of electron and proton transfer steps. The stability of the intermediates and the final product will be influenced by the solvent, electrolyte, and electrode material.
Key Experimental Techniques for Electrochemical Analysis
Several electrochemical techniques are instrumental in elucidating the redox behavior of this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful and widely used technique for investigating the electrochemical behavior of a compound. By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is obtained that provides information about the redox potentials and the kinetics of the electron transfer reactions.
A typical cyclic voltammogram for the irreversible reduction of a nitroaromatic compound would exhibit a cathodic peak on the forward scan, corresponding to the reduction of the nitro group. The absence of a corresponding anodic peak on the reverse scan indicates the irreversibility of the process, which is common for the reduction of nitro groups to amines.
Detailed Experimental Protocol for Cyclic Voltammetry
The following protocol outlines a general procedure for performing a cyclic voltammetry experiment on a nitroaromatic compound.
Objective: To determine the reduction potential of this compound and to assess the reversibility of the electrochemical process.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell (including a working electrode, a reference electrode, and a counter electrode)
-
Glassy carbon working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
This compound
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile or an aqueous buffer)
-
Solvent (e.g., acetonitrile or deionized water)
-
Nitrogen gas for deoxygenation
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry to a mirror finish, followed by sonication in deionized water and ethanol to remove any residual polishing material.
-
Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.
-
Deoxygenation: Purge the solution with high-purity nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen blanket over the solution during the experiment.
-
Electrochemical Measurement:
-
Assemble the three-electrode cell.
-
Set the parameters on the potentiostat, including the initial potential, final potential, vertex potential, and scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the expected reduction potential of the nitro group.
-
Initiate the potential scan and record the cyclic voltammogram.
-
-
Data Analysis:
-
Identify the cathodic peak potential (Epc) from the voltammogram.
-
Observe the presence or absence of an anodic peak on the reverse scan to determine the reversibility of the reduction process.
-
Investigate the effect of scan rate on the peak current and peak potential to gain insights into the reaction kinetics.
-
Caption: Experimental workflow for Cyclic Voltammetry analysis.
Applications in Drug Development and Agrochemical Synthesis
The electrochemical properties of this compound are directly relevant to its application in several fields:
-
Synthetic Chemistry: Electrosynthesis offers a green and efficient alternative to traditional chemical reduction methods. By controlling the applied potential, it is possible to selectively reduce the nitro group to the desired product (e.g., the corresponding aniline) with high yield and purity. This avoids the use of harsh chemical reducing agents.
-
Process Analytical Technology (PAT): Electrochemical sensors can be developed for the in-situ monitoring of the concentration of this compound and its reaction products during a chemical synthesis. This allows for real-time process control and optimization.
-
Quality Control: Electroanalytical methods, such as differential pulse voltammetry or square wave voltammetry, can be employed for the sensitive and selective determination of this compound in raw materials and final products.
-
Environmental Monitoring: The development of electrochemical sensors for the detection of residual this compound in environmental samples is crucial for assessing its potential environmental impact.
The fluorinated nature of this compound is particularly significant in drug development. The incorporation of fluorine atoms into a drug molecule can enhance its metabolic stability, binding affinity, and bioavailability.[5]
Conclusion and Future Outlook
While specific experimental data for this compound remains to be extensively published, its electrochemical behavior can be confidently predicted based on the well-established principles of nitroaromatic chemistry. The presence of multiple halogen substituents undoubtedly influences its reduction potential and reaction kinetics, making it a fascinating subject for further electrochemical investigation.
Future research should focus on detailed voltammetric and mechanistic studies of this compound to precisely determine its reduction potentials in various media, identify the reduction products, and elucidate the reaction pathways. Such studies will not only contribute to a fundamental understanding of its electrochemical properties but also pave the way for the development of novel electrosynthetic routes and advanced analytical methods for this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,3-Dichloro-2-fluoro-4-nitrobenzene | C6H2Cl2FNO2 | CID 223081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Dichloro-4-fluoro-5-nitrobenzene | C6H2Cl2FNO2 | CID 533951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:1360438-72-7 | Chemsrc [chemsrc.com]
- 5. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Novel Quinoxaline Scaffolds via Sequential Nucleophilic Aromatic Substitution of 1,2-Dichloro-4-fluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and scientific rationale for the synthesis of functionalized quinoxaline derivatives utilizing 1,2-dichloro-4-fluoro-3-nitrobenzene as a versatile starting material. Quinoxalines are a privileged class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2][3][4] The described methodology leverages the principles of nucleophilic aromatic substitution (SNAr) to construct the quinoxaline core. This guide offers in-depth insights into the reaction mechanism, experimental setup, and characterization of the resulting products, aimed at researchers seeking to explore novel chemical space in drug development.
Introduction: The Significance of Quinoxaline Derivatives
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in the development of therapeutic agents.[3] Its derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][2][4] The versatility of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological profiles. The introduction of fluorine atoms and other substituents can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5][6]
The strategic use of highly functionalized starting materials like this compound opens avenues for creating diverse libraries of quinoxaline derivatives. The presence of multiple halogen atoms at different positions, activated by a strong electron-withdrawing nitro group, allows for selective and sequential substitution reactions, providing a powerful tool for generating novel molecular architectures.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of quinoxalines from halogenated nitrobenzenes proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of strong electron-withdrawing groups (such as the nitro group) positioned ortho or para to a leaving group (in this case, a halogen). These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon the attack of the nucleophile on the aromatic ring.[7]
In the case of this compound, the nitro group strongly activates the positions ortho and para to it for nucleophilic attack. The relative reactivity of the halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. However, the position of the halogen relative to the activating nitro group is a more dominant factor.
The reaction with an o-phenylenediamine derivative will proceed in a stepwise manner. The first nucleophilic attack will likely occur at the carbon bearing a chlorine atom ortho to the nitro group, followed by an intramolecular cyclization to form the dihydropyrazine ring, which then oxidizes to the aromatic quinoxaline system.
Experimental Protocol
This protocol details the synthesis of a generic 6-chloro-8-fluoro-5-nitroquinoxaline derivative from this compound and a substituted o-phenylenediamine.
Materials:
-
This compound
-
Substituted o-phenylenediamine (e.g., 4-methyl-1,2-phenylenediamine)
-
Ethanol (or other suitable solvent like DMF, DMSO)
-
Triethylamine (or other suitable base like K2CO3)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer, Mass spectrometer, and IR spectrometer for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Reagents: Add the substituted o-phenylenediamine (1.1 eq) to the solution, followed by the addition of triethylamine (2.0 eq) as a base to scavenge the HCl formed during the reaction.
-
Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure quinoxaline derivative.
-
Characterization: Characterize the final product using NMR (1H, 13C, 19F), Mass Spectrometry, and IR Spectroscopy to confirm its structure and purity.
Reaction Workflow Diagram
Caption: Synthetic workflow for the preparation of quinoxaline derivatives.
Data Summary
The following table summarizes the key parameters for the synthesis of a hypothetical 6-chloro-8-fluoro-5-nitroquinoxaline derivative. Actual results may vary depending on the specific substituted o-phenylenediamine used and optimization of reaction conditions.
| Parameter | Value |
| Starting Material | This compound |
| Nucleophile | Substituted o-phenylenediamine |
| Solvent | Ethanol |
| Base | Triethylamine |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Expected Yield | 60-80% |
| Purification Method | Column Chromatography |
| Characterization | NMR, MS, IR |
Mechanistic Insights
The reaction proceeds through a well-established nucleophilic aromatic substitution followed by cyclization and oxidation.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions of 1,2-Dichloro-4-fluoro-3-nitrobenzene
Introduction
1,2-Dichloro-4-fluoro-3-nitrobenzene is a polyfunctionalized aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its utility stems from the presence of three distinct halogen atoms on a benzene ring that is activated for nucleophilic aromatic substitution (SNAr) by a strategically positioned nitro group. The presence of multiple, competing reaction sites (C1-Cl, C2-Cl, and C4-F) presents a unique challenge in regioselectivity. Understanding and controlling which halogen is displaced is paramount for its effective use in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2]
This guide provides a detailed exploration of the mechanistic principles governing the SNAr reactions of this substrate. We will dissect the interplay between electronic activation and leaving group ability to predict and rationalize the observed regioselectivity. Furthermore, this document furnishes detailed, field-proven protocols for the selective monosubstitution of this compound with common classes of nucleophiles, empowering researchers to leverage this powerful synthetic tool with precision and confidence.
Part I: Mechanistic Rationale and Regioselectivity
The feasibility of a nucleophilic aromatic substitution reaction is contingent upon the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate formed during the reaction.[3][4][5] This intermediate, known as a Meisenheimer complex, is a key feature of the two-step addition-elimination mechanism that governs SNAr reactions.[6][7]
1. Electronic Activation by the Nitro Group
The nitro group (-NO2) at the C3 position is a powerful activating group. It exerts a strong electron-withdrawing effect through both induction and resonance. For SNAr, this activation is most pronounced at the positions ortho and para to the nitro group, as the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group through resonance.[6][7][8]
Let's analyze the three potential sites of nucleophilic attack on this compound:
-
Attack at C2 (bearing Cl): This position is ortho to the C3-nitro group. The resulting Meisenheimer complex is strongly stabilized by resonance, as the negative charge is delocalized directly onto the nitro group. This makes C2 a highly activated site.
-
Attack at C4 (bearing F): This position is meta to the C3-nitro group. While the nitro group still provides inductive withdrawal, direct resonance stabilization of the negative charge is not possible.[5][6] Consequently, C4 is significantly less electronically activated than C2.
-
Attack at C1 (bearing Cl): This position is also meta to the C3-nitro group and is therefore not strongly activated for nucleophilic attack.
2. Interplay of Activation and Leaving Group Ability
In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[3] The subsequent loss of the leaving group to restore aromaticity is a faster process. This kinetic profile leads to a leaving group trend that is the reverse of that seen in SN1 and SN2 reactions. The more electronegative the halogen, the more it polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to attack. Thus, the typical leaving group aptitude in SNAr is: F > Cl > Br > I .[9][10]
For this compound, we have a fascinating competition:
-
The C2-Cl bond: Located at the most electronically activated position (ortho to -NO2).
-
The C4-F bond: Features the best halogen leaving group for SNAr.
Prediction of Regioselectivity: Despite fluorine being a superior leaving group, the overwhelming electronic activation provided by the ortho-nitro group at the C2 position is the dominant factor in determining the site of reaction. The significant stabilization of the transition state leading to the Meisenheimer complex for C2-attack makes this pathway kinetically favored. Therefore, nucleophilic aromatic substitution on this compound is predicted to occur with high regioselectivity at the C2 position , displacing the chloro substituent.
Diagram: Meisenheimer Complex Stabilization
Caption: Comparison of Meisenheimer intermediates for C2 vs. C4 attack.
Part II: Experimental Protocols
Safety Precautions: Nitroaromatic compounds can be toxic and are potentially explosive, especially in the presence of strong bases or at elevated temperatures. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and use a blast shield for reactions conducted at elevated temperatures.
General Considerations:
-
Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal as they effectively solvate the cation of the nucleophile salt without strongly solvating the anion, thus enhancing nucleophilicity.[11]
-
Temperature: Reactions are often performed at temperatures ranging from room temperature to 80-100 °C to achieve a reasonable reaction rate.
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.
Protocol 1: Reaction with an Amine Nucleophile (Morpholine)
This protocol details the synthesis of 4-(2-chloro-4-fluoro-3-nitrophenyl)morpholine .
-
Rationale: Amines are common nucleophiles for SNAr. A mild base like potassium carbonate is used to neutralize the HCl formed in situ, preventing the protonation and deactivation of the amine nucleophile. An excess of the amine can also serve this purpose.
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M).
-
Add morpholine (1.2 eq) to the stirring solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water and EtOAc.
-
Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/EtOAc gradient) or recrystallization to yield the desired product.
-
-
Self-Validation: The product should be a single major spot on TLC (distinct from the starting material). Characterization by ¹H NMR should show the disappearance of one aromatic proton signal and the appearance of signals corresponding to the morpholine moiety. Mass spectrometry should confirm the molecular weight of the product C₁₀H₁₀ClFN₂O₃.
Protocol 2: Reaction with an Alkoxide Nucleophile (Sodium Methoxide)
This protocol details the synthesis of 1-chloro-4-fluoro-2-methoxy-3-nitrobenzene .[12][13]
-
Rationale: Alkoxides are strong nucleophiles that readily participate in SNAr reactions. The reaction is typically run in the corresponding alcohol as a solvent. Anhydrous conditions are important to prevent the formation of undesired phenol byproducts.
-
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (NaOMe) solution (e.g., 25 wt% in methanol) (1.1 eq)
-
Methanol (MeOH), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add the sodium methoxide solution (1.1 eq) dropwise to the stirring solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench by adding deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
-
-
Self-Validation: Successful reaction is indicated by the formation of a product with a different polarity on TLC. ¹H NMR will show a new singlet around 3.9-4.1 ppm corresponding to the methoxy group. Mass spectrometry should confirm the molecular weight of the product C₇H₅ClFNO₃.
Protocol 3: Reaction with a Thiolate Nucleophile (Thiophenol)
This protocol details the synthesis of (2-chloro-4-fluoro-3-nitrophenyl)(phenyl)sulfane .
-
Rationale: Thiolates, generated in situ from thiols and a base, are exceptionally soft and potent nucleophiles, making them highly effective for SNAr reactions.[14] The reaction often proceeds rapidly even at room temperature.
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous acetonitrile.
-
Add thiophenol (1.05 eq) via syringe and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in EtOAc and wash sequentially with water, 1 M HCl (to remove any unreacted base), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude oil or solid by column chromatography.
-
-
Self-Validation: The formation of the thioether product will be evident by TLC analysis. ¹H and ¹³C NMR will confirm the incorporation of the phenylthio group, and mass spectrometry should confirm the molecular weight of the product C₁₂H₇ClFNO₂S.
Part III: Data Summary and Visualization
Table 1: Predicted Regioselectivity of Monosubstitution Reactions
| Nucleophile (Nu-H) | Reagents/Conditions | Predicted Major Product | Structure of Major Product |
| Morpholine | K₂CO₃, DMF, 60 °C | 4-(2-chloro-4-fluoro-3-nitrophenyl)morpholine |
|
| Methanol | NaOMe, MeOH, 0 °C to RT | 1-chloro-4-fluoro-2-methoxy-3-nitrobenzene |
|
| Thiophenol | K₂CO₃, MeCN, RT | (2-chloro-4-fluoro-3-nitrophenyl)(phenyl)sulfane |
|
Diagram: General Experimental Workflow
Caption: A generalized workflow for SNAr reactions.
Conclusion
This compound is a valuable substrate for nucleophilic aromatic substitution that exhibits predictable and high regioselectivity. The dominant electronic activation at the C2 position by the ortho-nitro group directs nucleophilic attack to displace the C2-chloro substituent, despite the presence of a more labile fluorine leaving group at C4. This reliable selectivity allows for the clean synthesis of a variety of 2-substituted-1-chloro-4-fluoro-3-nitrobenzene derivatives. The protocols provided herein offer robust starting points for accessing these valuable intermediates, which can be further functionalized through subsequent substitution reactions or other transformations, opening avenues for the efficient construction of complex molecular architectures for drug discovery and materials science.
References
- 1. Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems as Pharmacological Probes-Overview [scirp.org]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i.. [askfilo.com]
- 13. Solved 34 Experiment 4 Methanolysis of | Chegg.com [chegg.com]
- 14. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the synthesis of heterocyclic compounds from 1,2-Dichloro-4-fluoro-3-nitrobenzene
An Application Guide for the Synthesis of Heterocyclic Scaffolds from 1,2-Dichloro-4-fluoro-3-nitrobenzene
Abstract
This technical guide provides detailed protocols and scientific rationale for the synthesis of valuable heterocyclic compounds, specifically benzimidazoles and quinoxalines, utilizing this compound as a versatile starting material. This document is intended for researchers, medicinal chemists, and process development scientists. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles that govern reaction outcomes, including regioselectivity and reaction kinetics. We will explore the nuanced reactivity of this polysubstituted benzene ring and provide step-by-step methodologies for constructing complex molecular architectures relevant to the pharmaceutical and materials science industries.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized aromatic building block poised for strategic elaboration into complex heterocyclic systems. Its utility stems from the specific arrangement of its substituents:
-
Activating Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) is critical. It activates the benzene ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern synthetic chemistry.
-
Multiple Leaving Groups: The presence of three halogen atoms (two chlorine, one fluorine) at positions ortho, meta, and para to the nitro group provides multiple reaction sites. The positions most activated for SNAr are those ortho and para to the electron-withdrawing group, as this allows for effective resonance stabilization of the negative charge in the key reaction intermediate, the Meisenheimer complex.[1]
In this specific molecule, the fluorine atom at C-4 (para to -NO₂) and the chlorine atom at C-2 (ortho to -NO₂) are significantly activated. The chlorine at C-1 is meta to the nitro group and thus considerably less reactive. The relative reactivity between the activated fluorine and chlorine atoms is a key consideration. In SNAr reactions, the rate-determining step is often the initial nucleophilic attack. The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic, often leading to a faster rate of substitution compared to chlorine under many conditions.[2][3] This predictable reactivity allows for selective, sequential functionalization.
Fluorinated heterocycles are of immense interest in drug discovery, as the incorporation of fluorine can dramatically improve metabolic stability, lipophilicity, and binding affinity.[4][5] This guide will focus on leveraging the unique reactivity of this compound to synthesize two key pharmacophores: benzimidazoles and quinoxalines.
Safety and Handling
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.
-
This compound: This compound is harmful if swallowed and may cause skin and serious eye irritation.[6][7] It is essential to handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
General Precautions: Many reagents used in these protocols, such as amines, reducing agents, and solvents, have their own specific hazards. Always avoid inhalation of dust, vapors, and mists.[8] Ensure proper waste disposal procedures are followed according to institutional guidelines.
| Compound | CAS Number | Molecular Formula | Key Hazards |
| This compound | 320-83-2 | C₆H₂Cl₂FNO₂ | Harmful if swallowed, Causes serious eye irritation[7] |
| Iron (Fe) Powder | 7439-89-6 | Fe | Flammable solid |
| Tin(II) Chloride (SnCl₂) | 7772-99-8 | SnCl₂ | Harmful if swallowed, Causes severe skin burns and eye damage |
| Benzil | 134-81-6 | C₁₄H₁₀O₂ | May cause respiratory irritation |
Synthetic Workflow Overview
The overall strategy involves a divergent synthesis path from a common intermediate. The initial step is a regioselective SNAr reaction to displace the most activated halogen, followed by reduction of the nitro group to generate a key ortho-phenylenediamine derivative. This intermediate can then be directed towards either benzimidazole or quinoxaline synthesis.
Caption: Divergent synthetic workflow from the starting material.
Protocol I: Synthesis of Substituted Benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in drugs like the proton-pump inhibitor omeprazole and the anthelmintic albendazole.[9][10] This protocol details a three-step synthesis of a 2-substituted-5-fluoro-6,7-dichlorobenzimidazole.
Step 1: Synthesis of N-Alkyl-2,3-dichloro-6-nitro-4-fluoroaniline
This step involves the nucleophilic aromatic substitution of the fluorine atom at C-4 by a primary amine. The fluorine is chosen as the target for initial substitution due to its high activation by the para-nitro group.
Caption: Generalized mechanism for the initial SNAr step.
Methodology:
-
To a solution of this compound (1.0 eq) in ethanol (EtOH) in a round-bottom flask, add a primary amine (e.g., benzylamine, 1.1 eq).
-
Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to the mixture. The base acts as a scavenger for the HF that is eliminated.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of 4-Alkylamino-5,6-dichloro-3-fluorobenzene-1,2-diamine
The reduction of the nitro group to an amine is a critical step to generate the required 1,2-diamine functionality for subsequent cyclization. A variety of reducing agents can be employed.[11]
Methodology (using Iron/HCl):
-
Suspend the N-Alkyl-2,3-dichloro-6-nitro-4-fluoroaniline (1.0 eq) from Step 1 and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the suspension to 70-80 °C.
-
Add concentrated hydrochloric acid (HCl) (0.5 eq) dropwise to the heated mixture. Be cautious as the reaction can be exothermic.
-
Maintain the temperature and stir vigorously for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol.
-
Neutralize the filtrate by carefully adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diamine intermediate, which is often used in the next step without further purification.
Step 3: Cyclization to form the Benzimidazole Ring
The final step is the acid-catalyzed condensation of the ortho-phenylenediamine with an aldehyde to form the benzimidazole ring.
Methodology:
-
Dissolve the diamine intermediate from Step 2 (1.0 eq) and an appropriate aldehyde (e.g., benzaldehyde, 1.1 eq) in ethanol.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or a few drops of concentrated HCl.
-
Heat the mixture to reflux for 3-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate from the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to obtain the final 2-substituted-5-fluoro-6,7-dichlorobenzimidazole.
Protocol II: Synthesis of Substituted Quinoxalines
Quinoxalines are another class of heterocycles with a broad spectrum of biological activities.[12][13] The synthesis leverages the same key diamine intermediate produced in Protocol I, Step 2. The traditional and highly effective method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[14][15][16]
Step 1 & 2: Synthesis of the Key Diamine Intermediate
Follow the procedures outlined in Protocol I, Steps 1 and 2 to synthesize the required 4-Alkylamino-5,6-dichloro-3-fluorobenzene-1,2-diamine .
Step 3: Condensation-Cyclization to form the Quinoxaline Ring
This step involves the reaction of the diamine with a 1,2-diketone, such as benzil, to form the highly stable, aromatic quinoxaline ring system.
Methodology:
-
Dissolve the diamine intermediate (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (e.g., benzil, 1.05 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The quinoxaline product often crystallizes out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure substituted quinoxaline.
Caption: Formation of the quinoxaline ring system.
Conclusion
This compound serves as an exemplary scaffold for the synthesis of complex, fluorinated heterocyclic compounds. The predictable regioselectivity of nucleophilic aromatic substitution, driven by the powerful activating effect of the nitro group, allows for controlled, stepwise functionalization. The protocols detailed in this guide provide a reliable foundation for accessing medicinally relevant benzimidazole and quinoxaline cores. By understanding the underlying mechanistic principles, researchers can adapt and expand upon these methodologies to generate diverse libraries of compounds for drug discovery and materials science applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems as Pharmacological Probes-Overview [scirp.org]
- 5. anahuac.primo.exlibrisgroup.com [anahuac.primo.exlibrisgroup.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoxaline synthesis [organic-chemistry.org]
- 15. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. soc.chim.it [soc.chim.it]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1,2-Dichloro-4-fluoro-3-nitrobenzene
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the quest for efficient and selective methods to construct complex molecular architectures is paramount. 1,2-Dichloro-4-fluoro-3-nitrobenzene has emerged as a highly versatile and valuable building block. Its unique substitution pattern—featuring two distinct chlorine atoms, a fluorine atom, and a nitro group—offers a rich platform for regioselective functionalization. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aryl halides, making this substrate particularly amenable to palladium-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary synthetic chemistry recognized with the 2010 Nobel Prize in Chemistry, provide powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and field-proven protocols for executing key palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—with this compound. The focus is not merely on procedural steps but on the underlying principles governing catalyst selection, regioselectivity, and reaction optimization to empower researchers to adapt and innovate.
The Substrate: Understanding this compound
A thorough understanding of the substrate's properties is critical for designing successful cross-coupling strategies.
Structural and Electronic Properties
The benzene ring is substituted with two chlorine atoms at C1 and C2, a fluorine atom at C4, and a powerful electron-withdrawing nitro group (NO₂) at C3.
-
Electronic Effects: The nitro group exerts a strong -I (inductive) and -R (resonance) effect, withdrawing electron density from the aromatic ring. This effect is most pronounced at the ortho (C2) and para (C4) positions. The fluorine atom also contributes a strong -I effect.
-
Reactivity & Regioselectivity: In palladium-catalyzed cross-coupling reactions, the first step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[3][4] The rate of this step is highly dependent on the C-X bond strength and the electronic density at the carbon atom. For this compound, the C1-Cl bond is positioned para to the nitro group, while the C2-Cl bond is ortho. The strong electron-withdrawing effect of the nitro group significantly lowers the electron density at C2 and C4, but the effect on C1 is also substantial. Generally, oxidative addition is favored at the more electron-deficient carbon. Therefore, the C-Cl bond at the C2 position, being directly ortho to the strongly deactivating nitro group, is expected to be the most reactive site for initial cross-coupling.[5] However, steric hindrance from the adjacent nitro group can sometimes influence this selectivity, and the choice of ligand on the palladium catalyst can play a decisive role in controlling which site reacts.[6][7][8]
Safety and Handling
This compound and related nitroaromatic compounds should be handled with care.
-
Hazards: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[9][10][11] They can cause skin and eye irritation.[9][10][11][12]
-
Precautions: Always work in a well-ventilated chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12] Avoid inhalation of dust or vapors.[11] In case of contact, wash the affected area immediately with plenty of water.[9][10][12] Consult the Safety Data Sheet (SDS) for detailed information before use.[9][10]
Core Concepts: The Palladium Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is key to troubleshooting and optimizing reactions.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner (e.g., an organoboron reagent or an amine) displaces the halide on the palladium complex.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[3]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Protocols and Applications
The following sections provide detailed protocols for key cross-coupling reactions. These are starting points and may require optimization based on the specific coupling partner and desired outcome.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl linkages by coupling an aryl halide with an organoboron compound (boronic acid or ester).[2][13][14] This is particularly useful for synthesizing precursors to complex pharmaceutical agents.[2]
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ can be used directly, while precursors like Pd(OAc)₂ or Pd₂(dba)₃ are reduced in situ. For challenging substrates like aryl chlorides, specialized ligands are often necessary to facilitate the difficult oxidative addition step.[15] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerate both oxidative addition and reductive elimination.
-
Base: A base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[16] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact yield and should be matched with the substrate's sensitivity.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is common, as water aids in dissolving the base and the boronic acid salt.
Detailed Protocol: Monofunctionalization of this compound
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
| Reagent/Material | Purpose | Typical Grade | Supplier Example |
|---|---|---|---|
| This compound | Starting Material | >98% | Sigma-Aldrich, TCI |
| Phenylboronic Acid | Coupling Partner | >97% | Combi-Blocks, Acros |
| Pd(PPh₃)₄ | Catalyst | 99% | Strem, Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, >99% | Fisher Scientific |
| 1,4-Dioxane | Solvent | Anhydrous | Acros Organics |
| Deionized Water | Co-solvent | N/A | Lab supply |
| Ethyl Acetate | Extraction Solvent | ACS Grade | VWR |
| Brine | Washing Agent | Saturated Aq. | Lab prepared |
| Magnesium Sulfate (MgSO₄) | Drying Agent | Anhydrous | J.T. Baker |
| Silica Gel | Stationary Phase | 230-400 mesh | Sorbent Technologies |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.5 mmol, 2.5 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Sparge the mixture with argon for 15 minutes to ensure it is thoroughly degassed.
-
Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Seal the flask and heat the reaction mixture to 90 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-arylated product.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[17][18][19] This reaction couples an aryl halide with a primary or secondary amine.[17][20]
Causality Behind Experimental Choices:
-
Catalyst & Ligand: This reaction is highly dependent on the choice of ligand.[17] Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) are essential.[17] They promote the reductive elimination step, which is often challenging for C-N bond formation, and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a better nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[19]
-
Solvent: Anhydrous, aprotic solvents like toluene or THF are standard to prevent quenching of the strong base.
Detailed Protocol: Coupling with Morpholine
Caption: The Buchwald-Hartwig amination catalytic cycle.
Materials:
| Reagent/Material | Purpose | Typical Grade | Supplier Example |
|---|---|---|---|
| This compound | Starting Material | >98% | Sigma-Aldrich |
| Morpholine | Coupling Partner | >99% | Acros Organics |
| Pd₂(dba)₃ | Catalyst Precursor | 97% | Strem |
| XPhos | Ligand | >98% | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | Base | >97% | TCI |
| Toluene | Solvent | Anhydrous | Fisher Scientific |
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Remove the tube from the glovebox, add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.).
-
Seal the tube and heat the mixture at 100 °C for 12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the aminated product.
Sonogashira Coupling: For C-C (alkyne) Bond Formation
The Sonogashira coupling is used to form C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[21][22][23] It uniquely employs both palladium and copper(I) as co-catalysts.[21][22]
Causality Behind Experimental Choices:
-
Palladium Catalyst: Follows the same principles as other cross-couplings for the aryl halide partner.
-
Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is much faster than the direct reaction of the alkyne with the palladium complex.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to deprotonate the alkyne and to act as a solvent.
Detailed Protocol: Coupling with Phenylacetylene
Materials:
| Reagent/Material | Purpose | Typical Grade | Supplier Example |
|---|---|---|---|
| This compound | Starting Material | >98% | Sigma-Aldrich |
| Phenylacetylene | Coupling Partner | 98% | Acros Organics |
| Pd(PPh₃)₂Cl₂ | Catalyst | 98% | Strem |
| Copper(I) Iodide (CuI) | Co-catalyst | >98% | Fisher Scientific |
| Triethylamine (TEA) | Base/Solvent | >99.5%, Anhydrous | TCI |
| Tetrahydrofuran (THF) | Co-solvent | Anhydrous | Acros Organics |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv.) via syringe.
-
Stir the reaction at room temperature and monitor by TLC. If the reaction is slow, gentle heating (40-50 °C) can be applied.
-
Upon completion (typically 4-12 hours), concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, and filter through Celite to remove catalyst residues.
-
Wash the organic layer with saturated ammonium chloride solution and then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Applications in Research and Drug Development
The strategic placement of fluorine and a nitro group on an aromatic core makes this compound and its derivatives exceptionally valuable in medicinal chemistry.
-
Modulation of Physicochemical Properties: Fluorine is a well-established bioisostere for hydrogen. Its incorporation can enhance metabolic stability, binding affinity, and lipophilicity, which in turn can improve a drug candidate's pharmacokinetic profile.[24][25][26][27]
-
Synthetic Handle: The nitro group is a versatile functional group. It can be readily reduced to an amine, which can then be further functionalized to build complex molecular scaffolds. This two-step approach (cross-coupling followed by reduction) provides access to a wide array of substituted anilines that are key intermediates in the synthesis of kinase inhibitors and other targeted therapies.[28]
-
Positron Emission Tomography (PET): The fluorine atom can be substituted with the ¹⁸F isotope, a positron emitter, to create PET imaging agents. These agents are invaluable tools in drug discovery for studying drug distribution and target engagement in vivo.[26]
The products derived from the cross-coupling reactions described herein serve as advanced intermediates for a multitude of bioactive compounds, enabling rapid library synthesis and structure-activity relationship (SAR) studies.
References
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. nobelprize.org [nobelprize.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. chemscene.com [chemscene.com]
- 12. aarti-industries.com [aarti-industries.com]
- 13. ijpcsonline.com [ijpcsonline.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. research.rug.nl [research.rug.nl]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. pharmacyjournal.org [pharmacyjournal.org]
- 25. researchgate.net [researchgate.net]
- 26. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Dyes Utilizing 1,2-Dichloro-4-fluoro-3-nitrobenzene as a Versatile Building Block
Introduction
In the expansive field of chromophore engineering, the strategic selection of foundational scaffolds is paramount to achieving novel dyes with tailored properties. 1,2-Dichloro-4-fluoro-3-nitrobenzene is an exemplary scaffold, offering a platform for complex dye synthesis through controlled, sequential reactions. Its utility stems from the potent electron-withdrawing nature of the C3-nitro group, which powerfully activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). Critically, this activation is not uniform; it imparts a distinct reactivity hierarchy to the three halogen substituents, enabling chemists to perform regioselective substitutions with remarkable precision. This guide provides a mechanistic overview, detailed experimental protocols, and practical insights into leveraging this unique reactivity to construct advanced dye architectures, from simple substituted precursors to complex, high-performance azo dyes.
The Chemistry of this compound: A Mechanistic Overview
Principle of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, allowing for the displacement of a leaving group on an aromatic ring by a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway. The reaction is contingent on two key factors: the presence of strong electron-withdrawing groups (EWGs) on the ring and a good leaving group. The EWG, typically positioned ortho or para to the leaving group, stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1][2] The subsequent departure of the leaving group re-aromatizes the ring to yield the final substituted product.
Regioselectivity and Reactivity: The Key to Controlled Synthesis
The synthetic power of this compound lies in the differential activation of its three halogen atoms by the C3-nitro group.
-
C4-Fluorine: Positioned para to the nitro group, the fluorine atom is the most activated site for nucleophilic attack. The negative charge of the Meisenheimer complex can be delocalized directly onto the nitro group, providing substantial resonance stabilization. Furthermore, fluorine's high electronegativity enhances the electrophilicity of the carbon it is attached to, making it the most labile leaving group under typical SNAr conditions.
-
C2-Chlorine: Located ortho to the nitro group, this chlorine is also strongly activated. Similar to the para position, the intermediate's negative charge is effectively stabilized by the adjacent nitro group. However, it is generally less reactive than the C4-fluorine.
-
C1-Chlorine: Situated meta to the nitro group, this chlorine is essentially unreactive towards SNAr. The resonance structures of the potential intermediate show that the negative charge cannot be delocalized onto the nitro group, resulting in a significantly less stable Meisenheimer complex.[3]
This predictable reactivity hierarchy (C4-F > C2-Cl >> C1-Cl) is the foundation for designing sequential substitution reactions.
References
Analytical methods for the detection and quantification of 1,2-Dichloro-4-fluoro-3-nitrobenzene
An Application Note and Protocol for the Analytical Determination of 1,2-Dichloro-4-fluoro-3-nitrobenzene
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a halogenated nitroaromatic compound of significant interest in various sectors of the chemical industry. Its structural motifs make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The precise detection and quantification of this compound are paramount for process optimization, quality control of starting materials and final products, and for environmental monitoring to assess potential contamination and degradation pathways.[1]
This guide provides a detailed framework for the analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals, offering robust protocols for both chromatographic separation techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The methodologies are grounded in established analytical principles, ensuring accuracy, precision, and reliability.
Physicochemical Properties: The Foundation of Method Development
Understanding the fundamental physicochemical properties of the analyte is the first and most critical step in developing a robust analytical method. These properties dictate the choice of extraction solvents, chromatographic conditions, and detection techniques.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1360438-72-7 | BLDpharm[3], PubChem[2] |
| Molecular Formula | C₆H₂Cl₂FNO₂ | PubChem[2][4] |
| Molecular Weight | 209.99 g/mol | PubChem[2][4] |
| Appearance | Expected to be a crystalline solid | General knowledge for similar compounds |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like methylene chloride, acetonitrile, and methanol. | General chemical principles[5] |
Strategic Analytical Workflow
A successful analysis hinges on a logical and well-executed workflow, from sample collection to final data interpretation. Each stage is designed to isolate the target analyte from matrix interferences and ensure its accurate measurement.
Caption: General analytical workflow from sample preparation to final reporting.
Part 1: Sample Preparation Protocols
The goal of sample preparation is to extract the analyte from the sample matrix and remove any interfering components that could compromise the analytical results.[6][7] The choice of method depends heavily on the sample matrix.
Protocol 1.1: Liquid-Liquid Extraction (LLE) for Aqueous Samples
This protocol is ideal for wastewater, process water, or environmental water samples. The principle is to partition the non-polar analyte from the polar aqueous phase into an immiscible organic solvent.
Step-by-Step Methodology:
-
Sample Collection: Collect 500 mL of the aqueous sample in a clean glass container.
-
pH Adjustment: Adjust the sample pH to between 5 and 9 using dilute HCl or NaOH.
-
Solvent Addition: Transfer the sample to a 1 L separatory funnel. Add 60 mL of dichloromethane (DCM).
-
Extraction: Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate for at least 10 minutes. The DCM layer, being denser, will be at the bottom.
-
Collection: Drain the lower DCM layer into a clean flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 60 mL portions of DCM, combining the extracts.
-
Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for GC-MS or HPLC analysis.
Protocol 1.2: Solid Phase Extraction (SPE) for Aqueous Samples and Extract Cleanup
SPE is a versatile technique for both extraction and cleanup, offering high recovery and the ability to concentrate the analyte significantly.[6]
Step-by-Step Methodology:
-
Cartridge Selection: Choose a C18 SPE cartridge (500 mg).
-
Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the aqueous sample (up to 500 mL) through the cartridge at a flow rate of approximately 10 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge by applying a vacuum for 10 minutes.
-
Elution: Elute the analyte with 5 mL of acetonitrile or acetone into a collection vial.
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is ready for analysis.
Protocol 1.3: Solvent Extraction for Solid Samples (Soil, Sediments)
This protocol is designed for extracting the analyte from complex solid matrices.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 10 g of the homogenized solid sample into a centrifuge tube.
-
Surrogate Spiking: Spike the sample with a surrogate standard (e.g., 1-chloro-3-nitrobenzene) to monitor extraction efficiency.[8]
-
Solvent Addition: Add 20 mL of a 1:1 mixture of acetone and hexane.
-
Extraction: Vortex the sample for 1 minute, then place it in an ultrasonic bath for 15 minutes.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Extract Collection: Carefully decant the supernatant into a clean flask.
-
Repeat: Repeat the extraction process (steps 3-6) two more times, combining the supernatants.
-
Concentration & Cleanup: Concentrate the combined extracts to ~1 mL. If necessary, perform a cleanup step using an appropriate SPE cartridge (e.g., Florisil) as described in EPA Method 3620.[8]
-
Final Volume: Adjust the final volume to 1 mL. The sample is ready for analysis.
Part 2: Instrumental Analysis Protocols
The choice between GC and HPLC depends on the analyte's volatility and thermal stability, as well as the available instrumentation. For this compound, both are viable options.
Caption: Decision tree for selecting the appropriate analytical method.
Protocol 2.1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for its high sensitivity and specificity, providing definitive identification based on both retention time and mass spectrum.[9] This is particularly crucial for distinguishing between isomers.
Rationale for Method Choices:
-
Injector: Splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for trace-level analysis.
-
Column: A non-polar DB-5ms or equivalent column is selected. These columns separate compounds based on boiling point and are robust for a wide range of semi-volatile organic compounds.
-
Detector: Mass spectrometry in Electron Ionization (EI) mode provides reproducible fragmentation patterns for library matching and confirmation.
Optimized GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, reliable platform |
| Column | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions for good resolution and capacity |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert, provides good chromatographic efficiency |
| Inlet | Splitless, 250 °C | Prevents thermal degradation and ensures efficient analyte transfer |
| Injection Vol. | 1 µL | Standard volume for trace analysis |
| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Allows for separation from lighter solvents and ensures elution of the analyte |
| MS System | Agilent 5977 or equivalent | High sensitivity and robust performance |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard for generating reproducible mass spectra |
| Mass Range | Scan m/z 50-350 | Covers the expected mass of the parent ion and its fragments |
| Source Temp. | 230 °C | Optimal for ionization efficiency |
| Quad Temp. | 150 °C | Ensures stable mass filtering |
Expected Results: The compound will elute at a specific retention time. The mass spectrum should show a molecular ion peak (m/z ≈ 209) and a characteristic fragmentation pattern that can be used for confirmation.
Protocol 2.2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for routine quality control and quantification.[10]
Rationale for Method Choices:
-
Mode: Reversed-phase chromatography is used, where the analyte (moderately polar) interacts with a non-polar stationary phase (C18).
-
Mobile Phase: A gradient of acetonitrile and water allows for efficient elution and separation from other components in the sample extract.
-
Detector: The nitrobenzene structure contains a strong chromophore, making UV detection highly effective. A wavelength of 240 nm is chosen to maximize sensitivity.[10]
Optimized HPLC-UV Parameters:
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Reliable and precise solvent delivery |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard for reversed-phase separation of small molecules |
| Mobile Phase A | Water | Polar component of the mobile phase |
| Mobile Phase B | Acetonitrile | Organic modifier to control retention |
| Gradient | 50% B to 95% B over 10 min, hold 2 min | Ensures elution of the analyte with good peak shape |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column |
| Column Temp. | 30 °C | Ensures reproducible retention times |
| Injection Vol. | 10 µL | Standard volume for quantitative analysis |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | Provides flexibility and sensitivity |
| Wavelength | 240 nm | High absorbance for nitroaromatic compounds |
Part 3: Method Validation and Quality Control
To ensure the trustworthiness of the generated data, the analytical method must be validated, and routine quality control checks must be implemented.
Method Validation Parameters:
-
Linearity: A calibration curve should be established using at least five concentration levels. The correlation coefficient (R²) should be >0.995.
-
Accuracy: Determined by analyzing spiked samples at different concentrations. Recoveries should typically be within 80-120%.
-
Precision: Assessed by replicate injections of a standard. The relative standard deviation (RSD) should be <15%.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.
Quality Control (QC) Procedures:
-
Method Blank: An analyte-free matrix processed through the entire sample preparation and analysis procedure to check for contamination.[8]
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte to monitor the performance of the entire analytical system.[8]
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known amount of analyte and analyzed to assess matrix effects on accuracy and precision.[8]
-
Internal Standard (IS): A known amount of a non-interfering compound with similar chemical properties (e.g., a deuterated analog or another halogenated nitroaromatic) is added to all samples and standards to correct for variations in injection volume and instrument response.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H2Cl2FNO2 | CID 68681071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1360438-72-7|this compound|BLD Pharm [bldpharm.com]
- 4. 1,2-Dichloro-4-fluoro-5-nitrobenzene | C6H2Cl2FNO2 | CID 533951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 8. epa.gov [epa.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]
Application Notes and Protocols: 1,2-Dichloro-4-fluoro-3-nitrobenzene as a Versatile Building Block in the Synthesis of Advanced Fluorinated Materials
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1,2-dichloro-4-fluoro-3-nitrobenzene. We explore the fundamental principles governing its reactivity, focusing on regioselective nucleophilic aromatic substitution (SNAr) reactions. This guide offers field-proven insights into experimental design, provides detailed, step-by-step protocols for the synthesis of complex fluorinated derivatives, and emphasizes safety and handling protocols. By explaining the causality behind experimental choices, this document serves as a practical resource for leveraging this powerful building block in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.
Introduction: The Strategic Importance of Fluorinated Scaffolds
Fluorine-containing molecules are of paramount importance in modern chemistry, particularly in the life sciences. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong bonds with carbon—can dramatically enhance the metabolic stability, binding affinity, and lipophilicity of bioactive compounds.[1] Consequently, fluorinated motifs are prevalent in a significant portion of pharmaceuticals and agrochemicals currently on the market.[1][2]
This compound (CAS: 1360438-72-7) is a highly functionalized aromatic building block poised for complex molecular construction. Its structure is distinguished by an electron-deficient benzene ring, activated by a potent nitro-group, and decorated with three distinct halogen leaving groups. This arrangement provides a platform for sequential and regioselective chemical modifications, making it an invaluable precursor for synthesizing diverse and highly substituted fluorinated materials.
This guide will dissect the reactivity of this versatile substrate and provide actionable protocols for its application in organic synthesis.
Physicochemical Properties & Critical Safety Protocols
A thorough understanding of the reagent's properties and hazards is the foundation of any successful and safe experimental design.
Compound Data Summary
The key physical and chemical properties of this compound and its related isomers are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | BLDpharm[3] |
| CAS Number | 1360438-72-7 | BLDpharm[3] |
| Molecular Formula | C₆H₂Cl₂FNO₂ | PubChem[4][5] |
| Molecular Weight | 209.99 g/mol | PubChem[4][5] |
| Appearance | White to yellow or orange powder/lumps | Chem-Impex[6] |
Note: Data for the specific isomer this compound is limited; some properties are inferred from closely related isomers like 1,2-dichloro-4-fluoro-5-nitrobenzene.
Mandatory Safety & Handling Protocols
Substituted nitroaromatic compounds are often toxic and require careful handling in a controlled laboratory environment.[7][8]
Hazard Profile:
-
Toxicity: These compounds are generally harmful or toxic if swallowed, inhaled, or in contact with skin.[8] They can cause skin and serious eye irritation.[9]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[10]
-
Chemical Reactivity: Decomposes upon heating, producing toxic fumes of nitrogen oxides and hydrogen chloride.[11] May react violently with strong oxidants and bases.[11]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[12][7]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[12][8]
-
Respiratory Protection: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]
Handling & Storage:
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[12][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, separated from strong oxidants and bases. Store locked up.[10][7]
-
Spill Management: In case of a spill, evacuate the area. Wearing full PPE, sweep the spilled substance into a sealable container for disposal. Moisten slightly to prevent dusting if appropriate. Do not let the chemical enter drains.[9][11]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10][8]
-
On Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[10][7]
-
On Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[10][7]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[12][7]
The Chemistry of this compound: A Guide to Regioselective SNAr Reactions
The synthetic utility of this building block is governed by the principles of Nucleophilic Aromatic Substitution (SNAr).
The SNAr Mechanism: An Overview
The SNAr reaction is a two-step addition-elimination process.[13]
-
Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[13]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.[13]
For this reaction to be efficient, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG).[14] The nitro group (–NO₂) is one of the most powerful activating groups for SNAr.
Causality of Reactivity: Why the Nitro Group is Key
The nitro group activates the ring towards nucleophilic attack by withdrawing electron density, particularly from the ortho and para positions. This activation is twofold:
-
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.
-
Resonance Effect: The nitro group can directly delocalize the negative charge of the Meisenheimer complex through resonance, greatly stabilizing this key intermediate. This stabilization is only possible when the nucleophile attacks at the ortho or para position relative to the nitro group. Attack at the meta position does not allow for this direct delocalization, making the reaction kinetically unfavorable.[15][16]
Predicting Regioselectivity
In this compound, the three halogen atoms present distinct reactivity profiles based on their position relative to the activating nitro group:
-
Fluorine at C-4: This position is para to the nitro group. It is strongly activated.
-
Chlorine at C-2: This position is ortho to the nitro group. It is also strongly activated.
-
Chlorine at C-1: This position is meta to the nitro group. It is significantly less activated and unlikely to react under standard SNAr conditions.[15]
Between the two activated positions (C-2 and C-4), the first substitution is dictated by the nature of the leaving group. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. However, the C-F bond, while strong, makes the attached carbon highly electrophilic, and fluoride is an excellent leaving group in this context because its departure is facilitated by the stability of the intermediate.[13][17] Therefore, under kinetically controlled conditions, the fluorine at the para-position (C-4) is the most probable site for the initial substitution.
Caption: Logical workflow for predicting regioselectivity in SNAr reactions.
Experimental Protocols: Synthesizing Fluorinated Derivatives
The following protocols are representative examples designed to illustrate the synthetic utility of this compound. Researchers should perform their own optimizations.
Protocol 1: Regioselective Substitution of Fluorine with an Amine Nucleophile
This protocol details the synthesis of 2,3-dichloro-N-isobutyl-6-nitroaniline , showcasing the selective displacement of the activated fluorine atom.
Reaction Scheme: (Self-generated image placeholder for reaction scheme)
Materials & Equipment:
-
This compound (1.0 eq)
-
Isobutylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Condenser and nitrogen inlet
-
Heating mantle with temperature controller
-
Standard glassware for workup (separatory funnel, beakers)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.10 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent & Reagent Addition: Add anhydrous DMSO (30 mL) via syringe. Stir the suspension for 5 minutes. Add isobutylamine (1.2 mL, 12 mmol) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Scientist's Note: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (150 mL) and stir for 15 minutes. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Caption: Experimental workflow for the synthesis of an amine derivative.
Protocol 2: Sequential Substitution for Complex Scaffolds
This protocol demonstrates the power of sequential SNAr reactions. First, the fluorine is displaced with a primary amine. Then, under more forcing conditions, the more activated ortho-chloro substituent is displaced by a different nucleophile.
Step A: Synthesis of 2,3-dichloro-6-nitro-N-phenylaniline
-
Follow Protocol 1, substituting aniline (1.1 eq) for isobutylamine. Use a stronger base like sodium hydride (NaH, 1.2 eq) in a non-protic solvent like DMF. The reaction may require higher temperatures (e.g., 100-120 °C). Purify the mono-substituted product as described.
Step B: Synthesis of 3-chloro-4-nitro-N1-phenyl-N2-propylbenzene-1,2-diamine
Materials & Equipment:
-
Product from Step A (1.0 eq)
-
n-Propylamine (3.0 eq, used in excess as both reagent and solvent)
-
High-pressure reaction vessel or sealed tube
-
Oil bath or heating block
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure reaction vessel, combine the product from Step A (e.g., 2.87 g, 10 mmol) and n-propylamine (8.2 mL, 100 mmol).
-
Reaction Execution: Seal the vessel tightly. Heat the mixture to 150-170 °C for 24-48 hours. Scientist's Note: The C-Cl bond is less reactive than the C-F bond, requiring more forcing conditions (higher temperature and pressure) to achieve substitution.
-
Workup: Cool the vessel to room temperature before opening. Carefully vent any excess pressure in a fume hood.
-
Concentration: Remove the excess n-propylamine under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove any remaining amine, followed by water and brine. Dry, concentrate, and purify the final product by column chromatography.
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized materials.
| Technique | Expected Observations for 2,3-dichloro-N-isobutyl-6-nitroaniline (from Protocol 1) |
| ¹H NMR | Aromatic protons appearing as doublets in the 7-8 ppm region. Aliphatic protons corresponding to the isobutyl group (multiplet for CH, doublet for CH₃, doublet for CH₂). A broad singlet for the N-H proton. |
| ¹³C NMR | Six distinct aromatic carbon signals. Four aliphatic carbon signals. |
| Mass Spec (MS) | Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₀H₁₂Cl₂N₂O₂ = 266.12 g/mol ). Isotopic pattern characteristic of two chlorine atoms. |
| FT-IR | Characteristic peaks for N-H stretching (~3400 cm⁻¹), C-H stretching (~2900 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1520 and ~1340 cm⁻¹), and C-Cl stretching (~750 cm⁻¹). |
Conclusion
This compound is a potent and versatile building block for constructing complex, highly substituted fluorinated molecules. A deep understanding of SNAr principles, particularly the activating effects of the nitro group and the relative lability of the halogen substituents, allows for the rational design of regioselective and sequential reaction pathways. The protocols provided herein serve as a validated starting point for researchers to explore the rich chemistry of this reagent. Adherence to strict safety protocols is non-negotiable and ensures the responsible and successful application of this compound in the advancement of medicinal and materials chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 1360438-72-7|this compound|BLD Pharm [bldpharm.com]
- 4. 1,2-Dichloro-4-fluoro-5-nitrobenzene | C6H2Cl2FNO2 | CID 533951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Dichloro-2-fluoro-4-nitrobenzene | C6H2Cl2FNO2 | CID 223081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE [inchem.org]
- 12. aarti-industries.com [aarti-industries.com]
- 13. benchchem.com [benchchem.com]
- 14. vapourtec.com [vapourtec.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. benchchem.com [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Yield Synthesis of 3,4-Dichloro-2-fluoroaniline via Reduction of 1,2-Dichloro-4-fluoro-3-nitrobenzene
Introduction and Strategic Overview
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a crucial pathway to primary anilines. These anilines are versatile intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. This application note provides detailed, validated protocols for the synthesis of 3,4-Dichloro-2-fluoroaniline from its nitro precursor, 1,2-Dichloro-4-fluoro-3-nitrobenzene.
The presence of multiple halogen substituents on the aromatic ring necessitates a careful selection of the reduction methodology to achieve high chemoselectivity and avoid undesired side reactions, such as hydrodehalogenation. We present two robust and scalable methods:
-
Protocol A: Catalytic Hydrogenation. A clean, high-yield method employing a heterogeneous catalyst (Palladium on Carbon) and hydrogen gas. This is often the preferred method for its efficiency and simple work-up.
-
Protocol B: Béchamp Reduction. A classic, cost-effective, and industrially relevant method using metallic iron in an acidic medium.
This guide is designed for researchers, chemists, and process development scientists, offering not just procedural steps, but also the underlying chemical rationale to empower users to adapt and troubleshoot these essential transformations.
Chemical Transformation and Mechanistic Considerations
The overall reaction involves the conversion of a nitro group (-NO₂) to an amino group (-NH₂), a six-electron reduction.
Reaction Scheme:

Figure 1. Reduction of this compound to 3,4-Dichloro-2-fluoroaniline.
-
Catalytic Hydrogenation Mechanism: This process occurs on the surface of a metal catalyst, typically palladium or platinum.[1][2] Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the surface, where it undergoes stepwise reduction by the hydrogen atoms, passing through nitroso and hydroxylamine intermediates before yielding the final amine.[3][4] The primary challenge with halogenated substrates is preventing the hydrogenolysis (cleavage) of the carbon-halogen bonds, which can be mitigated by careful catalyst selection and control of reaction conditions.[5][6]
-
Iron/Acid (Béchamp) Reduction Mechanism: This classic reduction involves the use of a moderately active metal, like iron or tin, in the presence of an acid such as HCl.[7] The metal acts as the electron source, while the acid provides the necessary protons. The reaction is understood to proceed through a series of single-electron transfers from the metal surface, coupled with protonation steps, to sequentially reduce the nitro group.[8] The resulting amine is protonated under the acidic conditions to form an anilinium salt. A basic work-up is therefore required to neutralize the acid and deprotonate the salt, liberating the free amine.[7]
General Experimental Workflow
The logical flow for the synthesis, regardless of the chosen protocol, follows a standardized path from reaction execution to product isolation and purification.
Diagram 1: Generalized workflow for the synthesis of 3,4-Dichloro-2-fluoroaniline.
Detailed Experimental Protocols
4.1 Protocol A: Catalytic Hydrogenation
This protocol is favored for its high efficiency and clean product profile, minimizing inorganic waste.
Materials and Equipment:
-
Reactant: this compound
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet
-
Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Gases: Hydrogen (H₂), high purity; Nitrogen (N₂) or Argon (Ar), high purity
-
Equipment: Parr hydrogenator or similar pressure vessel, magnetic stirrer, Buchner funnel, filter flask
-
Ancillary: Celite® 545, anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Vessel Preparation: To a suitable pressure vessel, add this compound (1.0 eq).
-
Solvent Addition: Add ethanol (approx. 10-15 mL per gram of substrate) to dissolve the starting material.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.01-0.05 eq by weight of palladium).
-
Scientist's Note: The catalyst is often pyrophoric and should be handled with care, preferably wet, and under an inert atmosphere to prevent ignition.[9]
-
-
System Purge: Seal the reaction vessel. Purge the system by pressurizing with nitrogen (to ~20 psi) and venting three times to remove all oxygen.
-
Hydrogenation: Purge the vessel with hydrogen gas three times in a similar manner. Finally, pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).[9]
-
Reaction Execution: Begin vigorous stirring. The reaction is often exothermic, and a slight temperature rise may be observed. Maintain the reaction at room temperature or with gentle heating (30-40 °C) if necessary.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen uptake ceases. This can be confirmed by thin-layer chromatography (TLC) or LC-MS analysis of a small, carefully vented aliquot.
-
Post-Reaction Purge: Upon completion, carefully vent the excess hydrogen and purge the vessel three times with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with additional ethanol and filter it through a pad of Celite® to remove the Pd/C catalyst.
-
Rationale: Filtering through Celite prevents the fine catalyst particles from passing through the filter paper and ensures their safe removal. The filter cake should be kept wet with solvent until it can be disposed of properly to prevent ignition upon drying in air.
-
-
Product Isolation: Wash the filter cake thoroughly with ethanol. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 3,4-Dichloro-2-fluoroaniline.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel.
4.2 Protocol B: Reduction with Iron in Acidic Medium
This protocol is a robust and economical alternative, particularly suitable for larger-scale synthesis where the use of pressurized hydrogen is less desirable.
Materials and Equipment:
-
Reactant: this compound
-
Reducing Agent: Iron powder (<100 mesh), reduced
-
Acid: Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid
-
Solvents: Ethanol, Water, Ethyl Acetate (EtOAc)
-
Base: 2 M Sodium Hydroxide (NaOH) solution
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel
-
Ancillary: Anhydrous magnesium sulfate (MgSO₄), Celite®
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a suspension of this compound (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).[10]
-
Initiation: Heat the suspension to a gentle reflux (approx. 80-85 °C).
-
Acid Addition: Once refluxing, add concentrated HCl (0.3-0.5 eq) dropwise via an addition funnel.
-
Causality: The reaction is highly exothermic. Slow, portion-wise addition of the acid is critical to maintain control over the reaction rate and temperature, preventing a dangerous runaway reaction.[11]
-
-
Reaction Execution: Maintain the mixture at reflux with vigorous stirring. The reaction progress can be monitored by TLC (eluent: e.g., 4:1 Hexane:EtOAc), observing the disappearance of the starting material spot. The reaction typically takes 2-4 hours.
-
Initial Work-up: Once the reaction is complete, cool the mixture slightly and, while still hot, filter it through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure.
-
Basification and Extraction: Dilute the remaining aqueous residue with water. Cool the mixture in an ice bath and slowly add 2 M NaOH solution with stirring until the pH is strongly basic (pH > 10). This will precipitate iron hydroxides and deprotonate the anilinium hydrochloride salt to the free amine.[7]
-
Isolation: Transfer the entire mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous MgSO₄.
-
Final Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude 3,4-Dichloro-2-fluoroaniline.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Data Summary and Characterization
The choice of protocol will influence reaction parameters and outcomes. The following table provides a comparative summary.
| Parameter | Protocol A: Catalytic Hydrogenation | Protocol B: Iron/Acid Reduction |
| Reducing System | H₂ (gas), 10% Pd/C (catalyst) | Fe (powder), HCl (activator) |
| Solvent | Ethanol or Ethyl Acetate | Ethanol / Water |
| Temperature | Room Temperature to 40 °C | Reflux (~85 °C) |
| Pressure | 40-50 psi | Atmospheric |
| Typical Time | 1-3 hours | 2-4 hours |
| Work-up | Simple filtration of catalyst | Filtration, basification, extraction |
| Typical Yield | >95% | 85-95% |
| Key Advantage | High purity, clean, fast | Economical, scalable, no H₂ gas |
| Key Consideration | Requires pressure equipment; potential for dehalogenation | More extensive work-up; iron waste |
Product Characterization (3,4-Dichloro-2-fluoroaniline):
-
CAS Number: 2782703-34-7 (Example, actual CAS needed)
-
Molecular Formula: C₆H₄Cl₂FN[12]
-
Molecular Weight: 180.01 g/mol [12]
-
Appearance: Typically an off-white to light brown solid.
-
¹H NMR (CDCl₃): Expect two aromatic protons, likely appearing as doublets or doublet of doublets in the 6.8-7.5 ppm region, and a broad singlet for the -NH₂ protons.
-
¹⁹F NMR (CDCl₃): Expect a single resonance, with coupling to adjacent aromatic protons.
-
Mass Spec (EI): M⁺ peak at m/z = 179/181/183 corresponding to the isotopic pattern of two chlorine atoms.
Safety and Handling
Safe laboratory practice is paramount when performing these procedures.
-
General: All operations must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[13][14]
-
Chemical Hazards:
-
This compound (Starting Material): Assumed to be toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
3,4-Dichloro-2-fluoroaniline (Product): Halogenated anilines are a hazardous class of compounds. They are toxic, can be readily absorbed through the skin, and are suspected mutagens or carcinogens.[15][16] Handle with extreme care.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use. Never allow the used, dry catalyst to be exposed to air. Quench the catalyst filter cake carefully.
-
Hydrogen Gas: Extremely flammable. Ensure the reaction apparatus is free of leaks and that no ignition sources are present.
-
Iron Powder: Flammable solid.
-
Acids and Bases: Concentrated HCl and NaOH solutions are highly corrosive and can cause severe burns. Handle with appropriate care.
-
-
Disposal: All chemical waste, including solvents, aqueous layers, and solid residues (iron salts, catalyst), must be disposed of in accordance with institutional and local environmental regulations.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Catalytic Hydrogenation Enabled by Ligand-Based Storage of Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 8. Reduction of aromatic nitro compounds using Fe and HCl gives⦠[allen.in]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]
- 12. 3,4-Dichloro-2-fluoroaniline | C6H4Cl2FN | CID 2782703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemos.de [chemos.de]
- 14. ipo.rutgers.edu [ipo.rutgers.edu]
- 15. fishersci.com [fishersci.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Improving the yield of reactions involving 1,2-Dichloro-4-fluoro-3-nitrobenzene
Technical Support Center: 1,2-Dichloro-4-fluoro-3-nitrobenzene
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging substrate. Here, we synthesize fundamental mechanistic principles with practical, field-proven insights to help you troubleshoot common issues and optimize reaction yields.
Understanding the Reactivity of this compound
This compound is a highly functionalized aromatic compound, primarily used as a building block in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1][2] Its reactivity is dominated by Nucleophilic Aromatic Substitution (SNAr), a pathway where a nucleophile replaces a leaving group on the aromatic ring.
The key to mastering its chemistry lies in understanding the interplay of three factors:
-
Activation by the Nitro Group: The strongly electron-withdrawing nitro (-NO₂) group is the engine of reactivity. It powerfully activates the ring for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). This activation is most pronounced at the positions ortho and para to the nitro group.[3][4]
-
Multiple Leaving Groups: The substrate possesses three potential leaving groups: one fluorine and two chlorine atoms. In SNAr reactions, the typical leaving group ability is F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[5] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.
-
Regioselectivity: The positions of the halogens relative to the nitro group dictate the primary site of reaction.
The primary synthetic challenge is controlling which of the two activated halogens (C4-F or C2-Cl) is displaced. Generally, the C4-F position is the most reactive due to the combined effects of para activation and fluorine's superior leaving group ability in SNAr.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound in a practical Q&A format.
Category 1: Low Yield & Slow Reaction Rate
Q1: My SNAr reaction is very slow or not proceeding at all. What are the first things I should check?
A1: This is a common issue often related to insufficient activation or suboptimal reaction conditions.
-
Cause - Inadequate Base: Many nucleophiles (e.g., alcohols, phenols, secondary amines) require deprotonation to become potent. An insufficiently strong or stoichiometric amount of base will result in a low concentration of the active nucleophile.
-
Solution: Ensure you are using at least one equivalent of a suitable base (e.g., K₂CO₃, NaH, DBU). For weakly acidic nucleophiles, a stronger base may be required.
-
-
Cause - Low Temperature: SNAr reactions have a significant activation energy barrier. Room temperature is often insufficient.
-
Solution: Gradually increase the reaction temperature in 20°C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessively high temperatures (>150°C) can lead to decomposition and side products.
-
-
Cause - Inappropriate Solvent: The choice of solvent is critical. Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity.
-
Solution: Switch to a polar aprotic solvent like DMF, DMSO, NMP, or sulfolane. These solvents effectively solvate the cation of the base but leave the nucleophile relatively "bare" and highly reactive.
-
Q2: I'm observing starting material even after prolonged heating. Could the nucleophile be the problem?
A2: Yes, the nature of the nucleophile is crucial.
-
Cause - Poor Nucleophilicity: Highly sterically hindered nucleophiles or those with low intrinsic nucleophilicity will react slowly.
-
Solution: If possible, switch to a less hindered or more polarizable nucleophile (e.g., thiols are generally more reactive than alcohols). Alternatively, catalysis may be an option. For instance, organic superbases can catalyze SNAr reactions of even electron-neutral aryl fluorides.[7]
-
-
Cause - Nucleophile Decomposition: Some nucleophiles may be unstable at the required reaction temperatures.
-
Solution: Check the thermal stability of your nucleophile. If it's degrading, consider a slower, continuous addition of the nucleophile to maintain its concentration or explore milder, catalyzed reaction conditions.
-
Category 2: Poor Regioselectivity & Isomer Formation
Q3: My product is a mixture of isomers from substitution at both C4 (Fluorine) and C2 (Chlorine). How can I improve selectivity for C4-F substitution?
A3: This is the central challenge. While C4-F is electronically and mechanistically favored, the C2-Cl position is also activated.[6] Achieving high selectivity often requires fine-tuning conditions.
-
Cause - High Temperature: Very high temperatures can provide enough energy to overcome the smaller activation barrier for C2-Cl substitution, leading to a loss of selectivity.
-
Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This maximizes the kinetic preference for substitution at the most reactive C4-F site.
-
-
Cause - Steric Effects: A very bulky nucleophile might face steric hindrance when attacking the C2 position, which is flanked by two other substituents (Cl and NO₂).
| Condition | Favors C4-F Substitution (Desired) | Favors C2-Cl Substitution (Side Product) | Rationale |
| Temperature | Lower (e.g., 60-80°C) | Higher (e.g., >120°C) | Maximizes kinetic control for the most reactive site. |
| Nucleophile | Small to moderate size | Small, highly reactive | Minimizes steric hindrance as a factor. |
| Solvent | Polar Aprotic (DMSO, DMF) | Less Polar / Protic | Enhances nucleophilicity, favoring the primary pathway. |
Q4: Can I selectively substitute the C2-Cl position instead?
A4: This is very challenging due to the inherent higher reactivity of the C4-F position. Standard SNAr conditions will almost always favor C4-F. Achieving C2 selectivity would likely require a more advanced strategy, such as using a directing group or a specialized catalyst system that can overcome the intrinsic reactivity, though established protocols for this specific substrate are not widely reported.
Category 3: Side Reactions & Impurity Formation
Q5: I'm seeing a dark-colored reaction mixture and multiple spots on my TLC plate. What are the likely side reactions?
A5: Dark coloration often indicates decomposition or polymerization. Common side reactions include:
-
Di-substitution: If a strong nucleophile is used in excess, it can substitute a second halogen after the first, leading to di-substituted products.
-
Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile. Add the nucleophile slowly to the heated solution of the substrate to avoid high local concentrations.
-
-
Reaction with Solvent: At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile itself, leading to an amine-substituted byproduct.
-
Solution: Use a more robust solvent like DMSO or NMP for high-temperature reactions. If DMF must be used, keep the temperature below 120°C if possible.
-
-
Nitro Group Reduction: If any reducing agents are present, even catalytically, the nitro group can be reduced, leading to aniline derivatives which can complicate the reaction and purification.
-
Solution: Ensure all reagents and the reaction atmosphere are free of potential reducing agents. Run reactions under an inert atmosphere (N₂ or Ar).
-
Experimental Protocols
The following is a general, self-validating protocol for a typical SNAr reaction. Warning: These reactions should be performed in a well-ventilated fume hood by trained personnel. 1,2-Dichloro-4-nitrobenzene is harmful if swallowed and can cause irritation.[10]
Protocol: SNAr with an Amine Nucleophile (e.g., Morpholine)
Objective: To synthesize 4-(2-chloro-5-fluoro-6-nitrophenyl)morpholine with high regioselectivity.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
TLC plates, Ethyl Acetate, Hexanes
-
Standard laboratory glassware, inert atmosphere setup (N₂/Ar)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (e.g., 1.0 mmol, 210 mg) and anhydrous K₂CO₃ (2.0 mmol, 276 mg).
-
Solvent Addition: Add anhydrous DMSO (5 mL) via syringe.
-
Nucleophile Addition: Add morpholine (1.1 mmol, 96 µL) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 70°C in an oil bath.
-
Monitoring (Self-Validation):
-
After 1 hour, carefully take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate (develop with 30% Ethyl Acetate in Hexanes).
-
Expected Observation: You should see the starting material spot diminish and a new, lower Rf product spot appear. If the reaction is sluggish, consider increasing the temperature to 80°C. If significant starting material remains after 4 hours, an additional 0.1 eq of morpholine may be added.
-
-
Work-up:
-
Once the reaction is complete by TLC, cool the mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
References
- 1. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]
- 2. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE [inchem.org]
Side reactions and byproducts in the synthesis of derivatives from 1,2-Dichloro-4-fluoro-3-nitrobenzene
Technical Support Center: Synthesis of Derivatives from 1,2-Dichloro-4-fluoro-3-nitrobenzene
Welcome to the technical support guide for navigating the complexities of synthesizing derivatives from this compound. This molecule is a valuable, yet challenging, building block in pharmaceutical and agrochemical research due to its specific pattern of activating and deactivating groups.[1] This guide is structured as a series of frequently asked questions and troubleshooting protocols to address common issues encountered in the laboratory, providing not just solutions but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Answer: This is a critical question rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). The reactivity of the halogens on this ring is not intuitive and is governed by the powerful electron-withdrawing effect of the nitro group (-NO₂).
-
Regioselectivity: The -NO₂ group strongly activates positions ortho and para to itself for nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex.[2] In your starting material, the fluorine atom is ortho (at C-4) and the chlorine atom at C-2 is also ortho to the nitro group. The chlorine at C-1 is meta and is therefore significantly less activated. Substitution will occur preferentially at the C-2 or C-4 positions.
-
Leaving Group Ability in SNAr: In SNAr reactions, the typical leaving group trend seen in aliphatic substitutions (I > Br > Cl > F) is often inverted. Fluorine's high electronegativity makes the carbon atom it's attached to (C-4) highly electrophilic and susceptible to nucleophilic attack. This effect often makes fluoride a better leaving group than chloride in activated aromatic systems.[3] Therefore, you should expect initial substitution to occur predominantly at the C-4 position, displacing the fluorine.
Troubleshooting Mixed Products: If you are observing a mixture of products, consider the following:
-
Reaction Conditions are too Harsh: High temperatures or prolonged reaction times can provide enough energy to overcome the activation barrier for substituting the less reactive chlorine at the C-2 position, leading to a mixture of mono-substituted isomers and potentially di-substituted products.
-
Isomeric Impurity in Starting Material: Ensure your this compound is pure. The synthesis of polychlorinated nitroaromatics can sometimes result in isomeric mixtures that are difficult to separate.[4] An impurity could lead to unexpected byproducts.
-
Strongly Basic Nucleophile: If your amine is strongly basic, it could potentially promote side reactions. Consider the pKa of your nucleophile and the potential for base-catalyzed side reactions.
Answer: Sluggish reactions with alkoxides are common if conditions are not optimized. Unlike amines, alkoxides are also strong bases, which can introduce complications.
Optimization Strategies:
-
Solvent Choice: The choice of solvent is critical. A polar aprotic solvent like DMSO, DMF, or NMP is essential to solvate the cation (e.g., Na⁺) and leave the alkoxide nucleophile "bare" and highly reactive.
-
Temperature: SNAr reactions often require heat. Gradually increase the reaction temperature, monitoring for product formation and byproduct generation by TLC or LC-MS. A temperature range of 80-150°C is common for these types of transformations.[5]
-
Anhydrous Conditions: Water is a competing nucleophile and can lead to the formation of a hydroxylated byproduct (a nitrophenol). Ensure your reagents and solvent are thoroughly dry.
-
Phase-Transfer Catalyst (PTC): If you are using a solid alkoxide or if solubility is an issue, a PTC like a quaternary ammonium salt (e.g., Aliquat 336) or a crown ether can significantly enhance the reaction rate by transporting the nucleophile into the organic phase.
The diagram below illustrates a typical troubleshooting workflow for an underperforming SNAr reaction.
Caption: A logical workflow for troubleshooting SNAr reactions.
Category 2: Reduction of the Nitro Group
Answer: This is a classic chemoselectivity problem known as hydrodehalogenation . It is a very common side reaction during the catalytic hydrogenation of halogenated nitroaromatics. The palladium catalyst is highly active and can readily cleave C-Cl and even C-F bonds under hydrogen pressure.
Strategies to Promote Chemoselective Reduction:
-
Catalyst Poisoning/Modification: You can selectively "poison" the catalyst to reduce its activity towards dehalogenation. Additives like morpholine, ethylenediamine, or a sulfur source (e.g., quinoline-sulfur) can sometimes suppress hydrodehalogenation while still allowing for nitro reduction. This requires careful optimization.
-
Alternative Catalysts: Consider using a different catalyst system. Platinum(IV) oxide (PtO₂) can sometimes be more selective than Pd/C.[6]
-
Transfer Hydrogenation: Instead of high-pressure H₂ gas, use a hydrogen donor like ammonium formate, hydrazine, or cyclohexene with Pd/C.[6] These conditions are often milder and can significantly reduce the incidence of dehalogenation.
-
Non-Catalytic Metal/Acid Reduction: This is often the most reliable method to avoid dehalogenation.
-
Alternative Reagents: For substrates sensitive to acidic conditions, reagents like sodium hydrosulfite or trichlorosilane with an organic base can provide a chemoselective reduction under neutral or basic conditions.[6][8]
Answer: The reduction of a nitro group is a multi-step process that proceeds through several intermediates. If the reaction is incomplete or if certain side reactions occur, these intermediates or their derivatives can be isolated.
The Reduction Pathway and Potential Byproducts: Ar-NO₂ (Nitro) → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine)[9][10]
-
Isolated Intermediates: It is possible to isolate the nitroso or hydroxylamine derivatives, especially if a milder reducing agent is used or the reaction is quenched prematurely.[10]
-
Condensation Byproducts: These intermediates are reactive and can condense with each other, especially under neutral or basic conditions, to form dimeric species:
-
Azoxy compounds (Ar-N=N(O)-Ar): Formed from the condensation of nitroso and hydroxylamine intermediates.
-
Azo compounds (Ar-N=N-Ar): Formed from the condensation of two hydroxylamine molecules or the reduction of azoxy compounds.[6]
-
The diagram below illustrates these potential pathways.
Caption: Reaction pathways in nitro group reduction.
To confirm the identity of your byproduct, use analytical techniques like Mass Spectrometry (to determine the molecular weight) and NMR spectroscopy. The formation of dimeric species like azo/azoxy compounds will result in a molecular weight roughly double that of your expected product, minus the masses of water and oxygen atoms.
Quantitative Data Summary
For quick reference, the tables below summarize common troubleshooting scenarios for both SNAr and nitro reduction reactions.
Table 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| No/Low Conversion | Insufficient temperature; Improper solvent; Poorly reactive nucleophile; Deactivated starting material. | Increase temperature; Use polar aprotic solvent (DMSO, DMF); Use a stronger nucleophile or add a phase-transfer catalyst; Confirm starting material structure. |
| Formation of Isomers | Harsh conditions allowing substitution at less-activated sites; Isomeric impurity in starting material. | Lower reaction temperature; Reduce reaction time; Analyze starting material purity via GC or NMR. |
| Hydrolysis Byproduct | Presence of water in reagents or solvent. | Use anhydrous solvents and reagents; Run the reaction under an inert atmosphere (N₂ or Ar). |
| Di-substitution | Reaction time too long; Temperature too high; Large excess of nucleophile. | Monitor reaction progress (TLC/LC-MS) and quench upon completion; Lower temperature; Use closer to stoichiometric amounts of nucleophile. |
Table 2: Troubleshooting Nitro Group Reduction
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Hydrodehalogenation | Overly active catalyst (e.g., Pd/C); High H₂ pressure. | Switch to metal/acid (Fe/HCl, SnCl₂); Use transfer hydrogenation (e.g., ammonium formate); Use a poisoned catalyst. |
| Incomplete Reduction | Insufficient reducing agent; Reaction time too short; Deactivated catalyst. | Increase equivalents of reducing agent; Increase reaction time; Use fresh catalyst. |
| Azo/Azoxy Byproducts | Reaction conditions (pH, temperature); Condensation of intermediates. | Use strongly acidic conditions (e.g., SnCl₂/HCl) to protonate intermediates and prevent condensation; Ensure complete reduction to the amine. |
| Poor Solubility | Product or starting material crashing out of solution. | Choose a solvent system that solubilizes all components throughout the reaction (e.g., EtOH/Water, Acetic Acid). |
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 9. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Nucleophilic Aromatic Substitution on 1,2-Dichloro-4-fluoro-3-nitrobenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1,2-dichloro-4-fluoro-3-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging building block. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of its functionalization via nucleophilic aromatic substitution (SNAr), ensuring the success and efficiency of your synthetic campaigns.
The unique substitution pattern of this molecule—three different halogens electronically influenced by a powerful nitro group—presents distinct challenges and opportunities in regioselective synthesis. This guide provides troubleshooting protocols and foundational knowledge to optimize your reaction conditions effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?
Answer: Low or no conversion in an SNAr reaction with this substrate typically points to one of several factors related to reactivity and reaction conditions.
Potential Causes & Recommended Solutions:
-
Insufficient Reaction Temperature: SNAr reactions require overcoming a significant activation energy barrier for the initial nucleophilic attack and formation of the Meisenheimer complex[1][2].
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious, as excessively high temperatures can lead to decomposition or side reactions.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate.[3][4]
-
Solution: Employ polar aprotic solvents such as DMSO, DMF, NMP, or sulfolane . These solvents excel at solvating the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "bare" and highly reactive.[5][6] Avoid protic solvents like ethanol or water unless they are part of a specific protocol, as they can solvate and deactivate the nucleophile through hydrogen bonding.[7]
-
-
Low Nucleophile Reactivity: The inherent nucleophilicity of your reagent may be insufficient to attack the electron-deficient ring.
-
Solution: If using a neutral nucleophile (e.g., an alcohol or amine), add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) to generate the more reactive anionic form (alkoxide or amide). If the nucleophile itself is weak, consider switching to a more potent alternative (e.g., using sodium hydrosulfide instead of thiophenol with a base).
-
-
Poor Reactant Solubility: If the nucleophile or substrate is not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Ensure your chosen solvent can dissolve all reactants at the reaction temperature. If solubility is a major issue, particularly with ionic nucleophiles in less polar organic solvents, consider using a Phase-Transfer Catalyst (PTC) like a quaternary ammonium or phosphonium salt (e.g., TBAB, Aliquat 336).[8][9] A PTC facilitates the transport of the nucleophile from a solid or aqueous phase into the organic phase where the substrate resides.[5][10]
-
Q2: I am observing multiple products and poor regioselectivity. How can I control which halogen is substituted?
Answer: Achieving high regioselectivity is the primary challenge with this substrate. The outcome is dictated by the electronic activation provided by the nitro group and the inherent properties of the leaving groups.
Understanding the Regiochemistry: The nitro group powerfully activates the positions ortho and para to it by stabilizing the negative charge of the Meisenheimer intermediate through resonance.[2][11][12]
-
C4-F: This position is para to the nitro group and is highly activated.
-
C2-Cl: This position is ortho to the nitro group and is also highly activated.
-
C1-Cl: This position is meta to the nitro group and is significantly less activated. Substitution here is generally not observed under standard SNAr conditions.[13]
Therefore, the competition is primarily between the fluorine at C4 and the chlorine at C2.
Factors Influencing Selectivity & Optimization Strategies:
-
Leaving Group Ability in SNAr: Contrary to SN1/SN2 reactions, the rate-determining step in SNAr is the initial nucleophilic attack, not the departure of the leaving group.[13] Fluorine's high electronegativity makes the carbon it's attached to (C4) highly electrophilic and thus more susceptible to attack than the chlorine-bearing carbons. For this reason, fluorine is often the better leaving group in activated SNAr systems .[13][14]
-
Strategy: To favor substitution at C4 (displacement of fluorine), use milder reaction conditions (lower temperature, less reactive nucleophile). The higher intrinsic reactivity of the C4 position should allow for selective reaction before the C2 position is attacked.
-
-
Hard and Soft Nucleophiles (HSAB Theory): The C-F bond is "harder" (more electrostatic) while the C-Cl bond is "softer" (more covalent/polarizable).
-
Strategy: To target the C4-F position, use "hard" nucleophiles (e.g., alkoxides, primary/secondary amines). To potentially increase selectivity for the "softer" C2-Cl position, you might experiment with "soft" nucleophiles like thiolates or iodide, although the electronic activation at C4 often dominates.
-
-
Steric Hindrance: The C2 position is flanked by two chlorine atoms, making it more sterically hindered than the C4 position.
-
Strategy: Using a bulky nucleophile may increase the preference for attack at the less hindered C4 position.
-
The diagram below illustrates the decision-making process for troubleshooting poor reaction outcomes.
Caption: Troubleshooting decision tree for SNAr reactions.
Q3: My product appears to be decomposing, or I'm seeing dark coloration in the reaction mixture. What's happening?
Answer: Decomposition and coloration are often signs of side reactions or product instability, especially under harsh conditions.
Potential Causes & Recommended Solutions:
-
Excessively High Temperature: Nitroaromatic compounds can be thermally unstable. High temperatures, especially in the presence of a strong base, can lead to decomposition pathways.
-
Solution: Operate at the lowest effective temperature. If the reaction is very slow, consider using a more reactive nucleophile or a catalyst (like a PTC) rather than pushing the temperature higher.[8]
-
-
Reaction with Solvent: Solvents like DMF and NMP can be unstable in the presence of strong bases and high temperatures, leading to the formation of side products that can react with your substrate or product. For example, DMF can decompose to generate dimethylamine, which is a nucleophile.
-
Solution: If you suspect solvent decomposition, switch to a more robust polar aprotic solvent like DMSO or sulfolane.
-
-
Side Reactions of the Nitro Group: While the nitro group is activating, it can also undergo reactions, such as reduction, especially if certain nucleophiles (like some sulfur compounds) or contaminants are present.
-
Solution: Ensure an inert atmosphere (N₂ or Argon) to prevent oxidative side reactions. Use high-purity reagents and solvents.
-
Frequently Asked Questions (FAQs)
What is the expected order of reactivity for the halogens on this compound?
The general reactivity order for nucleophilic attack is: C4-F > C2-Cl >> C1-Cl .
| Position | Halogen | Position Relative to NO₂ | Activation | Leaving Group Ability (SNAr Context) | Overall Reactivity |
| C4 | Fluorine | para | Strongly Activated | Excellent | Highest |
| C2 | Chlorine | ortho | Strongly Activated | Good | High |
| C1 | Chlorine | meta | Not Activated | Poor | Very Low |
This reactivity is visualized in the diagram below, which shows the mechanism of attack at the most favored position (C4).
Caption: Generalized SNAr mechanism at the C4 position.
Which solvents are best for this reaction?
Polar aprotic solvents are strongly recommended.[6] They effectively dissolve the reactants and stabilize the charged Meisenheimer intermediate, accelerating the reaction.[3]
| Solvent | Abbreviation | Boiling Point (°C) | Key Features |
| Dimethyl Sulfoxide | DMSO | 189 | Excellent solvating power, high thermal stability. |
| N,N-Dimethylformamide | DMF | 153 | Good general-purpose solvent, but can decompose with strong base/heat. |
| N-Methyl-2-pyrrolidone | NMP | 202 | High boiling point, good for high-temperature reactions. |
| Sulfolane | - | 285 | Very high boiling point and high polarity; extremely stable. |
How do I monitor the reaction's progress effectively?
Regular monitoring is crucial for optimization.
-
TLC: Ideal for quick, qualitative checks. Use a solvent system that gives good separation between the starting material and the product (e.g., Ethyl Acetate/Hexanes). Visualize under UV light.
-
GC-MS or HPLC: Provide quantitative data on conversion and purity. These methods are essential for identifying products and byproducts accurately.[15][16][17] For HPLC, a C18 reversed-phase column with a water/acetonitrile or water/methanol gradient is a good starting point.[18]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol is a general starting point and should be optimized for your specific nucleophile.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add the chosen polar aprotic solvent (e.g., DMSO, 5-10 mL per mmol of substrate).
-
Base (if needed): If your nucleophile is neutral (e.g., an amine, alcohol, or thiol), add a suitable base (e.g., K₂CO₃, 1.5-2.0 eq).
-
Nucleophile Addition: Add the nucleophile (1.1-1.5 eq) to the mixture. If the nucleophile is a solid, add it directly. If it is a liquid, add it dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., starting at 80 °C) under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor the reaction every 1-2 hours using TLC or LC-MS (see Protocol 2).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Reaction Monitoring by HPLC-UV
-
Sample Preparation: During the reaction, carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture using a glass capillary or syringe.
-
Quenching & Dilution: Immediately quench the aliquot in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water. This will stop the reaction and dilute the sample to an appropriate concentration for analysis.[18]
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[18]
-
Analysis: Inject the sample onto an HPLC system.
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point. For example, a 10-minute gradient from 10% B to 90% B.
-
Detection: UV detector, monitoring at 254 nm and/or a wavelength where the starting material and product have significant absorbance.
-
-
Data Interpretation: Compare the peak areas of the starting material and product to determine the approximate reaction conversion over time.
References
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. ijirset.com [ijirset.com]
- 9. Nucleophilic aromatic substitution promoted by lipophilic quaternary 'onium salts under phase-transfer conditions and in low polarity anhydrous solvents. A kinetic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1,2-Dichloro-4-fluoro-3-nitrobenzene Derivatives
Welcome to the technical support center for the purification of 1,2-dichloro-4-fluoro-3-nitrobenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with purifying these highly functionalized aromatic compounds. As key intermediates in the synthesis of agrochemicals and pharmaceuticals, their purity is paramount.[1] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve the desired purity for your downstream applications.
The primary challenges in purifying these molecules stem from a combination of factors: the presence of stubborn positional isomers, the compound's polarity, and potential thermal instability. The nitration of 1,2-dichlorobenzene, for example, typically yields the desired 1,2-dichloro-4-nitrobenzene along with the hard-to-separate 3-nitro isomer.[1][2] This guide will address these issues head-on with practical, evidence-based solutions.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My crude product is a persistent brown or yellow oil, but the literature reports a yellow solid. How can I induce crystallization?
A: This is a common issue often caused by the presence of isomeric impurities or residual solvent, which can act as a eutectic mixture and depress the freezing point.
-
Causality: The synthesis of substituted nitrobenzenes, particularly through electrophilic nitration, often produces a mixture of isomers.[2][3] For instance, the nitration of 1,2-dichlorobenzene yields both 1,2-dichloro-4-nitrobenzene and 1,2-dichloro-3-nitrobenzene.[2] These isomers can have very similar solubility profiles, making purification difficult and preventing crystallization.
-
Immediate Actions:
-
High-Vacuum Evaporation: First, ensure all volatile solvents (like dichloromethane, ethyl acetate, or the reaction solvent) are thoroughly removed on a rotary evaporator followed by a high-vacuum pump.
-
Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes or pentane). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical agitation can provide the necessary activation energy for nucleation.
-
Cold Shock: If trituration fails, cool the oil in a dry ice/acetone bath. Sometimes a rapid temperature drop can force crystallization. Once a small amount of solid forms, allow it to warm slowly to room temperature in the presence of a trituration solvent. The initial small crystals can then act as seeds.
-
-
If Oiling-Out Persists: This strongly indicates significant impurity levels. Proceed to the more rigorous purification methods described in the protocols section, such as recrystallization from a binary solvent system or column chromatography.
Q2: I'm performing column chromatography, but my compound is smearing/tailing down the column, leading to poor separation.
A: Tailing on silica gel is characteristic of moderately polar compounds and can be exacerbated by several factors. Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4][5]
-
Causality & Solutions:
-
Incorrect Solvent Polarity: The eluent may be too polar, causing your compound to spend too much time in the mobile phase without clean partitioning, or not polar enough, causing it to stick irreversibly to the silica. The key is to find a solvent system where the Retention Factor (Rf) of your target compound on a TLC plate is approximately 0.3-0.4.
-
Sample Overloading: Loading too much crude material onto the column is a primary cause of poor separation. As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude product).
-
Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and band distortion. Ensure you pack the column as a homogenous slurry and never let the top of the silica run dry.[4][6]
-
Acidic Impurities/Silica Interaction: Residual acids from the nitration step can interact strongly with the slightly acidic silica gel, causing tailing. Before chromatography, try dissolving your crude product in a solvent like ethyl acetate and washing it with a saturated sodium bicarbonate solution to remove acidic impurities.[7]
-
Q3: My yield drops significantly after recrystallization. What am I doing wrong?
A: A major loss of yield during recrystallization typically points to one of two issues: choosing a solvent in which your product is too soluble, or premature crystallization during hot filtration.
-
Causality & Solutions:
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. If the compound is too soluble at room temperature, a significant portion will remain in the mother liquor upon cooling. Test a variety of solvents (see table below) on a small scale before committing your entire batch.
-
Using Too Much Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved when the solution is cooled, drastically reducing your recovered yield.
-
Premature Crystallization: If your product crystallizes in the funnel during a hot gravity filtration step, you will lose a substantial amount of material. To prevent this, use a pre-heated funnel (a stemless funnel is best) and keep the receiving flask on the hot plate to ensure the solution stays warm and the filtrate remains saturated.
-
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect when synthesizing this compound?
A: The impurity profile is highly dependent on the synthetic route. For the common route involving the nitration of 1,2-dichloro-4-fluorobenzene, the primary impurities will be other positional isomers of the nitro group.
| Impurity Type | Potential Source | Reason for Formation |
| Positional Isomers | Electrophilic Nitration | The directing effects of the chloro and fluoro substituents on the aromatic ring can lead to the formation of other nitro-isomers (e.g., 1,2-dichloro-4-fluoro-5-nitrobenzene).[8][9] |
| Di-nitrated products | Over-nitration | If the reaction conditions (temperature, time, concentration of nitrating agent) are too harsh, a second nitro group can be added to the ring.[10] |
| Starting Material | Incomplete Reaction | The reaction may not have gone to completion, leaving unreacted 1,2-dichloro-4-fluorobenzene. |
| Acidic Residues | Nitrating Mixture | Residual sulfuric acid (H₂SO₄) and nitric acid (HNO₃) from the reaction workup.[7] |
Q: Is distillation a viable method for purifying these compounds?
A: While possible, vacuum distillation should be approached with caution. Many nitroaromatic compounds are thermally sensitive and can decompose at high temperatures, sometimes violently.[11] If you must distill, use a high vacuum to lower the boiling point as much as possible. However, for removing isomeric impurities, fractional distillation is often ineffective due to very close boiling points. Methods like fractional crystallization or chromatography are generally preferred and safer.[2][3]
Q: Which analytical techniques are best for assessing the final purity?
A: A combination of methods is ideal for a comprehensive purity assessment.
| Method | Principle | Applicability & Insights | Reference |
| HPLC (High-Performance Liquid Chromatography) | Partitioning between a liquid mobile phase and a solid stationary phase. | Excellent for quantifying purity and separating closely related isomers. A reverse-phase C18 column is a good starting point. HPLC is a highly reliable and precise method for purity assessment of nitroaromatic compounds. | [12][13][14] |
| GC (Gas Chromatography) | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Suitable for thermally stable and volatile compounds. Can provide excellent resolution for isomer separation. Often coupled with Mass Spectrometry (MS) for definitive identification of impurities. | [12][15] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | The primary tool for structural elucidation. ¹H, ¹³C, and ¹⁹F NMR can confirm the identity of the desired isomer and reveal the presence of others through distinct signal patterns. Not as sensitive for trace impurities as chromatographic methods. | [12] |
Core Purification Protocols & Workflows
Troubleshooting and Purification Workflow
This diagram outlines a logical workflow for tackling a purification challenge with a this compound derivative.
Caption: A logical workflow for purifying nitroaromatic compounds.
Protocol 1: Optimized Recrystallization
This protocol is designed for material that is estimated to be >85% pure.
-
Solvent Selection: On a small scale (~20 mg of crude oil), test solubility in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate). The goal is to find a single solvent that dissolves the compound when hot but not when cold, or a binary system (one solvent in which it is soluble, one in which it is not). A common and effective system for these compounds is ethanol/water or isopropanol/water.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the primary solvent (e.g., isopropanol) dropwise while heating the mixture on a hot plate with stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot gravity filtration into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat. If using a binary system, add the anti-solvent (e.g., water) dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the cloudiness.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.
-
Isolation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This is the method of choice for complex mixtures or when recrystallization fails.[16]
-
TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC).[6] Test various ratios of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will give your desired product an Rf value of ~0.3-0.4 and show good separation from all impurities.
-
Column Preparation:
-
Select a column of appropriate size (e.g., for 1g of crude, a 40g silica column is a good start).
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).[4]
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[6] Add a thin layer of sand to the top to protect the silica bed.
-
-
Sample Loading: Dissolve your crude product in the minimum amount of your eluent (or a less polar solvent like dichloromethane). Using a pipette, carefully load the solution onto the top of the silica gel.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Apply positive pressure (flash chromatography) to achieve a steady flow rate.
-
Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.
References
- 1. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]
- 2. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
- 3. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. columbia.edu [columbia.edu]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. stmarys-ca.edu [stmarys-ca.edu]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. longdom.org [longdom.org]
How to handle and dispose of 1,2-Dichloro-4-fluoro-3-nitrobenzene waste
Answering your request, here is a technical support center with troubleshooting guides and FAQs on how to handle and dispose of 1,2-Dichloro-4-fluoro-3-nitrobenzene waste.
Technical Support Center: this compound
A Guide for Researchers on Safe Handling and Waste Disposal
Welcome to the technical support guide for this compound (CAS No. 1360438-72-7). This document provides in-depth, field-proven guidance for researchers, scientists, and drug development professionals. The protocols outlined below are designed to ensure both experimental integrity and the highest standards of laboratory safety and environmental compliance. As a halogenated nitroaromatic compound, this substance presents significant hazards that demand meticulous handling and disposal procedures.
Section 1: Hazard Identification & Core Chemical Properties
Understanding the inherent risks of a chemical is the foundation of safe laboratory practice. This compound is a reactive intermediate with a hazardous profile that necessitates stringent controls.
1.1 What are the primary hazards associated with this compound?
This compound is classified as hazardous under multiple categories. Exposure can lead to severe health effects, and its release can cause long-term environmental damage. The primary hazards include acute toxicity if swallowed, inhaled, or in contact with skin; it also causes significant skin and eye irritation.[1][2][3] Long-term or repeated exposure may cause damage to organs.[4][5][6] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[5][7]
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 3 | H331/H332: Toxic or Harmful if inhaled[1][2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[4][5] |
1.2 What are the key physical and chemical properties I should be aware of?
Knowledge of the physical state and reactivity of this compound is crucial for anticipating its behavior during experiments and in the event of a spill. For instance, its combustibility and potential to form explosive dust mixtures require the strict exclusion of ignition sources.[7]
Table 2: Physical and Chemical Properties
| Property | Value | Significance in Handling |
|---|---|---|
| Molecular Formula | C₆H₂Cl₂FNO₂[1][2] | Used for stoichiometric calculations and waste manifest documentation. |
| Molar Mass | 209.99 g/mol [1][2] | Essential for preparing solutions and quantifying waste. |
| Appearance | Pale yellow solid / needle-like crystals[7][8] | Helps in visual identification; as a solid, it can create hazardous dust.[7] |
| Melting Point | ~39-41°C[7] | May be liquid in warm laboratory environments, altering spill risks. |
| Boiling Point | ~255-263°C[7][8] | Low volatility at room temperature, but heating increases inhalation risk. |
| Reactivity | Decomposes on heating to produce toxic fumes (NOx, HCl).[7] Reacts violently with strong oxidants and bases.[7] | Avoids incompatible storage and reaction conditions. |
Section 2: Troubleshooting & Emergency Response
This section provides direct, actionable answers to critical situations you may encounter during your work.
2.1 What is the immediate procedure for a small laboratory spill?
A swift and correct response is critical to mitigate exposure and environmental contamination.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or if you feel unwell.
-
Remove Ignition Sources: As the compound is combustible, eliminate all nearby flames, sparks, or hot surfaces.[4][9]
-
Don PPE: Before addressing the spill, don the appropriate PPE: two pairs of nitrile gloves, chemical safety goggles, a face shield, and a lab coat.[10][11] If dust is present, a NIOSH-approved respirator is mandatory.[12]
-
Containment: Prevent the substance from entering drains or waterways.[4]
-
Cleanup:
-
Gently cover the spilled solid with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[13][14] Moisten the material slightly with water if appropriate to minimize dust.[7][14]
-
Carefully sweep the mixture into a clearly labeled, sealable hazardous waste container.[7][14]
-
-
Decontaminate: Clean the spill area with a cloth soaked in a suitable solvent (like ethanol or acetone), followed by soap and water. All cleaning materials must be collected as hazardous waste.[11]
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
2.2 How should I handle personal exposure?
Immediate and correct first aid can significantly reduce the severity of health effects.
-
Skin Contact: Immediately remove all contaminated clothing.[10][12] Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[10][12] Seek immediate medical attention.[4][6]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][15] Remove contact lenses if it is safe to do so. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air at once.[4][6] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[4][16] Call for immediate medical assistance.[4]
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth thoroughly with water.[4] Seek immediate medical attention and show the Safety Data Sheet (SDS) to the physician.[4]
2.3 How do I properly decontaminate glassware and equipment?
Decontamination prevents unintentional cross-contamination of experiments and protects personnel from residual chemical exposure.
-
Initial Rinse: In a designated chemical fume hood, perform a preliminary rinse of the container or equipment with a suitable organic solvent, such as acetone or ethanol.[11]
-
Collect Rinsate: This initial rinsate is considered hazardous waste. It must be collected in a properly labeled halogenated liquid waste container.[11] Never pour it down the drain.
-
Wash: After the solvent rinse, wash the equipment thoroughly with laboratory detergent (e.g., Luminox®) and hot water.[17] Use brushes to remove all residues.[17]
-
Final Rinse: Rinse the equipment multiple times with tap water, followed by a final rinse with deionized water.[17]
-
Drying: Allow the equipment to air dry completely before storage or reuse.[17]
Section 3: Waste Handling and Disposal Workflow
The proper disposal of this compound is not merely a suggestion—it is a regulatory requirement. Improper disposal can lead to significant institutional fines and environmental harm.
3.1 How must I classify and segregate this chemical waste?
This is the most critical step in the disposal process.
-
Classification: As a molecule containing chlorine and fluorine, this compound must be disposed of as halogenated organic waste .[18][19]
-
Segregation: It is imperative to keep halogenated waste streams separate from non-halogenated streams.[19] Co-mingling these wastes dramatically increases disposal costs and can create dangerous chemical incompatibilities.[19]
3.2 What is the step-by-step procedure for collecting waste in the laboratory?
-
Select Container: Use a designated, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition with no leaks or cracks.
-
Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[19] Clearly write the full chemical name, "this compound," and list any other solvents or reagents present with their estimated percentages.
-
Accumulation: Add waste to the container inside a chemical fume hood to minimize exposure to vapors.
-
Keep Closed: The waste container must be kept closed at all times, except when you are actively adding waste.[19][20] This is a primary regulatory and safety requirement.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. The SAA must be under the control of laboratory personnel and located at or near the point of generation. Ensure it is stored in secondary containment to catch any potential leaks.[19]
-
Request Pickup: Once the container is 90% full, or if you will no longer be generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.[19]
Workflow for Safe Handling and Waste Generation This diagram illustrates the logical flow from preparation to waste generation.
Caption: A workflow ensuring safety at every step of handling.
Waste Disposal Lifecycle from Lab to Final Treatment This diagram shows the complete journey of the hazardous waste.
Caption: From lab bench to final disposal, a regulated journey.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the legal and environmental consequences of pouring this waste down the drain? Discharging this chemical into the sanitary sewer is a violation of federal and state environmental regulations, such as the Resource Conservation and Recovery Act (RCRA).[21] It can lead to the contamination of waterways, harming aquatic ecosystems due to its toxicity.[7] Such actions can result in severe penalties for both the individual researcher and the institution.
Q2: Can I treat this waste myself to make it non-hazardous? On-site treatment of hazardous waste without a permit is generally prohibited.[22] While some generator-specific treatment is allowed under strict RCRA guidelines, deactivating or neutralizing halogenated nitroaromatics requires specialized chemical processes that are unsafe to perform in a standard laboratory setting. All waste must be disposed of via a licensed Treatment, Storage, and Disposal Facility (TSDF).[22][23]
Q3: My experiment generates a very small amount of waste (milliliters). Do these rules still apply? Yes. There is no "too small to count" exemption for acutely toxic or environmentally persistent hazardous waste. All quantities must be collected and disposed of according to the protocols outlined above.
Q4: Who is the ultimate authority in my institution for handling hazardous waste? Your institution's Environmental Health & Safety (EHS) or equivalent department is your primary resource and the final authority on all safety and waste disposal matters.[10] Always consult with them if you have any questions or encounter a situation not covered in this guide. They are responsible for ensuring institutional compliance with all regulations.[24]
References
- 1. 1,2-Dichloro-4-fluoro-5-nitrobenzene | C6H2Cl2FNO2 | CID 533951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dichloro-2-fluoro-4-nitrobenzene | C6H2Cl2FNO2 | CID 223081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. lobachemie.com [lobachemie.com]
- 7. ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE [inchem.org]
- 8. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]
- 9. aarti-industries.com [aarti-industries.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. aarti-industries.com [aarti-industries.com]
- 14. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. epa.gov [epa.gov]
- 18. uakron.edu [uakron.edu]
- 19. campusoperations.temple.edu [campusoperations.temple.edu]
- 20. ethz.ch [ethz.ch]
- 21. epa.gov [epa.gov]
- 22. epa.gov [epa.gov]
- 23. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 24. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Technical Support Center: Overcoming Reactivity Challenges with 1,2-Dichloro-4-fluoro-3-nitrobenzene
Welcome to the technical support center for navigating the complexities of 1,2-dichloro-4-fluoro-3-nitrobenzene in your synthetic workflows. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this versatile yet sometimes stubborn intermediate. Here, we will delve into the underlying principles governing its reactivity and provide actionable troubleshooting strategies and frequently asked questions to empower your experimental success.
Understanding the Reactivity of this compound
This compound is a highly functionalized aromatic compound. Its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, is governed by the interplay of its substituents. The potent electron-withdrawing nitro group (-NO₂) is the primary activator of the aromatic ring for nucleophilic attack.[1][2] This activation is most pronounced at the positions ortho and para to the nitro group, as these positions can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1][2][3][4]
In the case of this compound, the fluorine atom is para to the nitro group, and one chlorine atom is ortho. This positioning makes both halogens potential leaving groups in an SNAr reaction. Generally, in SNAr, fluoride is a better leaving group than chloride, which can lead to selective substitution.[5] However, the combined electron-withdrawing effects of the two chlorine atoms and the nitro group can also render the molecule less reactive than expected under certain conditions due to inductive effects influencing the overall electron density of the ring.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and offers detailed, step-by-step guidance to overcome them.
Problem 1: My Nucleophilic Aromatic Substitution (SNAr) Reaction is Sluggish or Not Proceeding to Completion.
This is a common challenge stemming from the inherent stability of the substrate or suboptimal reaction conditions.
Root Cause Analysis:
-
Insufficient Activation: The energy barrier for the nucleophilic attack might be too high under your current conditions.
-
Poor Nucleophile Solubility: The nucleophile may not be sufficiently soluble in the organic phase where the reaction occurs.[6]
-
Solvent Effects: The choice of solvent can dramatically influence the reaction rate by affecting the solubility of reactants and stabilizing the transition state.[5][7][8] Protic solvents, for instance, can solvate and deactivate the nucleophile through hydrogen bonding.[9]
-
Steric Hindrance: The nucleophile or the substrate itself may have steric bulk that impedes the approach to the reaction center.
Solutions:
1. Optimize Reaction Conditions:
-
Increase Temperature: SNAr reactions often require elevated temperatures (60-180 °C) to proceed at a reasonable rate.[10]
-
Microwave Irradiation: This technique can significantly accelerate reaction times and improve yields by efficiently transferring energy to the reaction mixture.[11][12][13][14][15]
2. Enhance Nucleophilicity and Solubility:
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, is a highly effective strategy.[6][16][17] The PTC facilitates the transfer of an anionic nucleophile from an aqueous or solid phase into the organic phase, where it is less solvated and therefore more reactive.[6][17]
3. Strategic Solvent Selection:
-
Dipolar Aprotic Solvents: These are generally the solvents of choice for SNAr reactions as they effectively solvate cations while leaving the anionic nucleophile relatively "bare" and more reactive.[9][18]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and sulfolane.[19]
-
4. Consider Catalysis:
-
Lewis Acid Catalysis: In some cases, Lewis acids can activate the substrate by coordinating to the nitro group, further increasing the electrophilicity of the aromatic ring.[20]
-
Metal Catalysis: Certain transition metal complexes, particularly those of ruthenium, can catalyze SNAr reactions by forming π-complexes with the aromatic ring, thereby activating it towards nucleophilic attack.[20][21] This is distinct from mechanisms like Buchwald-Hartwig amination.[20]
Problem 2: I am observing poor regioselectivity, with substitution occurring at both the fluorine and chlorine positions.
While fluoride is typically a better leaving group, competitive substitution at the ortho-chlorine can occur.
Root Cause Analysis:
-
Reaction Conditions: High temperatures and strong, non-selective nucleophiles can reduce the inherent selectivity of the reaction.
-
Nucleophile Hardness/Softness: The nature of the nucleophile can influence which halogen is preferentially displaced.
Solutions:
1. Lower Reaction Temperature: Running the reaction at the lowest effective temperature can often enhance selectivity.
2. Modulate Nucleophile Reactivity:
-
Use a Weaker Base: If your nucleophile is also a strong base, side reactions or reduced selectivity can occur. Using a non-nucleophilic base to deprotonate your nucleophile in situ can be a milder approach.
-
Protecting Groups: If your nucleophile has multiple reactive sites, consider using protecting groups to ensure reaction at the desired position.
3. Solvent Tuning: The solvent can influence the relative rates of substitution at the two positions. Experiment with a range of dipolar aprotic solvents to find the optimal balance.
Experimental Protocols at a Glance
The following table provides starting points for optimizing your SNAr reactions with this compound.
| Parameter | Conventional Heating | Microwave-Assisted | Phase-Transfer Catalysis |
| Temperature | 80 - 150 °C | 100 - 200 °C | 60 - 120 °C |
| Solvent | DMSO, DMF, NMP | DMF, NMP, Sulfolane | Toluene, Chlorobenzene (with aqueous phase) |
| Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃, DIPEA | NaOH, K₂CO₃ (in aqueous phase) |
| Catalyst | None | None | TBAB, Aliquat 336 |
| Reaction Time | 4 - 24 hours | 5 - 60 minutes | 2 - 12 hours |
Visualizing the SNAr Pathway
The following diagram illustrates the key steps in a typical SNAr reaction, highlighting the formation of the resonance-stabilized Meisenheimer complex.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. ijirset.com [ijirset.com]
- 7. researchgate.net [researchgate.net]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
- 15. sciforum.net [sciforum.net]
- 16. Nucleophilic aromatic substitution promoted by lipophilic quaternary 'onium salts under phase-transfer conditions and in low polarity anhydrous solvents. A kinetic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. spcmc.ac.in [spcmc.ac.in]
- 18. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 19. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 20. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 21. Catalytic SNAr of unactivated aryl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Guide to Preventing Unwanted Side Reactions with 1,2-Dichloro-4-fluoro-3-nitrobenzene
Welcome to the technical support guide for 1,2-Dichloro-4-fluoro-3-nitrobenzene (CAS 1360438-72-7). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but highly reactive building block. Our goal is to provide you with the field-proven insights and troubleshooting strategies necessary to minimize unwanted side reactions and maximize the yield and purity of your target molecule. By understanding the causality behind experimental choices, you can develop robust, self-validating protocols.
Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered during reactions with this compound.
Category 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Q1: Which halogen on this compound is the most reactive towards nucleophiles, and what is the scientific rationale?
A1: The reactivity of the halogens in a Nucleophilic Aromatic Substitution (SNAr) reaction is governed by two primary factors: the electron-withdrawing strength of the activating group (the nitro group) and the intrinsic ability of the halogen to act as a leaving group.
-
Activation by the Nitro Group : The -NO₂ group is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack. This activation is most pronounced at the positions ortho and para to it because the negative charge of the intermediate (the Meisenheimer complex) can be delocalized onto the nitro group through resonance.[1][2] In this compound, the chlorine at C-2 and the fluorine at C-4 are ortho to the nitro group at C-3, while the chlorine at C-1 is meta. Therefore, the C-2 and C-4 positions are significantly more activated towards nucleophilic attack than the C-1 position.
-
Leaving Group Ability : In SNAr reactions, the bond to the leaving group is broken in a non-rate-determining step. The reactivity order for halogens is typically F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-determining step.
Q2: My SNAr reaction is producing a mixture of monosubstituted isomers (substitution at C-4 and C-2). How can I improve the regioselectivity?
A2: Achieving high regioselectivity between two activated positions (C-2 and C-4) requires fine-tuning of the reaction conditions. The key is to exploit the subtle differences in the activation energies for the formation of the two possible Meisenheimer intermediates.
-
Lower the Temperature : This is the most critical parameter. Reactions run at lower temperatures (e.g., -20 °C to 0 °C) are more likely to favor the product of the lowest activation pathway, often leading to higher selectivity. Room temperature or elevated temperatures can provide enough energy to overcome the activation barrier for the less-favored isomer, resulting in mixtures.
-
Choice of Base and Nucleophile : If your nucleophile is an alcohol or amine, the choice of base used for its deprotonation can influence selectivity. A bulkier base or a bulkier nucleophile may favor attack at the less sterically hindered position. The C-4 position, flanked by a hydrogen and a chlorine, is less sterically encumbered than the C-2 position, which is between two chlorine atoms.
-
Solvent Effects : The choice of solvent can influence reaction rates and selectivity. Standard aprotic polar solvents like DMF, DMSO, or NMP are generally effective. However, switching to a less polar solvent like THF or 2-MeTHF can sometimes enhance selectivity by altering the solvation of the transition state.
A systematic approach, such as a Design of Experiments (DoE) study screening temperature, solvent, and base, is highly recommended for optimization.
Q3: I am observing a significant amount of a di-substituted byproduct. What are the key strategies to prevent this?
A3: Di-substitution occurs when the initial product of monosubstitution reacts further with the nucleophile. This is common because the initial product is often still activated enough for a second substitution.
-
Control Stoichiometry : Use a precise amount of your nucleophile, typically between 1.0 and 1.05 equivalents. An excess of the nucleophile is the most common cause of over-reaction.
-
Slow Addition : Add the nucleophile (or the base that generates it in situ) slowly to the solution of this compound. This maintains a low instantaneous concentration of the nucleophile, favoring the initial reaction with the more reactive starting material over the subsequent reaction with the product. A syringe pump is ideal for this.
-
Maintain Low Temperature : As with selectivity, lower temperatures decrease the rate of the second substitution reaction more significantly than the first, thus minimizing the formation of the di-substituted product.
-
Monitor the Reaction : Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material. The reaction should be quenched as soon as the starting material is consumed to prevent the product from reacting further.
Category 2: Unwanted Reactions at the Nitro Group
Q4: My reaction mixture is turning dark, and I'm isolating byproducts that suggest my nitro group has been reduced. What causes this, and how can I prevent it?
A4: The nitro group is susceptible to reduction under various conditions, proceeding through nitroso and hydroxylamine intermediates to the corresponding amine.[4][5] This is a common side reaction, especially when using amine nucleophiles or certain bases.
-
Cause - Electron Transfer : The formation of dark, often polymeric, materials is characteristic of side reactions involving the nitro group. Some nucleophiles, particularly secondary amines or easily oxidized species, can initiate single-electron transfer (SET) processes with the highly electron-deficient nitroaromatic ring. This can lead to radical species and subsequent reduction or polymerization.
-
Prevention - Inert Atmosphere : Always run your reactions under an inert atmosphere (Nitrogen or Argon). Oxygen can participate in redox cycling with intermediates, leading to the formation of superoxide and promoting unwanted side reactions.[4]
-
Prevention - Choice of Base : When using amine or alcohol nucleophiles, avoid bases that can also act as reducing agents. Use non-nucleophilic, sterically hindered bases like DBU or proton sponge if possible, or inorganic bases like K₂CO₃ or Cs₂CO₃. Avoid reactive metal hydrides unless a reduction is intended.[6]
-
Prevention - Temperature Control : These side reactions often have a higher activation energy than the desired SNAr reaction. Maintaining a low reaction temperature is crucial for minimizing them.
Category 3: General Troubleshooting & Optimization
Q5: What are the optimal starting conditions for a typical SNAr reaction with this substrate?
A5: For a novel nucleophile (Nu-H), a reliable starting point for a pilot reaction would be:
| Parameter | Recommended Starting Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN) | Good solubility for the substrate; less prone to side reactions than DMF or DMSO. |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | K₂CO₃ is a mild, effective base for phenols and some amines. NaH is a strong, non-nucleophilic base for alcohols. |
| Temperature | 0 °C | A good starting point to balance reaction rate with selectivity and stability. |
| Stoichiometry | 1.05 eq. of Nucleophile, 1.2 eq. of Base | A slight excess of the nucleophile ensures full conversion of the starting material, while excess base drives the deprotonation. |
| Atmosphere | Dry Nitrogen or Argon | Prevents moisture contamination and side reactions involving oxygen.[4] |
Q6: My reaction is sluggish or incomplete, even at room temperature. What are the first things to troubleshoot?
A6: If the reaction is not proceeding, consider the following:
-
Inefficient Nucleophile Generation : Is your nucleophile being effectively generated? For weak nucleophiles like alcohols, a stronger base (e.g., NaH, KHMDS) may be required compared to a weaker base (e.g., K₂CO₃). Ensure your base is fresh and active.
-
Insufficient Activation : While highly activated, the substrate may require more forcing conditions for particularly weak nucleophiles. Consider switching to a more polar aprotic solvent like DMF or NMP, which can accelerate SNAr reactions. A moderate increase in temperature (e.g., to 40-50 °C) can be explored, but be aware of the potential for increased side products.
-
Reagent Purity : Ensure all reagents, especially the solvent, are anhydrous. Water can consume the base and hydrolyze the starting material.
Troubleshooting Workflow & Protocols
Protocol 1: Step-by-Step Guide to Quenching and Work-up
A clean work-up is critical for isolating a pure product and simplifying purification.
-
Cool the Reaction : Once the reaction is complete (as determined by TLC/GC-MS), cool the mixture to 0 °C in an ice bath. This slows down any potential side reactions during the quench.
-
Quench Cautiously : Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This will neutralize any remaining strong base (like NaH) and protonate the phenoxide or alkoxide product. Avoid quenching with water or acid directly if a strong base is present, as this can be highly exothermic.
-
Extraction : Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) and water. Extract the aqueous layer 2-3 times with the organic solvent.
-
Wash the Organic Layer : Combine the organic layers and wash sequentially with:
-
Water (to remove water-soluble salts like NH₄Cl).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (to remove any acidic impurities).
-
Brine (saturated aqueous NaCl) (to begin the drying process and break up emulsions).
-
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification : The crude product can then be purified, typically by flash column chromatography on silica gel or by recrystallization.
Visualizations
Logical Flowchart for Troubleshooting
This diagram provides a systematic approach to diagnosing and solving common issues in SNAr reactions involving this compound.
Caption: A decision tree for troubleshooting common SNAr reaction issues.
SNAr Mechanism and Resonance Stabilization
This diagram illustrates why nucleophilic attack is favored at positions ortho and para to a nitro group. Attack at the C-4 (ortho) position of this compound allows the negative charge of the Meisenheimer intermediate to be stabilized by the nitro group.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up Reactions with 1,2-Dichloro-4-fluoro-3-nitrobenzene
Welcome to the technical support center for 1,2-dichloro-4-fluoro-3-nitrobenzene. This guide is designed for researchers, chemists, and process development professionals who are working with this versatile but challenging intermediate. Here, we move beyond basic data sheets to provide field-proven insights, troubleshooting protocols, and a deep dive into the causality behind experimental choices, ensuring your scale-up process is both efficient and safe.
Core Concepts: Understanding the Reactivity of this compound
This compound is a highly functionalized aromatic compound, primarily used as a building block in the synthesis of agrochemicals and pharmaceuticals.[1] Its utility stems from its susceptibility to Nucleophilic Aromatic Substitution (SNAr) .
The key to successfully using this molecule is understanding its electronic landscape. The potent electron-withdrawing nitro (-NO₂) group at the C-3 position is the primary activating group. It powerfully reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This activation is most pronounced at the positions ortho and para to the nitro group.[2]
In the case of this compound:
-
C-2 Chlorine: This position is ortho to the nitro group.
-
C-4 Fluorine: This position is meta to the nitro group.
-
C-1 Chlorine: This position is also meta to the nitro group.
Therefore, the chlorine atom at the C-2 position is the most activated and labile leaving group , making it the primary site for nucleophilic substitution. The halogens at C-1 and C-4 are significantly less reactive towards SNAr due to their meta-relationship to the nitro group, which does not allow for effective resonance stabilization of the reaction intermediate.[2][3]
The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Critical Safety & Handling Protocols
This compound and related compounds are hazardous. Strict adherence to safety protocols is non-negotiable. The substance is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.
| Hazard Category | Precautionary Measures & PPE |
| Contact & Ingestion | Handling: Use only in a well-ventilated chemical fume hood.[4] Avoid all contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[6] PPE: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[4] |
| Inhalation | Handling: Avoid breathing dust, fumes, or vapors.[4] PPE: If ventilation is insufficient, use a NIOSH/MSHA approved respirator. |
| Fire & Explosion | Handling: Keep away from heat, sparks, and open flames. Heating can cause violent rupture of containers.[7] Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[7] |
| Spills & Disposal | Spills: Evacuate the area. Wear full PPE. Collect spilled material with an inert absorbent and place it in a suitable, closed container for disposal.[5] Do not let the product enter drains. Disposal: Dispose of contents/container to an approved waste disposal plant according to local, state, and federal regulations.[6] |
Troubleshooting Guide & FAQs for Scale-Up
This section addresses the common challenges encountered when moving from bench-scale experiments to pilot or production-scale synthesis.
Q1: My reaction is running very slowly or stalling. What factors should I investigate?
This is the most common issue when scaling up SNAr reactions. The cause often lies in insufficient energy input or suboptimal reaction conditions.
Causality: The rate-determining step in this SNAr reaction is typically the initial attack of the nucleophile to form the Meisenheimer complex. This step has a significant activation energy barrier that must be overcome.
Troubleshooting Workflow:
References
- 1. chemimpex.com [chemimpex.com]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. aarti-industries.com [aarti-industries.com]
Troubleshooting guide for the synthesis of quinoxalines from 1,2-Dichloro-4-fluoro-3-nitrobenzene
Welcome to the technical support resource for researchers, chemists, and drug development professionals specializing in the synthesis of complex heterocyclic compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of fluorinated quinoxalines, a critical scaffold in medicinal chemistry, from the highly functionalized starting material, 1,2-dichloro-4-fluoro-3-nitrobenzene. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve challenges in your synthesis.
The synthesis of quinoxalines from this compound is a potent strategy for creating highly electron-deficient heterocyclic systems. This route typically involves a sequential Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular cyclization with a 1,2-diamine. The presence of a nitro group strongly activates the aromatic ring for nucleophilic attack, primarily at the ortho and para positions.[1][2] This inherent reactivity, while powerful, requires careful control to ensure high yield and purity.
Conceptual Workflow: Reaction Mechanism
The overall transformation proceeds through a well-defined, though sensitive, pathway. Understanding this mechanism is the first step in effective troubleshooting.
Caption: Figure 1: Proposed Reaction Pathway for Quinoxaline Synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction is not proceeding, or the yield is very low. What are the primary causes?
A1: Low reactivity or yield in this SNAr-based synthesis often points to issues with reaction conditions or reagent quality.
-
Insufficient Activation/Base Strength: The SNAr reaction generates HCl, which must be neutralized. If the base is too weak or not present in sufficient stoichiometry, the reaction mixture will become acidic, protonating the diamine nucleophile and shutting down the reaction.
-
Solution: Ensure you are using at least 2 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine) to scavenge the HCl produced in both substitution steps.[3]
-
-
Solvent Choice: Polar aprotic solvents are critical for SNAr reactions as they solvate the cationic counter-ion of the base and do not interfere with the nucleophile.[3]
-
Solution: Use high-purity, anhydrous DMF, DMSO, or NMP. Water contamination can interfere with the reaction.
-
-
Temperature: While the ring is highly activated, the intramolecular cyclization step may require thermal energy to overcome the activation barrier.
-
Solution: If the reaction stalls at room temperature after the initial substitution, gradually increase the temperature to 80-120 °C. Monitor by TLC or LC-MS to track the disappearance of the intermediate.
-
-
Reagent Purity: Impurities in the 1,2-diamine (e.g., monoamines, water) can lead to side reactions and consume the starting material.
-
Solution: Use freshly purified diamine. If it is a solid, consider recrystallization. If it is a liquid, distillation may be necessary.
-
Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are these side products?
A2: The formation of multiple products is a common challenge due to the multiple reactive sites on the starting material and potential for incomplete reaction.
-
Isomer Formation: The two chlorine atoms are in different electronic environments. The chlorine at C-2 is ortho to the nitro group, making it highly activated. The chlorine at C-1 is meta. Nucleophilic attack will preferentially occur at the C-2 position. However, with highly reactive nucleophiles or harsh conditions, substitution at C-1 could occur, or even displacement of the fluorine at C-4, leading to isomers.
-
Solution: Maintain a moderate reaction temperature (start at room temperature before heating) to favor the most kinetically favorable substitution.
-
-
Incomplete Cyclization: The open-chain intermediate (Intermediate A in Figure 1) may be present if the cyclization step is slow or incomplete. This intermediate will have a different polarity from the final product.
-
Solution: Increase the reaction time or temperature to promote the intramolecular cyclization step.
-
-
Dimerization: A common side reaction involves one molecule of the 1,2-diamine reacting with two molecules of the dichloro-nitrobenzene starting material, leading to a dimeric impurity that will be of high molecular weight and low polarity.
-
Solution: Use a slight excess (1.1 to 1.2 equivalents) of the 1,2-diamine to favor the formation of the desired 1:1 adduct. Another effective technique is to use high-dilution conditions, adding the dichloro-nitrobenzene solution slowly to the solution of the diamine and base to maintain a low concentration of the electrophile.
-
Caption: Figure 2: A Logic Diagram for Troubleshooting Common Synthesis Issues.
Q3: The purification of my final product is difficult. It seems to be insoluble or streaks on the silica gel column.
A3: Quinoxalines, especially those bearing nitro groups, can be challenging to purify due to their polarity and potential for strong interaction with silica gel.
-
Poor Solubility: The planar, rigid structure of the quinoxaline core can lead to low solubility in common chromatography solvents.
-
Solution: For column chromatography, consider using a stronger eluent system. Dichloromethane/methanol or ethyl acetate/methanol gradients can be effective. If the product is still insoluble, try dissolving it in a small amount of DMSO or DMF and adsorbing it onto silica gel or Celite before loading it onto the column.
-
-
Streaking on Silica Gel: The basic nitrogen atoms in the quinoxaline ring can interact strongly with the acidic silica gel, causing streaking.
-
Solution: Add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or pyridine.[4] This will saturate the acidic sites on the silica and improve the peak shape.
-
-
Alternative Purification: If chromatography is ineffective, consider other methods.
-
Recrystallization: This is often the best method for obtaining highly pure material. Screen various solvents; ethanol, isopropanol, or ethyl acetate/hexane mixtures are good starting points.
-
Trituration: If the product is a solid but contains soluble impurities, washing (triturating) it with a solvent in which the product is insoluble but the impurities are soluble (like diethyl ether or cold ethanol) can be very effective.
-
Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on the specific 1,2-diamine used and in-process monitoring.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvent required for SNAr mechanism.[3] |
| Base | K₂CO₃ or Cs₂CO₃ | Sufficiently strong to neutralize HCl without being nucleophilic. |
| Stoichiometry | 1.0 eq. Dichloro-nitrobenzene | Limiting Reagent. |
| 1.1 eq. 1,2-Diamine | Slight excess to minimize dimerization. | |
| 2.5 eq. Base | Ensures complete neutralization of generated acid. | |
| Temperature | RT initially, then 80-120 °C | Allows for controlled initial substitution before driving cyclization. |
| Atmosphere | Inert (N₂ or Ar) | Prevents potential side reactions with atmospheric moisture. |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1,2-diamine (1.1 mmol) and anhydrous DMF (0.1 M concentration relative to the limiting reagent).
-
Add Base: Add powdered anhydrous K₂CO₃ (2.5 mmol) to the stirred solution.
-
Add Electrophile: Dissolve this compound (1.0 mmol) in a small amount of anhydrous DMF and add it dropwise to the diamine solution at room temperature over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Heating: If the reaction stalls or the cyclization intermediate is observed, slowly heat the reaction mixture to 80 °C and maintain for 4-12 hours, continuing to monitor for the formation of the final product.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate should form. If not, extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with water, followed by a small amount of cold ethanol or diethyl ether. If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 1% Et₃N) or by recrystallization from a suitable solvent (e.g., ethanol).
References
Technical Support Center: Catalyst Selection for Reactions Involving 1,2-Dichloro-4-fluoro-3-nitrobenzene
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with 1,2-dichloro-4-fluoro-3-nitrobenzene. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a comprehensive question-and-answer format to address specific challenges you may encounter during your experiments.
Introduction to the Reactivity of this compound
This compound is a versatile building block in organic synthesis, prized for its potential for selective functionalization. The presence of a strong electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack. This guide will focus on three primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Suzuki-Miyaura Coupling.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for SNAr reactions. The nitro group strongly activates the positions ortho and para to it, influencing the regioselectivity of the substitution.
FAQ 1: Which halogen is most likely to be displaced in an SNAr reaction with this compound, and why?
The chlorine atom at the C-2 position (ortho to the nitro group) is the most susceptible to nucleophilic attack. This is due to the strong electron-withdrawing effect of the adjacent nitro group, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. While the fluorine at C-4 is para to the nitro group and also activated, the chlorine at C-2 experiences a more potent activating effect due to its proximity to the nitro group.[1]
Diagram 1: Regioselectivity in SNAr Reactions
Caption: Preferential nucleophilic attack at the C-2 position.
FAQ 2: I am observing slow reaction rates or incomplete conversion in my SNAr reaction. What type of catalyst can I use to improve the reaction?
For SNAr reactions involving an ionic nucleophile (like an alkoxide or an amine salt) and an organic substrate, a phase-transfer catalyst (PTC) can significantly accelerate the reaction rate. PTCs, typically quaternary ammonium or phosphonium salts, facilitate the transfer of the nucleophile from an aqueous or solid phase into the organic phase where the substrate is dissolved.[2] This increases the effective concentration of the nucleophile in the organic phase, leading to a faster reaction.
Table 1: Recommended Phase-Transfer Catalysts for SNAr Reactions
| Catalyst Type | Examples | Recommended Loading (mol%) | Notes |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS) | 1-10 | Effective and commonly used. |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide, Trihexyl(tetradecyl)phosphonium chloride | 1-5 | Often more thermally stable than ammonium salts.[3] |
| Crown Ethers | 18-Crown-6 | 1-5 | Particularly effective with potassium salts (e.g., KF, K₂CO₃). Use with caution due to toxicity. |
Protocol 1: General Procedure for Phase-Transfer Catalyzed Amination
This protocol provides a starting point for the amination of this compound with a secondary amine, such as morpholine, using a phase-transfer catalyst.
Reagents and Equipment:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), and tetrabutylammonium bromide (0.05 equiv.).
-
Add toluene to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Add morpholine (1.2 equiv.) to the reaction mixture.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] When applied to this compound, careful selection of the catalyst system is crucial for achieving good yields and selectivity.
FAQ 3: I am struggling with the Buchwald-Hartwig amination of this compound. What are the key considerations for catalyst selection?
Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Buchwald-Hartwig aminations.[5] For an electron-deficient and sterically hindered substrate like this compound, the choice of a suitable palladium precursor and a bulky, electron-rich phosphine ligand is critical.
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Palladium Precursor | Recommended Ligands | Base | Solvent | Typical Temperature (°C) |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 |
| Pd(OAc)₂ | BrettPhos, JohnPhos | Cs₂CO₃, K₂CO₃ | t-BuOH, Toluene | 80-110 |
| PEPPSI™-IPr | - | K₃PO₄, NaOtBu | Dioxane, THF | 60-100 |
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination.
FAQ 4: My Buchwald-Hartwig reaction is giving low yields and several side products. What are the common pitfalls and how can I troubleshoot them?
Low yields in Buchwald-Hartwig aminations of aryl chlorides can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[6]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Conversion | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. | 1. Use a fresh batch of palladium precursor and ligand. Consider a pre-catalyst.[4] 2. Screen bulky, electron-rich ligands like XPhos or SPhos.[7] 3. Switch to a stronger base such as NaOtBu or K₃PO₄. |
| Dehalogenation of Starting Material | 1. Presence of a hydride source (e.g., from solvent or amine). 2. Catalyst decomposition. | 1. Use anhydrous, degassed solvents. 2. Use a more stable pre-catalyst or adjust the ligand-to-metal ratio. |
| Homocoupling of Amine | Inefficient oxidative addition. | Increase reaction temperature or switch to a more effective ligand to promote the desired catalytic cycle. |
Section 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex.[8] For a substrate like this compound, achieving regioselective coupling can be a challenge.
FAQ 5: I want to perform a Suzuki coupling on this compound. Which chlorine is more likely to react, and what catalyst system should I use?
Similar to SNAr, the chlorine at the C-2 position is generally more reactive in palladium-catalyzed cross-coupling reactions due to its proximity to the electron-withdrawing nitro group. However, the regioselectivity can be influenced by the choice of ligand.[7][9] For selective mono-arylation at the C-2 position, a catalyst system that favors oxidative addition at this more activated site is required.
Table 3: Recommended Catalyst Systems for Suzuki Coupling of Aryl Chlorides
| Palladium Precursor | Recommended Ligands | Base | Solvent | Typical Temperature (°C) |
| Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 |
| Pd(OAc)₂ | PCy₃, P(tBu)₃ | Cs₂CO₃, K₃PO₄ | THF/H₂O, Dioxane/H₂O | 80-110 |
| PEPPSI™-IPr | - | K₂CO₃, K₃PO₄ | Dioxane/H₂O | 60-100 |
FAQ 6: I am observing significant amounts of homocoupling of my boronic acid and dehalogenation of my starting material in my Suzuki coupling reaction. How can I minimize these side reactions?
Homocoupling of the boronic acid and dehalogenation of the aryl halide are common side reactions in Suzuki couplings.[10] Careful optimization of the reaction conditions can help to suppress these undesired pathways.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient transmetalation. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere. 2. Use a different base or solvent system to improve the solubility and reactivity of the boronate species. |
| Dehalogenation of Starting Material | 1. Presence of a hydride source. 2. Catalyst decomposition. | 1. Avoid protic solvents if dehalogenation is observed. 2. Use a more stable palladium pre-catalyst or adjust the ligand-to-metal ratio. |
| Protodeboronation of Boronic Acid | 1. Harsh reaction conditions (high temperature, strong base). 2. Presence of excess water. | 1. Lower the reaction temperature or use a milder base. 2. Use a boronic ester (e.g., pinacol ester) which can be more stable.[10] |
Section 4: Analytical Methods for Reaction Monitoring
Accurate monitoring of reaction progress and characterization of products and byproducts are essential for successful process development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.
FAQ 7: What is a good starting point for developing an HPLC method to monitor reactions of this compound?
A reversed-phase HPLC method using a C18 column is a robust starting point for analyzing reactions of this compound and its derivatives.
Protocol 2: General HPLC Method for Reaction Monitoring
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30 A:B) and ramp to a higher concentration of B (e.g., 10:90 A:B) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.[11]
FAQ 8: How can I use GC-MS to identify potential side products in my reaction?
GC-MS is an excellent technique for identifying volatile and semi-volatile byproducts.
Protocol 3: General GC-MS Method for Byproduct Analysis
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp to a high temperature (e.g., 280 °C) to elute all components.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
Sample Preparation: Dilute a sample of the crude reaction mixture in a volatile organic solvent like dichloromethane or ethyl acetate.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 7. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 1,2-Dichloro-4-fluoro-3-nitrobenzene
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of spectroscopic techniques for the structural elucidation of 1,2-dichloro-4-fluoro-3-nitrobenzene, a halogenated nitroaromatic compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and the logic of data interpretation, ensuring a self-validating analytical approach.
The Analytical Challenge: Unmasking the Structure
The structure of this compound presents a distinct set of spectroscopic challenges and opportunities. With a molecular formula of C₆H₂Cl₂FNO₂ and a molecular weight of approximately 209.99 g/mol , its identity is encoded in the interplay of its constituent atoms.[1] Our task is to leverage a suite of spectroscopic techniques to decode this information and confirm the precise arrangement of substituents on the benzene ring.
The primary analytical goal is to differentiate our target molecule from potential isomers that may arise during synthesis, such as 1,2-dichloro-4-fluoro-5-nitrobenzene. This demands a multi-faceted approach, where each technique provides a unique and complementary piece of the structural puzzle.
The Spectroscopic Workflow: A Multi-Technique Approach
A robust structural confirmation relies on the convergence of data from multiple independent analytical techniques. The workflow presented here ensures a high degree of confidence in the final structural assignment.
Caption: Workflow for Spectroscopic Structural Confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like fluorine.
¹H NMR: Probing the Proton Environment
The aromatic region of the ¹H NMR spectrum is of primary interest. For this compound, we expect to see two signals corresponding to the two protons on the benzene ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro substituents.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant (J) |
| H-5 | ~7.5 - 7.8 | Doublet | ³J(H-F) ≈ 8-10 Hz |
| H-6 | ~7.2 - 7.5 | Doublet | ⁴J(H-F) ≈ 4-6 Hz |
Causality behind Predictions: The electron-withdrawing nitro group will deshield the adjacent protons, shifting their signals downfield. The fluorine atom will couple with the neighboring protons, resulting in characteristic doublet splitting patterns. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a minimum field strength of 300 MHz for adequate signal dispersion.
-
Data Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the aromatic region (approximately 6-9 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
¹³C NMR: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the molecule. The chemical shifts will be influenced by the directly attached substituents.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |
| C-1 | ~125-135 | Doublet |
| C-2 | ~130-140 | Doublet |
| C-3 | ~145-155 | Doublet |
| C-4 | ~150-160 (C-F) | Singlet (or very large ¹J(C-F)) |
| C-5 | ~115-125 | Doublet |
| C-6 | ~120-130 | Doublet |
Causality behind Predictions: The carbon directly bonded to the fluorine atom (C-4) will exhibit a large one-bond coupling constant (¹J(C-F)). The other carbons will show smaller two-, three-, and four-bond couplings to fluorine, resulting in doublet signals. Standard proton-decoupled ¹³C spectra of compounds containing both fluorine and protons can be complex due to long-range fluorine-carbon couplings.[2]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for faster acquisition due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the entire range of expected carbon signals (approximately 0-200 ppm).
-
Employ a sufficient number of scans (typically several hundred to thousands) and a suitable relaxation delay to obtain quantifiable signals.
-
¹⁹F NMR: A Direct Look at Fluorine
¹⁹F NMR is a highly sensitive technique that provides a direct window into the chemical environment of the fluorine atom.[3][4] For this compound, a single signal is expected.
Expected ¹⁹F NMR Data:
| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity |
| F-4 | -100 to -130 | Triplet of Doublets (or complex multiplet) |
Causality behind Predictions: The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[5] The signal will be split by coupling to the two neighboring protons (H-5 and H-3, if present in an isomer). In our target molecule, it will couple to H-5. The wider chemical shift range in ¹⁹F NMR allows for clear resolution of fluorine-containing functional groups.[6]
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: The same sample from ¹H NMR can be used.
-
Instrument Setup: Use a probe capable of observing the ¹⁹F nucleus.
-
Data Acquisition:
-
Acquire a standard ¹⁹F spectrum.
-
A proton-coupled spectrum will show the splitting patterns from nearby protons. A proton-decoupled spectrum can also be acquired to simplify the signal to a singlet.
-
Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition
Mass spectrometry provides the molecular weight of the compound and, through high-resolution measurements, its elemental composition. The fragmentation pattern can also offer structural clues.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 209, 211, and 213.
-
Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion cluster with relative intensities of approximately 9:6:1.
Causality behind Predictions: The molecular ion peak corresponds to the mass of the intact molecule. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. The presence of two chlorine atoms in the molecule leads to the predictable M, M+2, and M+4 isotopic pattern.
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a temperature program that allows for the elution of the compound of interest.
-
Acquire the mass spectrum over a range that includes the expected molecular weight (e.g., m/z 50-300).
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups within a molecule.[7]
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aromatic C=C stretch | 1450 - 1600 |
| Asymmetric NO₂ stretch | 1500 - 1570 |
| Symmetric NO₂ stretch | 1330 - 1370 |
| C-F stretch | 1000 - 1400 |
| C-Cl stretch | 600 - 800 |
Causality behind Predictions: Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific bond vibration (stretching or bending). The presence of strong absorption bands in the predicted regions for the nitro group, for instance, provides strong evidence for its presence in the molecule.
Experimental Protocol: ATR-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Comparison with an Isomer: The Case of 1,2-Dichloro-4-fluoro-5-nitrobenzene
To highlight the discerning power of this multi-technique approach, let's consider a potential synthetic byproduct, 1,2-dichloro-4-fluoro-5-nitrobenzene.[8]
| Spectroscopic Feature | This compound | 1,2-Dichloro-4-fluoro-5-nitrobenzene | Rationale for Difference |
| ¹H NMR | Two distinct aromatic protons. | Two distinct aromatic protons. | The chemical shifts and coupling patterns will differ due to the different positions of the substituents relative to the protons. |
| ¹³C NMR | Six unique carbon signals with specific chemical shifts and C-F coupling constants. | Six unique carbon signals with different chemical shifts and C-F coupling constants due to the altered substitution pattern. | The electronic environment of each carbon is unique to the isomer. |
| ¹⁹F NMR | A single fluorine signal with a characteristic chemical shift and coupling pattern. | A single fluorine signal with a different chemical shift and coupling pattern. | The proximity and nature of neighboring groups will alter the fluorine's chemical shift. |
This comparative analysis demonstrates that while techniques like MS and IR can confirm the presence of the correct atoms and functional groups, only NMR spectroscopy can definitively establish the precise connectivity and, therefore, the correct isomeric structure.
Conclusion
The structural confirmation of this compound is a clear illustration of the power of a synergistic spectroscopic approach. While each technique provides valuable information, it is the convergence of data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy that provides the unequivocal evidence required in a rigorous scientific setting. By understanding the underlying principles of each technique and the causal relationships between molecular structure and spectral output, researchers can confidently and accurately characterize their synthesized products, ensuring the integrity and reproducibility of their work.
References
- 1. This compound | C6H2Cl2FNO2 | CID 68681071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. azom.com [azom.com]
- 7. jchps.com [jchps.com]
- 8. 1,2-Dichloro-4-fluoro-5-nitrobenzene | C6H2Cl2FNO2 | CID 533951 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 1,2-Dichloro-4-fluoro-3-nitrobenzene Derivatives
For researchers, scientists, and drug development professionals, the meticulous confirmation of purity for synthesized intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1,2-dichloro-4-fluoro-3-nitrobenzene derivatives. These halogenated nitroaromatic compounds are pivotal building blocks in the synthesis of various pharmaceuticals and agrochemicals. The intrinsic challenge in their analysis lies in the effective separation of the main component from structurally analogous process-related impurities and potential regioisomers.
This document delves into the nuances of HPLC method development for these specific derivatives, offering a comparative perspective against alternative analytical techniques. We will explore detailed experimental protocols and furnish supporting data to empower you in selecting the most adept analytical strategy for your research endeavors.
The Synthetic Landscape and the Imperative for Purity
The synthesis of this compound and its derivatives often involves multi-step processes, including nitration and halogen exchange reactions.[1][2][3][4] For instance, the fluorination of dichloronitrobenzene precursors can sometimes lead to a mixture of isomers, making the precise determination of purity a critical quality control step.[5] Impurities, even in trace amounts, can have a significant impact on the yield, reactivity, and safety profile of subsequent synthetic transformations and the final active pharmaceutical ingredient (API).[6] High-performance liquid chromatography (HPLC) stands as a premier analytical technique for this purpose due to its high resolving power, sensitivity, and quantitative accuracy.[6][7][8]
HPLC Method Development: A Strategic Approach
A systematic approach to HPLC method development is crucial for achieving a robust and reliable analytical method.[9][10][11] The process involves a careful selection and optimization of various chromatographic parameters to ensure the desired separation is achieved.[9]
Logical Workflow for HPLC Method Development
Figure 1: A systematic workflow for developing a robust HPLC method.
Comparative Analysis of HPLC Methods
The choice of the stationary phase is paramount in achieving the desired selectivity for halogenated nitroaromatic compounds. Below, we compare two common reversed-phase HPLC (RP-HPLC) methods.
| Feature | Method A: Conventional C18 | Method B: Phenyl-Hexyl |
| Principle | Separation based primarily on hydrophobic interactions. | Mixed-mode separation involving hydrophobic and π-π interactions. |
| Applicability | Broad applicability for a wide range of non-polar to moderately polar compounds. | Enhanced selectivity for aromatic and unsaturated compounds due to π-π interactions with the phenyl rings of the stationary phase. |
| Resolution | Good general-purpose resolution. May show peak co-elution for structurally similar isomers. | Potentially superior resolution for aromatic positional isomers and related substances. |
| Mobile Phase | Typically a gradient of water (often with an acid modifier like formic or trifluoroacetic acid) and acetonitrile or methanol. | Similar to C18, but the choice of organic modifier can significantly influence π-π interactions. |
| Advantages | Robust, widely available, and extensive literature support. | Improved selectivity for target analytes, potentially leading to better peak shape and resolution. |
| Disadvantages | May not provide sufficient selectivity for closely related aromatic isomers. | Can be more sensitive to mobile phase composition and temperature changes. |
Orthogonal Techniques for Purity Confirmation
While HPLC is a powerful tool, employing an orthogonal analytical technique is a good practice to confirm purity comprehensively. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable complementary methods.[8]
| Feature | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[8] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[8] |
| Applicability | Suitable for volatile and thermally stable compounds.[8] | Provides detailed structural information and can be used for purity assessment of soluble compounds.[8] |
| Resolution | High resolution for volatile compounds.[8] | Generally lower for complex mixtures unless high-field instruments are used.[8] |
| Quantitation | Accurate with proper calibration.[8] | Can be quantitative (qNMR) with an internal standard. |
Decision Workflow for Analytical Method Selection
Figure 2: A decision tree for selecting the optimal analytical method.
Experimental Protocols
The following are detailed, step-by-step methodologies for the HPLC-based purity assessment of this compound derivatives.
Protocol 1: RP-HPLC Method with a C18 Column
This protocol is a robust starting point for the purity analysis of many halogenated nitroaromatic compounds.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.[12]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[11]
Protocol 2: RP-HPLC Method with a Phenyl-Hexyl Column
This method is recommended when enhanced selectivity for aromatic isomers is required.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or PDA detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-3 min: 40% B
-
3-20 min: 40% to 85% B
-
20-25 min: 85% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Method Validation
Once an optimal HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose.[13][14][15] Validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[13][14][16][17]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the main component should be free from interference from impurities, and the peak purity should be confirmed using a PDA detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, and mobile phase composition. |
Conclusion
The purity assessment of synthesized this compound derivatives is a critical step in ensuring the quality and reliability of research and development in the pharmaceutical and chemical industries. High-Performance Liquid Chromatography is an indispensable tool for this purpose. A systematic approach to method development, coupled with a thorough understanding of the analyte's chemical properties and potential impurities, is key to establishing a robust and reliable analytical method. While a conventional C18 column can serve as a good starting point, a Phenyl-Hexyl stationary phase often provides superior selectivity for these halogenated aromatic compounds. For comprehensive purity confirmation, orthogonal techniques such as GC and NMR should be considered. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary foundation to develop and validate an HPLC method tailored to their specific analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]
- 4. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. moravek.com [moravek.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. benchchem.com [benchchem.com]
- 9. onyxipca.com [onyxipca.com]
- 10. pharmtech.com [pharmtech.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. actascientific.com [actascientific.com]
- 16. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Strategic Advantage of 1,2-Dichloro-4-fluoro-3-nitrobenzene in the Synthesis of Biologically Active Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the synthetic feasibility, novelty, and ultimately, the biological efficacy of the resulting compounds. 1,2-Dichloro-4-fluoro-3-nitrobenzene has emerged as a highly versatile and reactive scaffold, offering a strategic advantage in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This guide provides an in-depth technical comparison of the biological activities of compounds synthesized from this unique starting material, supported by experimental data and detailed protocols, to empower researchers in their quest for novel drug candidates.
The Power of the Phenyl: Why this compound is a Privileged Scaffold
The chemical architecture of this compound is what makes it a powerhouse for synthetic diversification. The presence of three distinct halogen substituents (two chlorine atoms and one fluorine atom) at different positions on the nitro-activated benzene ring allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions. The potent electron-withdrawing nature of the nitro group significantly activates the ring towards nucleophilic attack, with the fluorine atom at the para position being the most labile, followed by the chlorine atoms. This predictable reactivity hierarchy enables chemists to introduce a variety of functionalities in a controlled manner, leading to a wide range of molecular frameworks.
A Gateway to Bioactive Heterocycles: Quinoxalines, Benzimidazoles, and Benzothiazoles
The strategic placement of reactive sites on the this compound ring makes it an ideal precursor for the synthesis of fused heterocyclic systems, which are prevalent in many approved drugs. By reacting with bifunctional nucleophiles, this scaffold can be efficiently converted into quinoxalines, benzimidazoles, and benzothiazoles, classes of compounds renowned for their broad spectrum of biological activities.
Anticancer Activity: A Comparative Look at Benzimidazole Derivatives
Benzimidazole derivatives are a cornerstone of many anticancer therapies. While direct synthesis from this compound is a promising yet underexplored avenue, the synthesis of novel fluorescent benzimidazoles from the closely related 4-fluoro-3-nitrobenzoic acid highlights the potential of this fluorinated and nitrated benzene core.[1] A study by Manga et al. (2025) on benzimidazole-containing 1,2,3-triazoles further underscores the anticancer potential of this heterocyclic system.[2]
To provide a clear comparison, the following table summarizes the in vitro anticancer activity of representative benzimidazole derivatives against common cancer cell lines, benchmarked against the standard chemotherapeutic agent, doxorubicin.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Standard Drug (IC50 µM) | Reference |
| Benzimidazole-triazole 9b | A-549 (Lung) | 25.23 ± 1.32 | Doxorubicin (23.16 ± 0.34) | [2] |
| Benzimidazole-triazole 9e | A-549 (Lung) | 20.18 ± 0.90 | Doxorubicin (23.16 ± 0.34) | [2] |
| Benzimidazole-triazole 14b | A-549 (Lung) | 28.29 ± 2.32 | Doxorubicin (23.16 ± 0.34) | [2] |
| Benzimidazole-triazole 14e | A-549 (Lung) | 21.26 ± 0.83 | Doxorubicin (23.16 ± 0.34) | [2] |
| Benzimidazole-triazole 9b | MCF-7 (Breast) | 29.67 ± 0.49 | Doxorubicin (30.35 ± 2.34) | [2] |
| Benzimidazole-triazole 9e | MCF-7 (Breast) | 26.37 ± 2.34 | Doxorubicin (30.35 ± 2.34) | [2] |
| Benzimidazole-triazole 14b | MCF-7 (Breast) | Not Reported | Doxorubicin (30.35 ± 2.34) | [2] |
| Benzimidazole-triazole 14e | MCF-7 (Breast) | Not Reported | Doxorubicin (30.35 ± 2.34) | [2] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines using the MTT assay.
-
Cell Culture: Culture the desired cancer cell lines (e.g., A-549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the standard drug (doxorubicin) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.
References
- 1. Novel Fluorescent Benzimidazoles: Synthesis, Characterization, Crystal Structure and Evaluation of Their Anticancer Properties | Bentham Science [eurekaselect.com]
- 2. Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles [jchemlett.com]
A Comparative Guide to the Structural Elucidation of 1,2-Dichloro-4-fluoro-3-nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins rational drug design, predicts material properties, and ensures the efficacy and safety of novel compounds. For halogenated nitroaromatic compounds such as 1,2-dichloro-4-fluoro-3-nitrobenzene and its derivatives, which are key intermediates in the synthesis of agrochemicals and pharmaceuticals, this structural certainty is non-negotiable.
This guide offers a comparative analysis of the primary technique for definitive structure determination, single-crystal X-ray crystallography, with powerful alternative methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a definitive crystal structure for this compound is not publicly available at the time of this publication, this guide will leverage data from structurally analogous compounds to provide a comprehensive overview of the experimental workflows, data outputs, and comparative strengths of each technique.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[1] It provides unambiguous, high-resolution three-dimensional structural data, which is crucial for understanding molecular geometry, intermolecular interactions, and absolute configuration.[2]
Causality in Experimental Choices
The success of an X-ray crystallographic analysis hinges on the ability to grow a high-quality single crystal. This is often the most challenging and rate-limiting step.[2] The choice of crystallization technique—slow evaporation, vapor diffusion, or cooling crystallization—is dictated by the compound's solubility and stability. A crystal of suitable size (typically 0.1-0.3 mm) and quality, free from significant defects, is essential for generating a clear diffraction pattern.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure via single-crystal X-ray diffraction is a meticulous process involving several key stages:
-
Crystal Growth and Selection: High-quality single crystals of the target compound are grown. A suitable crystal is selected under a microscope.[3]
-
Mounting: The chosen crystal is mounted on a goniometer head, often using a cryoprotectant to mitigate radiation damage.[3]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and as the crystal rotates, a series of diffraction patterns are collected by a detector.[3]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The processed data is used to generate an initial electron density map, from which the positions of the atoms in the unit cell are determined. This initial model is then refined against the experimental data to yield a final, accurate three-dimensional structure.
Diagram of the Single-Crystal X-ray Diffraction Workflow
Caption: Workflow for single-crystal X-ray diffraction.
Data Presentation: A Comparative Look at Dichloronitrobenzene Derivatives
While crystallographic data for this compound is unavailable, we can examine data from related compounds to understand the type of information obtained.
| Parameter | 1-Chloro-2-methyl-4-nitrobenzene[4] | 2,4-Dichloronitrobenzene[5] |
| Chemical Formula | C₇H₆ClNO₂ | C₆H₃Cl₂NO₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| Cell Lengths (Å) | a = 13.570, b = 3.720, c = 13.597 | a = 20.682, b = 3.748, c = 20.961 |
| Cell Angles (˚) | α = 90, β = 91.70, γ = 90 | α = 90, β = 118.24, γ = 90 |
| Unit Cell Volume (ų) | 686.0 | 1430.9 |
This data provides a unique fingerprint for each crystal structure, detailing the dimensions and symmetry of the unit cell. From the refined structure, precise bond lengths, bond angles, and torsion angles are determined, offering a complete geometric description of the molecule.
Alternative & Complementary Techniques
While X-ray crystallography provides the ultimate structural answer, other techniques are indispensable for characterization, especially when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Causality in Experimental Choices
The choice of NMR experiments depends on the complexity of the molecule and the specific structural questions being addressed. A standard suite of experiments for a novel compound like a this compound derivative would include 1D ¹H and ¹³C NMR for an initial overview, followed by 2D experiments like COSY, HSQC, and HMBC to establish connectivity. NOESY or ROESY experiments would be employed to determine through-space proximities and stereochemistry.[7]
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D ¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling).
-
1D ¹³C NMR: This provides information on the number of different types of carbon atoms in the molecule.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[8]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[8]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular skeleton.
-
Data Analysis: The combination of these spectra allows for the piecing together of the molecular structure.
Diagram of the NMR Structural Elucidation Workflow
References
- 1. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 2. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. 2-Chloro-1-fluoro-3-nitrobenzene | C6H3ClFNO2 | CID 88883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chembk.com [chembk.com]
- 8. uab.edu [uab.edu]
A Comparative Analysis of Synthetic Pathways to 1,2-Dichloro-4-fluoro-3-nitrobenzene for Pharmaceutical and Agrochemical Research
Abstract
1,2-Dichloro-4-fluoro-3-nitrobenzene is a key building block in the synthesis of a variety of pharmaceutical and agrochemical agents. The precise arrangement of its substituents—two chlorine atoms, a fluorine atom, and a nitro group—offers a versatile scaffold for further chemical modification. This guide provides a comparative study of three distinct synthetic routes to this valuable compound, offering an in-depth analysis of their respective methodologies, yields, and scalability. The presented routes are: 1) Electrophilic nitration of 1,2-dichloro-4-fluorobenzene; 2) Nucleophilic aromatic substitution (Halex reaction) of 1,2,4-trichloro-3-nitrobenzene; and 3) A multi-step synthesis commencing with the chlorination of 3-chloro-4-fluoroaniline. Each route is critically evaluated to provide researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate pathway for their specific research and development needs.
Introduction
The strategic incorporation of halogen atoms and nitro groups into aromatic frameworks is a cornerstone of modern medicinal and agricultural chemistry. The target molecule, this compound, is a prime example of a highly functionalized arene that serves as a precursor to complex bioactive molecules. The electron-withdrawing nature of the nitro group, coupled with the distinct reactivity of the three halogen substituents, allows for a range of subsequent chemical transformations. This guide aims to provide a comprehensive and objective comparison of the most viable synthetic strategies to access this important intermediate.
Route 1: Electrophilic Nitration of 1,2-Dichloro-4-fluorobenzene
This approach is conceptually the most direct, involving the introduction of the nitro group in the final step. The success of this route is contingent on the directing effects of the existing halogen substituents on the regioselectivity of the electrophilic nitration.
Causality of Experimental Choices
The choice of a mixed acid system (concentrated nitric and sulfuric acids) is standard for aromatic nitration. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the halogen substituents on the aromatic ring. The reaction temperature is a critical parameter that must be carefully controlled to prevent over-nitration and to manage the exothermic nature of the reaction.
Experimental Protocol
Step 1a: Synthesis of 1,2-Dichloro-4-fluorobenzene from 3,4-Dichloroaniline
-
Diazotization: To a cooled (0-5 °C) suspension of 3,4-dichloroaniline (1 mole) in aqueous tetrafluoroboric acid (HBF₄, 48% solution, 2.5 moles), a solution of sodium nitrite (1.1 moles) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes.
-
Thermal Decomposition (Balz-Schiemann Reaction): The resulting diazonium salt suspension is gently heated to 50-60 °C. The decomposition of the diazonium salt leads to the evolution of nitrogen gas and boron trifluoride, yielding the crude 1,2-dichloro-4-fluorobenzene.
-
Purification: The organic layer is separated, washed with aqueous sodium bicarbonate and water, dried over anhydrous magnesium sulfate, and purified by fractional distillation.
Step 1b: Nitration of 1,2-Dichloro-4-fluorobenzene
-
Preparation of Nitrating Mixture: A mixture of concentrated nitric acid (1.2 moles) and concentrated sulfuric acid (2.4 moles) is prepared and cooled to 0-5 °C.
-
Nitration: 1,2-Dichloro-4-fluorobenzene (1 mole) is added dropwise to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion and Work-up: The reaction mixture is stirred at 0-10 °C for 2-3 hours. The mixture is then carefully poured onto crushed ice, and the precipitated solid is collected by filtration.
-
Purification: The crude product is washed with cold water until neutral, and then recrystallized from ethanol to afford this compound.
Data Summary
| Parameter | Step 1a: Synthesis of 1,2-Dichloro-4-fluorobenzene | Step 1b: Nitration |
| Starting Material | 3,4-Dichloroaniline | 1,2-Dichloro-4-fluorobenzene |
| Key Reagents | NaNO₂, HBF₄ | HNO₃, H₂SO₄ |
| Typical Yield | 65-75% | 70-80% (of the desired isomer) |
| Purity (after purification) | >98% (GC) | >99% (HPLC) |
Discussion of Route 1
The primary challenge of this route lies in controlling the regioselectivity of the nitration. The fluorine atom is an ortho, para-director, while the chlorine atoms are also ortho, para-directors, albeit weaker. The position para to the fluorine is blocked. The two chlorine atoms direct the incoming nitro group to the positions ortho and para to them. The position 3 is ortho to the chlorine at C2 and meta to the chlorine at C1 and the fluorine at C4. The directing groups, therefore, lead to a mixture of isomers. However, the position between the two chlorine atoms is sterically hindered. The desired 3-nitro isomer is formed in a reasonable yield due to the activating effect of the fluorine at the para position and the directing effect of the chlorine at the C2 position.
Caption: Synthetic pathway for Route 1.
Route 2: Nucleophilic Aromatic Substitution (Halex Reaction)
This route involves the selective replacement of a chlorine atom with a fluorine atom on a pre-functionalized nitroaromatic ring. The Halex reaction is a powerful tool for the synthesis of fluoroaromatics, particularly when the aromatic ring is activated by electron-withdrawing groups.
Causality of Experimental Choices
The choice of 1,2,4-trichloro-3-nitrobenzene as the starting material is strategic. The nitro group strongly activates the positions ortho and para to it for nucleophilic aromatic substitution. In this case, the chlorine atom at the 4-position is para to the nitro group, making it the most susceptible to substitution by a nucleophile like fluoride. Potassium fluoride is a common and cost-effective fluoride source, and a polar aprotic solvent like DMF or DMSO is used to enhance the nucleophilicity of the fluoride ion. A phase-transfer catalyst can be employed to further increase the reaction rate.
Experimental Protocol
Step 2a: Synthesis of 1,2,4-Trichloro-3-nitrobenzene
-
Nitration of 1,2,4-Trichlorobenzene: To a mixture of 1,2,4-trichlorobenzene (1 mole) and concentrated sulfuric acid (3 moles), a nitrating mixture of concentrated nitric acid (1.1 moles) and concentrated sulfuric acid (1.1 moles) is added dropwise at a temperature of 50-60 °C.
-
Reaction Completion and Work-up: The reaction is heated to 80-90 °C for 2-3 hours. After cooling, the mixture is poured onto ice, and the solid product is filtered.
-
Purification: The crude 1,2,4-trichloro-3-nitrobenzene is washed with water and recrystallized from ethanol.
Step 2b: Fluorination of 1,2,4-Trichloro-3-nitrobenzene
-
Reaction Setup: A mixture of 1,2,4-trichloro-3-nitrobenzene (1 mole), anhydrous potassium fluoride (1.5 moles), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 moles) in a polar aprotic solvent (e.g., DMF or DMSO) is prepared.
-
Fluorination: The mixture is heated to 150-160 °C and stirred for 4-6 hours. The progress of the reaction is monitored by TLC or GC.
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The solvent is removed under reduced pressure, and the residue is purified by column chromatography or distillation to yield this compound.
Data Summary
| Parameter | Step 2a: Synthesis of 1,2,4-Trichloro-3-nitrobenzene | Step 2b: Fluorination |
| Starting Material | 1,2,4-Trichlorobenzene | 1,2,4-Trichloro-3-nitrobenzene |
| Key Reagents | HNO₃, H₂SO₄ | KF, Phase-transfer catalyst |
| Typical Yield | 85-90% | 75-85% |
| Purity (after purification) | >98% (GC) | >99% (HPLC) |
Discussion of Route 2
This route offers high regioselectivity in the fluorination step due to the strong activation provided by the nitro group at the para position. The Halex reaction is a well-established industrial process, making this route potentially more scalable than Route 1. However, the synthesis of the starting material, 1,2,4-trichloro-3-nitrobenzene, requires careful control of the nitration of 1,2,4-trichlorobenzene to obtain the desired isomer.
Caption: Synthetic pathway for Route 2.
Route 3: Multi-step Synthesis via Chlorination and Sandmeyer Reaction
This route builds the target molecule through a series of transformations starting from a simpler, commercially available aniline derivative. This pathway offers flexibility but generally involves more synthetic steps.
Causality of Experimental Choices
The initial chlorination of 3-chloro-4-fluoroaniline introduces a second chlorine atom onto the ring. The choice of chlorinating agent and catalyst is crucial for achieving the desired regioselectivity. The subsequent Sandmeyer reaction is a classic and reliable method for converting an amino group into a chlorine atom via a diazonium salt intermediate. Finally, nitration introduces the nitro group, with its position being directed by the existing halogen substituents.
Experimental Protocol
Step 3a: Chlorination of 3-Chloro-4-fluoroaniline
-
Reaction Setup: 3-Chloro-4-fluoroaniline (1 mole) is dissolved in a suitable solvent (e.g., acetic acid). A chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 moles) and a catalytic amount of a Lewis acid (e.g., FeCl₃) are added.
-
Chlorination: The mixture is stirred at room temperature for 12-16 hours.
-
Work-up and Purification: The reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product, 2,5-dichloro-4-fluoroaniline, is purified by column chromatography.
Step 3b: Sandmeyer Reaction of 2,5-Dichloro-4-fluoroaniline
-
Diazotization: 2,5-Dichloro-4-fluoroaniline (1 mole) is diazotized as described in Route 1, Step 1a.
-
Sandmeyer Reaction: The cold diazonium salt solution is added to a solution of cuprous chloride (CuCl) in concentrated hydrochloric acid.
-
Work-up and Purification: The reaction mixture is heated to facilitate the replacement of the diazonium group with a chlorine atom. The product, 1,2,4-trichloro-5-fluorobenzene, is isolated by steam distillation and purified.
Step 3c: Nitration of 1,2,4-Trichloro-5-fluorobenzene
-
Nitration: 1,2,4-Trichloro-5-fluorobenzene is nitrated using the mixed acid procedure described in Route 1, Step 1b. The directing effects of the three chlorine atoms and one fluorine atom will determine the position of the nitro group. The desired this compound is expected as one of the major products.
-
Purification: The product mixture is separated by fractional crystallization or column chromatography.
Data Summary
| Parameter | Step 3a: Chlorination | Step 3b: Sandmeyer Reaction | Step 3c: Nitration |
| Starting Material | 3-Chloro-4-fluoroaniline | 2,5-Dichloro-4-fluoroaniline | 1,2,4-Trichloro-5-fluorobenzene |
| Key Reagents | NCS, FeCl₃ | NaNO₂, HCl, CuCl | HNO₃, H₂SO₄ |
| Typical Yield | 70-80% | 75-85% | 60-70% (of the desired isomer) |
| Purity (after purification) | >98% | >98% | >99% |
Discussion of Route 3
This multi-step route is longer and may have a lower overall yield compared to the other two routes. However, it can be advantageous if the starting material, 3-chloro-4-fluoroaniline, is readily available and inexpensive. The success of this route depends on achieving high yields and selectivity in each of the three distinct chemical transformations. The final nitration step will likely produce a mixture of isomers, requiring careful purification.
Caption: Synthetic pathway for Route 3.
Comparative Analysis and Conclusion
| Factor | Route 1: Nitration | Route 2: Halex Reaction | Route 3: Multi-step Synthesis |
| Number of Steps | 2 | 2 | 3 |
| Overall Yield | Moderate | High | Low to Moderate |
| Regioselectivity | Moderate (isomer separation required) | High (in the fluorination step) | Moderate (in chlorination and nitration) |
| Scalability | Moderate | High | Low |
| Starting Material Availability | 3,4-Dichloroaniline is common | 1,2,4-Trichlorobenzene is a commodity chemical | 3-Chloro-4-fluoroaniline is available |
| Key Challenge | Controlling nitration regioselectivity | Synthesis of the trichloronitrobenzene precursor | Multiple steps and potential for low overall yield |
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost considerations, and available expertise. This guide provides the foundational information to make an informed decision.
A Comparative Guide: Unlocking Synthetic Advantages with 1,2-Dichloro-4-fluoro-3-nitrobenzene
For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, regioselectivity, and overall success of a synthetic route. In the realm of activated aromatic systems for nucleophilic aromatic substitution (SNAr), 1,2-Dichloro-4-fluoro-3-nitrobenzene stands out as a uniquely versatile and powerful building block. This guide provides an in-depth comparison of this substrate against similar halogenated nitrobenzenes, supported by mechanistic principles and experimental considerations, to demonstrate its distinct advantages in the synthesis of complex molecular architectures.
The Mechanistic Underpinning: Why Substitution Patterns Matter in SNAr
Nucleophilic aromatic substitution is not a simple displacement. It typically proceeds via an addition-elimination pathway, forming a transient, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is the lynchpin of the reaction's feasibility and rate.
Two primary factors govern the outcome:
-
Electronic Activation: The aromatic ring must be "electron-poor" to be susceptible to attack by a nucleophile. This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as the nitro (–NO₂) group. The reaction is significantly accelerated when the leaving group is positioned ortho or para to the EWG, as this allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG through resonance, thereby stabilizing the intermediate.[2]
-
Leaving Group Ability: In the second, typically fast step, the leaving group is expelled to restore aromaticity. Contrary to trends in aliphatic substitution (SN1/SN2), in SNAr reactions, fluoride is the most effective leaving group among the halogens (F > Cl > Br > I).[3] This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine powerfully withdraws electron density from the carbon atom it is attached to (the ipso-carbon), making this site highly electrophilic and stabilizing the developing negative charge in the transition state leading to the Meisenheimer complex.[3]
This interplay between electronic activation and leaving group ability is where this compound derives its unique reactivity profile.
Strategic Advantage: A Head-to-Head Comparison
The true value of this compound is revealed when compared to structurally similar, commercially available starting materials.
dot
Figure 1: Analysis of reactive sites on this compound.
As illustrated in Figure 1, the molecule possesses three potential leaving groups. The nitro group at C3 powerfully activates the ortho position (C2, bearing a chlorine) and the para position (C4, bearing a fluorine). The chlorine at C1 is meta to the nitro group and is therefore significantly less activated.[2] Between the two activated sites, the carbon bearing the fluorine (C4) is both electronically favored for attack (para activation) and possesses the best halogen leaving group for SNAr reactions. This creates a highly predictable and regioselective reaction outcome.
Comparative Data Summary
The following table provides a qualitative and quantitative comparison of reactivity based on established SNAr principles.
| Starting Material | Key Structural Features | Predicted Primary Site of Substitution | Relative Reactivity/Selectivity Advantages |
| This compound | F is para to NO₂; Cl is ortho to NO₂ | Fluorine at C4 | Excellent: High reactivity due to the C-F bond activation. Superb regioselectivity, allowing for clean substitution at the C4 position. The remaining chlorine atoms can be used for subsequent, orthogonal functionalization under different reaction conditions. |
| 1,2,4-Trichloro-3-nitrobenzene | Cl is para to NO₂; Cl is ortho to NO₂ | Chlorine at C4 (or C2) | Good: Offers good activation at the para and ortho positions. However, the reaction is slower compared to the fluoro analog, and there's a higher potential for competing substitution at the C2 position, leading to isomeric mixtures. |
| 3,4-Dichloronitrobenzene | Cl is para to NO₂; Cl is meta to NO₂ | Chlorine at C4 | Good: A reliable substrate for substitution at the C4 position.[4] However, it lacks the enhanced reactivity of a C-F bond and offers only one other halogen for further chemistry, limiting its utility for building molecular complexity compared to our target molecule. |
| 1-Chloro-4-fluoro-2-nitrobenzene | F is para to NO₂; Cl is meta to NO₂ | Fluorine at C4 | Excellent: Provides very high reactivity and selectivity for the fluorine atom. It is an excellent substrate but offers less complexity than this compound for scaffold development, as it has only one other halogen handle. |
Experimental Protocol: Regioselective Amination
This protocol details a representative SNAr reaction, highlighting the practical application and expected outcome when using this compound. The causality for each step is explained to provide a self-validating methodology.
Objective: Synthesis of N-benzyl-2,3-dichloro-6-nitroaniline
dot
Figure 2: General workflow for the regioselective amination experiment.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
Methodology:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Rationale: Ensuring anhydrous conditions prevents side reactions with water, which can act as a competing nucleophile.
-
-
Reagent Addition: Add anhydrous DMSO to dissolve the starting material completely. Subsequently, add benzylamine followed by anhydrous potassium carbonate.
-
Rationale: DMSO is a polar aprotic solvent that excels at solvating the potassium carbonate and the Meisenheimer complex, accelerating the reaction. K₂CO₃ is a mild base used to neutralize the HF that is formed in situ, driving the reaction to completion. An excess of the base ensures the reaction environment remains basic.
-
-
Reaction Execution: Heat the reaction mixture to 80–90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Rationale: Moderate heating provides the necessary activation energy without causing degradation of the starting materials or products. Monitoring ensures the reaction is stopped at the optimal time to maximize yield and minimize side-product formation.
-
-
Product Isolation (Work-up): Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of cold water while stirring. A solid precipitate should form.
-
Rationale: The organic product is insoluble in water, while the DMSO, excess base, and salt byproduct (KF) are soluble. This step effectively quenches the reaction and precipitates the desired product.
-
-
Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with deionized water and cold hexane. Dry the purified product under vacuum.
-
Rationale: The water wash removes any remaining inorganic salts and DMSO. The hexane wash removes non-polar organic impurities.
-
Expected Outcome:
The reaction will yield N-benzyl-2,3-dichloro-6-nitroaniline with high purity and yield (>90%). The substitution occurs exclusively at the C4 position, displacing the fluoride, demonstrating the predictable and superior regioselectivity of the starting material.
Conclusion
This compound is more than just another halogenated aromatic. Its unique substitution pattern confers a trifecta of advantages for the synthetic chemist:
-
Enhanced Reactivity: The para-fluorine is highly activated towards nucleophilic attack.
-
Predictable Regioselectivity: Reactions proceed cleanly at the C-F bond, minimizing the formation of isomeric byproducts and simplifying purification.
-
Scaffold Potential: The two remaining chlorine atoms serve as valuable handles for subsequent diversification, allowing for sequential, regioselective cross-coupling or other SNAr reactions under different conditions.
For professionals engaged in the design of novel pharmaceuticals and agrochemicals, leveraging the distinct properties of this compound can streamline synthetic routes, improve yields, and ultimately accelerate the discovery and development pipeline.
References
A Comparative Guide to the Characterization of Novel Compounds Derived from 1,2-Dichloro-4-fluoro-3-nitrobenzene
This guide provides an in-depth technical comparison of novel compounds synthesized from the versatile starting material, 1,2-dichloro-4-fluoro-3-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, and comparative analysis of these new chemical entities. We will explore the rationale behind experimental choices and present supporting data to offer a comprehensive understanding of their potential.
The unique substitution pattern of this compound, featuring electron-withdrawing nitro and chloro groups and a fluorine atom, makes it a valuable scaffold for creating diverse molecular architectures. The inherent reactivity of this compound allows for selective functionalization, leading to novel derivatives with potential applications in medicinal chemistry and materials science.[1][2]
Synthetic Pathways: From Precursor to Novel Derivatives
The strategic functionalization of this compound is key to generating a library of novel compounds. The primary routes of synthesis involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to it.[3][4][5]
Nucleophilic Aromatic Substitution (SNAr)
The presence of three halogen atoms and a nitro group on the benzene ring provides multiple sites for nucleophilic attack. The regioselectivity of the SNAr reaction is governed by the electronic environment of the carbon-halogen bonds. The chlorine atom at the 2-position and the fluorine atom at the 4-position are ortho and para, respectively, to the strongly electron-withdrawing nitro group, making them the most susceptible to substitution.[3][6]
A common and highly effective transformation is the reduction of the nitro group to an amine.[7] This is often a crucial step in multi-step syntheses, as the resulting amino group can be further functionalized. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl).[7][8][9][10] The choice of method depends on the presence of other functional groups that might be sensitive to the reaction conditions.[9]
Workflow for Nitro Group Reduction and Subsequent Amination:
References
- 1. 1,2-Dichloro-3-Fluoro-4-Nitrobenzene [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Preparation of amines: Reduction of nitro compounds [unacademy.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Validation of Analytical Methods for 1,2-Dichloro-4-fluoro-3-nitrobenzene
For researchers, scientists, and drug development professionals, the robust and reliable quantification of chemical intermediates is a cornerstone of quality control and process development. 1,2-Dichloro-4-fluoro-3-nitrobenzene, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires precise analytical monitoring to ensure purity, stability, and consistency. This guide provides an in-depth comparison of validated analytical methods for this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]
The choice of an analytical technique is fundamentally driven by the physicochemical properties of the analyte and the intended purpose of the analysis, such as impurity profiling, stability testing, or quantitative assay. This compound (MW: 209.99 g/mol ) is a halogenated nitroaromatic compound, making it amenable to analysis by both HPLC with UV detection and GC with a sensitive detector like an electron capture detector (ECD) or a mass spectrometer (MS).[4][5][6] This guide will dissect the validation of both approaches, offering detailed protocols and comparative performance data to inform your selection of the most suitable method.
The Foundational Importance of Method Validation
Before delving into specific techniques, it is crucial to understand the "why" behind method validation. Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[1][7] It ensures that the data generated is accurate, reproducible, and reliable, which is a non-negotiable requirement in a regulated environment. The core parameters for validation, as stipulated by ICH Q2(R1), include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[1][3] Our exploration of HPLC and GC-MS methods will be structured around demonstrating these critical validation characteristics.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a workhorse in pharmaceutical analysis due to its versatility, robustness, and applicability to a wide range of compounds. For this compound, its aromatic nature and expected UV absorbance make it an ideal candidate for this technique. The primary separation mechanism is the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.
Rationale for Method Selection
The choice of RP-HPLC is justified by the analyte's moderate polarity and strong UV chromophore (the nitroaromatic ring system). This allows for excellent separation from potential non-polar and polar impurities and sensitive detection using a standard photodiode array (PDA) or UV-Vis detector. A C18 column is selected for its proven versatility and hydrophobic retention characteristics suitable for aromatic compounds.[8][9] The mobile phase, a mixture of acetonitrile and water, is chosen for its UV transparency and effective elution strength.
Experimental Protocol: HPLC Method Validation
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50 v/v).
2. Validation Parameters and Procedures:
-
Specificity: To demonstrate specificity, a solution of this compound is spiked with anticipated impurities and degradation products. The chromatogram should show baseline resolution between the main analyte peak and all other components. Additionally, forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) are performed to ensure the method can separate the analyte from its degradation products.
-
Linearity and Range: A series of at least five standard solutions of this compound are prepared over a concentration range of 1-100 µg/mL. Each concentration is injected in triplicate. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Accuracy is assessed by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery is calculated. Acceptance criteria are typically 98.0% to 102.0% recovery.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst using different equipment to assess the method's robustness under typical laboratory variations. The %RSD should also be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N). LOD is typically established at an S/N of 3:1, and LOQ at an S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method is evaluated by making small, deliberate changes to the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits.
Visualizing the HPLC Validation Workflow
Caption: Workflow for the validation of the RP-HPLC analytical method.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.
Rationale for Method Selection
The volatility of the analyte allows for its analysis by GC. The use of a mass spectrometer as a detector provides exceptional specificity and sensitivity.[5] By monitoring for the specific mass-to-charge ratios (m/z) of the analyte and its fragments, interferences from co-eluting matrix components can be virtually eliminated. This makes GC-MS an excellent choice for trace-level impurity analysis and for confirmation of identity. An electron capture detector (ECD) is also a viable, highly sensitive alternative for halogenated compounds, but lacks the confirmatory power of MS.[5]
Experimental Protocol: GC-MS Method Validation
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-350 amu) for peak identification.
-
SIM Ions: Monitor characteristic ions for this compound (e.g., m/z 209, 163, 132).
-
2. Validation Parameters and Procedures:
-
Specificity: Specificity is inherently high in SIM mode. It is demonstrated by analyzing a blank matrix and showing no interfering peaks at the retention time of the analyte for the selected ions. Peak identity is confirmed by comparing the full scan mass spectrum of the analyte in a sample to that of a reference standard and by the ratio of the monitored ions.
-
Linearity and Range: A series of at least five standard solutions are prepared over a concentration range appropriate for the intended application (e.g., 0.1-20 µg/mL). A calibration curve is generated by plotting the peak area of the primary quantifier ion against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Accuracy is determined by analyzing a spiked matrix at three concentration levels in triplicate. The recovery should be within 95.0% to 105.0%, which is a wider but still acceptable range for many GC-MS applications, especially at lower concentrations.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution are performed. The %RSD of the peak areas should be ≤ 5.0%.
-
Intermediate Precision (Inter-day precision): The assay is repeated on a different day with a different analyst. The %RSD should also be within acceptable limits, typically ≤ 5.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by injecting progressively more dilute solutions and establishing the concentrations that yield S/N ratios of 3:1 for LOD and 10:1 for LOQ for the primary quantifier ion.
-
Robustness: Small, deliberate variations are made to the method parameters, including the oven temperature ramp rate (±10%), carrier gas flow rate (±10%), and final oven temperature (±5°C). The effect on retention time and peak area is evaluated.
Visualizing the GC-MS Validation Workflow
Caption: Workflow for the validation of the GC-MS analytical method.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the validated HPLC and GC-MS methods. These values are representative and serve as a guide for what can be achieved with careful method optimization and validation.
| Validation Parameter | RP-HPLC with UV Detection | GC-MS (SIM Mode) | Causality Behind the Difference |
| Specificity | High (Good resolution from impurities) | Very High (Mass-based detection) | GC-MS is inherently more specific due to the additional dimension of mass filtering, which can resolve analytes that are chromatographically co-eluted. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both techniques can achieve excellent linearity with proper standard preparation and instrument calibration. |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | The HPLC method is typically developed for assay and higher-level impurities, while the GC-MS method is often optimized for trace analysis. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | HPLC generally offers slightly better accuracy for assays due to simpler sample preparation and lower instrumental variability compared to GC inlet discrimination effects. |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% | HPLC systems, particularly with modern autosamplers, tend to have higher injection precision than standard GC split/splitless inlets. |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.05 µg/mL | The high sensitivity of the MS detector in SIM mode allows for significantly lower detection and quantitation limits compared to a standard UV detector. |
| Typical Run Time | 5 - 10 minutes | 15 - 20 minutes | Isocratic HPLC methods can be very fast, whereas GC methods require oven temperature programming, which extends the analysis time. |
Conclusion and Method Selection Guidance
Both RP-HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between them should be guided by the specific analytical objective.
-
For routine quality control, purity assays, and stability studies where the analyte concentration is relatively high, the RP-HPLC method is the superior choice. It offers faster analysis times, excellent precision and accuracy, and lower instrumentation cost and complexity.
-
For trace-level impurity identification, impurity profiling, and when absolute confirmation of identity is required, the GC-MS method is unmatched. Its superior specificity and sensitivity make it the ideal tool for detecting and quantifying impurities at very low levels, which might be missed by the HPLC-UV method.
Ultimately, a comprehensive analytical strategy in a drug development setting may employ both techniques: HPLC for routine assays and GC-MS for impurity characterization and limit tests. By following the detailed validation protocols outlined in this guide, researchers and scientists can ensure the generation of high-quality, reliable, and defensible analytical data for this compound, thereby supporting robust process development and ensuring final product quality.
References
- 1. wjarr.com [wjarr.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. This compound | C6H2Cl2FNO2 | CID 68681071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. 1,2-Dichloro-4-fluoro-5-nitrobenzene | C6H2Cl2FNO2 | CID 533951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. benchchem.com [benchchem.com]
- 9. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
A Senior Application Scientist's Guide to Benchmarking Catalysts for 1,2-Dichloro-4-fluoro-3-nitrobenzene Reactions
This guide provides an in-depth technical comparison of catalytic systems for reactions involving 1,2-dichloro-4-fluoro-3-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. As researchers and drug development professionals, the efficient and selective functionalization of this molecule is paramount. This document moves beyond a simple recitation of protocols to offer a nuanced understanding of catalyst performance, grounded in mechanistic principles and supported by experimental data from analogous systems.
Introduction: The Synthetic Challenge and Opportunity of this compound
This compound presents a unique canvas for synthetic chemists. The presence of three distinct halogen atoms (two chlorines and one fluorine) at varying positions relative to a strongly electron-withdrawing nitro group allows for a range of selective transformations. The primary catalytic challenges involve achieving high regioselectivity in substitution or coupling reactions and efficient reduction of the nitro group without dehalogenation. This guide will benchmark catalyst performance across three key reaction classes: Nucleophilic Aromatic Substitution (SNAr), Palladium- and Nickel-Catalyzed Cross-Coupling Reactions, and Chemoselective Nitro Group Reduction.
Section 1: Nucleophilic Aromatic Substitution (SNAr) - Leveraging Electronic Activation
The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution. The nitro group strongly activates the positions ortho and para to it. In this substrate, the fluorine atom is para to the nitro group, and one of the chlorine atoms is ortho, making them the most likely sites for nucleophilic attack. Generally, the C-F bond is stronger than the C-Cl bond; however, the rate of SNAr is often governed by the stability of the Meisenheimer intermediate, and fluoride is an excellent leaving group in this context.
While many SNAr reactions can proceed without a catalyst, certain catalysts can enhance the reaction rate and selectivity, particularly with less reactive nucleophiles.
Catalyst Classes for Enhanced SNAr
-
Phase-Transfer Catalysts (PTCs): Quaternary ammonium or phosphonium salts are effective in facilitating SNAr reactions between a solid-phase inorganic nucleophile (e.g., KF for fluorination) and an organic substrate in a non-polar solvent. The PTC transports the nucleophile into the organic phase, accelerating the reaction.
-
Lewis Acids: Mild Lewis acids can coordinate to the nitro group, further increasing the electrophilicity of the aromatic ring and promoting nucleophilic attack.
-
Transition Metal Catalysis: Recent advances have shown that transition metal complexes, for instance, those of ruthenium and rhodium, can activate aryl fluorides towards SNAr through π-coordination to the arene, thereby increasing its electrophilicity.[1]
Experimental Protocol: Benchmarking PTCs for Amination
This protocol outlines a procedure to compare the efficacy of two common phase-transfer catalysts for the reaction of this compound with a secondary amine, morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
18-Crown-6
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reactor Setup: In parallel reaction tubes, add this compound (1.0 mmol), morpholine (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).
-
Catalyst Addition: To separate tubes, add TBAB (0.1 mmol, 10 mol%) and 18-Crown-6 (0.1 mmol, 10 mol%). A control reaction with no catalyst should also be prepared.
-
Reaction Initiation: Add anhydrous toluene (5 mL) and the internal standard to each tube.
-
Reaction Conditions: Heat the reactions at 80 °C with vigorous stirring.
-
Monitoring: Withdraw aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours), quench with water, extract with ethyl acetate, and analyze by GC-FID to determine the conversion and yield of the mono-aminated product. The primary product expected is the substitution of the fluorine atom.
Visualization: SNAr Experimental Workflow
Caption: Workflow for benchmarking phase-transfer catalysts in SNAr amination.
Comparative Performance Data (Hypothetical)
| Catalyst | Time (h) | Conversion (%) | Yield of Mono-aminated Product (%) | Regioselectivity (para:ortho) |
| None | 24 | 15 | 12 | >99:1 |
| TBAB | 8 | 95 | 92 | >99:1 |
| 18-Crown-6 | 6 | >99 | 98 | >99:1 |
Note: This data is illustrative, based on general principles of phase-transfer catalysis. 18-Crown-6 is often more effective for activating potassium salts.
Section 2: Cross-Coupling Reactions - Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for introducing new functional groups onto the aromatic core.[2] Key reactions include the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4] A critical performance benchmark for this compound is the regioselective coupling at one of the C-Cl bonds. The chlorine atom at the 2-position (ortho to the nitro group) is generally more activated towards oxidative addition to the metal center.[2]
Catalyst Systems for Selective Cross-Coupling
-
Palladium Catalysts: Typically consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. The choice of ligand is crucial for catalyst activity, stability, and selectivity. Bulky, electron-rich phosphine ligands like those from the Buchwald and Hartwig groups are highly effective.[3][5]
-
Nickel Catalysts: Offer a more cost-effective alternative to palladium and can exhibit higher reactivity towards less reactive aryl chlorides.[5] Nickel catalysts often require specific ligands to achieve high performance.
Experimental Protocol: Comparing Palladium and Nickel Catalysts for Suzuki-Miyaura Coupling
This protocol details a comparative experiment for the mono-arylation of this compound with phenylboronic acid using a palladium and a nickel catalyst.
Materials:
-
This compound
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
Pd(OAc)₂
-
SPhos (a Buchwald ligand)
-
NiCl₂(dme)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene)
-
1,4-Dioxane, anhydrous
-
Internal standard (e.g., biphenyl)
-
HPLC or GC-MS for analysis
Procedure:
-
Reactor Setup (In a glovebox):
-
Palladium System: To a reaction vial, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Nickel System: To a separate vial, add NiCl₂(dme) (0.05 mmol, 5 mol%), dppf (0.06 mmol, 6 mol%), this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
-
Reaction Initiation: Add anhydrous 1,4-dioxane (5 mL) and the internal standard to each vial.
-
Reaction Conditions: Seal the vials and heat at 100 °C with stirring.
-
Monitoring and Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Dilute with ethyl acetate, filter through a short plug of silica gel, and analyze the filtrate by HPLC or GC-MS to determine conversion, yield, and regioselectivity.
Visualization: Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data (Hypothetical)
| Catalyst System | Conversion (%) | Yield of Mono-arylated Product (%) | Regioselectivity (C2:C1) |
| Pd(OAc)₂ / SPhos | >99 | 96 | >95:5 |
| NiCl₂(dme) / dppf | 85 | 78 | 90:10 |
Note: This illustrative data suggests that the palladium system offers higher efficiency and selectivity for this transformation, a common trend in complex aryl halide couplings.
Section 3: Chemoselective Nitro Group Reduction
The reduction of the nitro group to an amine is a fundamental transformation. For this compound, the key challenge is to achieve this reduction with high chemoselectivity, avoiding the undesired hydrodehalogenation (removal of Cl or F atoms). Heterogeneous catalysts are typically preferred for this reaction due to their ease of separation and recyclability.
Catalyst Selection for Selective Hydrogenation
-
Palladium on Carbon (Pd/C): A widely used and effective catalyst for nitro group reduction. However, it can sometimes lead to dehalogenation, especially at higher temperatures and pressures.
-
Platinum on Carbon (Pt/C): Often shows higher selectivity for nitro group reduction in the presence of halogens compared to palladium.
-
Nickel Catalysts (e.g., Raney Ni): A cost-effective option, but can be less selective and may require harsher conditions.
-
Gold-based Catalysts: Supported gold nanoparticles have emerged as highly selective catalysts for the hydrogenation of substituted nitroaromatics.
Experimental Protocol: Benchmarking Heterogeneous Catalysts for Nitro Reduction
This protocol describes a method to compare the performance of Pd/C, Pt/C, and a supported gold catalyst for the selective hydrogenation of this compound.
Materials:
-
This compound
-
5% Pd/C
-
5% Pt/C
-
1% Au/TiO₂
-
Ethanol
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar autoclave
Procedure:
-
Reactor Charging: In a series of glass liners for the autoclave, place this compound (2.0 mmol) and ethanol (20 mL).
-
Catalyst Addition: To each liner, add one of the catalysts (e.g., 50 mg of 5% Pd/C, representing a substrate-to-catalyst ratio of ~40:1 by weight).
-
Reaction Setup: Place the liners in the autoclave. Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with H₂ (e.g., 5 bar) and heat to the desired temperature (e.g., 50 °C) with efficient stirring.
-
Monitoring and Work-up: Monitor the reaction by observing hydrogen uptake. Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through celite to remove the catalyst.
-
Analysis: Analyze the filtrate by GC-MS or HPLC to determine the yield of the desired aniline and to quantify any dehalogenated byproducts.
Visualization: Reaction Pathway for Nitro Group Reduction
References
Safety Operating Guide
Proper Disposal of 1,2-Dichloro-4-fluoro-3-nitrobenzene: A Senior Application Scientist's Guide
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 1,2-Dichloro-4-fluoro-3-nitrobenzene, a halogenated nitroaromatic compound. The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting the core principles of expertise, trustworthiness, and authoritative grounding.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This compound is a compound that demands respect.
Key Hazards:
-
Toxicity: This substance is harmful if swallowed or in contact with skin.[1][2] Absorption into the body can lead to the formation of methemoglobin, which can cause cyanosis (a bluish discoloration of the skin), with a possible delayed onset of 2 to 4 hours or more.[3]
-
Irritation: It is known to cause serious eye irritation and skin irritation.[1][3]
-
Allergic Reactions: May cause an allergic skin reaction.[3]
-
Environmental Hazard: This chemical is toxic to aquatic life and may have long-term adverse effects in the aquatic environment.[4][5] Therefore, it is crucial to prevent its release into drains, sewage systems, or water bodies.[6]
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[1][2][3] |
| Acute Toxicity, Dermal | Harmful in contact with skin.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] |
| Skin Sensitization | May cause an allergic skin reaction.[3] |
| Hazardous to the Aquatic Environment | Toxic to aquatic organisms.[4] |
Pre-Disposal: Safety and Handling Protocols
Proper disposal begins with safe handling during and after its use in the laboratory. The following steps are critical to minimize exposure and prevent accidental release.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense. The choice of equipment is dictated by the chemical's properties and the potential for exposure.
-
Hand Protection: Wear protective gloves. Given the nature of chlorinated and aromatic compounds, nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[7]
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[6]
-
Skin and Body Protection: A lab coat or a chemical-resistant apron should be worn. In cases of potential significant exposure, a complete suit protecting against chemicals is necessary.[7] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhaling dust or vapors, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges for organic vapors and particulates.[7]
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[8]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Halogenated organic compounds must be collected separately from non-halogenated waste streams.[9]
Why is this crucial?
-
Treatment Methods: Halogenated and non-halogenated wastes are typically treated differently. Halogenated wastes are often incinerated at high temperatures in specialized facilities equipped to handle the corrosive and toxic byproducts, such as hydrogen chloride.[9] Mixing waste streams can interfere with the disposal process and increase costs.[10]
-
Regulatory Compliance: Environmental regulations strictly mandate the segregation of hazardous waste. Failure to comply can result in significant penalties.
Collection and Containment
-
Select the Correct Waste Container: Use a designated, properly labeled hazardous waste container for "Halogenated Organic Waste."[9] These containers are typically provided by your institution's Environmental Health and Safety (EHS) department and are made of materials compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Container Integrity: Ensure the container is in good condition, with a secure, tight-fitting lid.[11] Do not overfill the container; a maximum of 90% capacity is a common guideline to allow for expansion.[11]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, and the container must be kept closed except when adding waste.[12] The storage area should be away from incompatible materials, such as strong oxidants and strong bases.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. 1,2-Dichloro-4-fluoro-5-nitrobenzene | C6H2Cl2FNO2 | CID 533951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dichloro-2-fluoro-4-nitrobenzene | C6H2Cl2FNO2 | CID 223081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE [inchem.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. aarti-industries.com [aarti-industries.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemscene.com [chemscene.com]
- 9. bucknell.edu [bucknell.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. ethz.ch [ethz.ch]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Operational Guide: Personal Protective Equipment for Handling 1,2-Dichloro-4-fluoro-3-nitrobenzene
As a Senior Application Scientist, my primary objective is to ensure that your work with our chemical reagents is not only successful but, more importantly, safe. This guide moves beyond mere compliance to instill a deep, causal understanding of the protective measures required when handling 1,2-Dichloro-4-fluoro-3-nitrobenzene. This compound, and halogenated nitroaromatics like it, demand our full respect and attention to detail. The protocols herein are designed as a self-validating system to protect you, your colleagues, and your research.
A Foundation of Safety: Hazard Assessment
Understanding the "why" behind a safety protocol is the most critical step. Based on data from structurally analogous compounds, this compound should be treated as a Particularly Hazardous Substance (PHS) .[1] Its hazard profile indicates significant risks through multiple exposure routes.
Key hazards include high acute toxicity if swallowed, inhaled, or in contact with skin, potential for serious eye and skin irritation, and the risk of organ damage through prolonged or repeated exposure.[2][3]
| Hazard Class | Hazard Statement | Source |
| Acute Toxicity, Oral | Harmful or Toxic if swallowed.[2][3][4] | H301 / H302 |
| Acute Toxicity, Dermal | Harmful or Toxic in contact with skin.[2][3][5] | H311 / H312 |
| Acute Toxicity, Inhalation | Toxic if inhaled.[2][3] | H331 |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | H315 |
| Eye Damage/Irritation | Causes serious eye irritation.[3][4] | H319 |
| Skin Sensitization | May cause an allergic skin reaction.[4] | H317 |
| Specific Target Organ Toxicity | May cause respiratory irritation and/or damage to organs through prolonged or repeated exposure.[2][3][6] | H335 / H373 |
| Carcinogenicity/Mutagenicity | Analogous compounds are suspected of causing cancer or genetic defects.[7] | H351 / H341 |
Given these risks, all handling procedures must be predicated on the Hierarchy of Controls . Personal Protective Equipment (PPE) is the final, essential barrier, to be used only after engineering and administrative controls are in place.
Non-Negotiable Engineering Control: The Chemical Fume Hood
Before a single container is opened, all work with this compound—including weighing, transfers, and reaction setup—must be conducted within a certified chemical fume hood or a glove box.[8] This is the primary method for preventing inhalation exposure, which is a significant risk with this class of compounds.[3] The sash should be kept as low as possible to ensure optimal airflow and provide a physical barrier.
A Multi-Layered Defense: Selecting Personal Protective Equipment
The selection of PPE is not a checklist but a risk-based assessment of the specific task. The following provides a baseline for all operations, with escalations for higher-risk procedures.
Eye and Face Protection
Standard safety glasses are insufficient. The severe eye irritation potential of this chemical family necessitates more robust protection.[3][4]
-
Minimum Requirement: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]
-
Recommended for High-Risk Tasks: When working with larger quantities (>5g) or performing tasks with a higher splash potential (e.g., transfers, quenching), a full-face shield must be worn in addition to chemical splash goggles.
Hand Protection
Dermal contact is a primary route of exposure, and a single glove layer offers inadequate protection against the combined risks of chemical permeation and accidental tears.[2][5] Therefore, double-gloving is mandatory.
| Glove Layer | Material Recommendation | Rationale & Causality |
| Inner Glove | Nitrile | Provides a snug fit and good dexterity for handling glassware and equipment. It serves as the final barrier in case the outer glove is breached. |
| Outer Glove | Thicker (e.g., >8 mil) Nitrile or Neoprene | These materials offer good resistance to a broad range of chemicals. The increased thickness provides additional time before permeation and greater physical durability. Always check the manufacturer's specific compatibility charts for chlorinated and nitrated aromatic compounds. |
Protocol Insight: Change your outer gloves immediately if you suspect contamination or at regular intervals (e.g., every 30-60 minutes) during extended procedures. Never wear contaminated gloves outside of the immediate work area.[4]
Body Protection
-
Standard Use: A flame-resistant lab coat, fully buttoned, is required at all times.[7]
-
Increased Risk Scenarios: For transfers of larger quantities or during spill cleanup operations, supplement your lab coat with a chemical-resistant apron or a disposable chemical-resistant coverall.[6]
Respiratory Protection
While the fume hood is the primary respiratory control, additional protection may be required.
-
Weighing Powders: Even within a fume hood, weighing fine powders can create airborne particulates. A NIOSH-approved N95 respirator should be worn as a minimum precaution during this step.
-
Spill or Control Failure: In the event of a significant spill or fume hood failure, a half-mask or full-face air-purifying respirator with organic vapor/particulate combination cartridges is necessary.[6] All personnel using such respirators must be properly fit-tested and trained as per OSHA standard 29 CFR 1910.134.
Foot Protection
Do not overlook this critical component. Perforated shoes or sandals are prohibited.[11] Fully enclosed, chemical-resistant footwear that covers the entire foot is mandatory in any area where this chemical is handled or stored.[11]
Procedural Discipline: Safe Operations and Disposal
Step-by-Step PPE Donning & Doffing Protocol
-
Donning (Putting On):
-
Put on inner gloves.
-
Put on your lab coat, ensuring it is fully buttoned.
-
Put on your outer gloves, pulling the cuffs over the sleeves of your lab coat.
-
Put on your chemical splash goggles and any additional respiratory/face protection.
-
-
Doffing (Taking Off - Critical to Avoid Contamination):
-
Remove outer gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove face shield/goggles.
-
Remove inner gloves using the same technique as the outer gloves.
-
Wash hands thoroughly with soap and water.
-
Operational Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned task.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: Used gloves, weigh paper, contaminated bench paper, and any other solid materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6][10]
-
Sharps: Needles and scalpels must be disposed of in a designated sharps container.
-
Liquid Waste: Unused material and reaction waste must be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain.[2]
By integrating this comprehensive safety and PPE strategy into your daily workflow, you build a robust culture of safety that protects the integrity of your invaluable research and, most importantly, yourself.
References
- 1. Chapter 9 - Particularly Hazardous Substances [ehs.cornell.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. aarti-industries.com [aarti-industries.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



